1,2-Dimethoxybenzene-D10
Description
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Structure
3D Structure
Properties
IUPAC Name |
1,1,2,2,3,3,4,4,5,6-decadeuterio-5,6-dimethoxycyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-9-7-5-3-4-6-8(7)10-2/h7-8H,3-6H2,1-2H3/i3D2,4D2,5D2,6D2,7D,8D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSGBGTJQKZSUTQ-UPEVGZBISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCCC1OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C(C(C(C1([2H])[2H])([2H])OC)([2H])OC)([2H])[2H])([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Masterfile: 1,2-Dimethoxybenzene-D10 (Veratrole-D10)
[1]
Executive Summary
1,2-Dimethoxybenzene-d10 (Veratrole-d10) is the fully deuterated isotopologue of 1,2-dimethoxybenzene.[1][2] It serves as a critical high-precision tool in nuclear magnetic resonance (NMR) spectroscopy, metabolic stability profiling, and mechanistic toxicology.[1] By substituting all ten hydrogen atoms with deuterium (
Physicochemical Profile & Isotopic Specifications
The substitution of protium (
Table 1: Comparative Physicochemical Data
| Property | Native (Protium) Form | Deuterated (D10) Form | Technical Note |
| Chemical Formula | C | C | Fully substituted isotopologue |
| Molecular Weight | 138.17 g/mol | ~148.23 g/mol | +10.06 Da mass shift useful for MS quantification |
| CAS Number | 91-16-7 | 362049-43-2 | Verify batch-specific CAS with vendor |
| Density (25°C) | 1.084 g/mL | ~1.16 g/mL (Est.)[3] | Density scales with MW ratio (approx +7%) |
| Boiling Point | 206–207 °C | 205–207 °C | Isotopic effect on BP is usually negligible |
| Isotopic Purity | N/A | ≥ 98 atom % D | Critical for "silent" NMR regions |
| Appearance | Colorless liquid/solid | Colorless liquid/solid | MP ~22°C; may solidify in cold storage |
Synthesis Architecture & Manufacturing Logic
High-fidelity synthesis of this compound requires a convergent approach to ensure isotopic enrichment at both the aromatic ring and the methyl groups.[1] The "Gold Standard" protocol avoids H/D exchange on the final product (which can be incomplete) and instead utilizes fully deuterated precursors.
The Convergent Synthesis Protocol
The most robust route involves the methylation of Catechol-d4 using a deuterated methylating agent (e.g., Iodomethane-d3) under basic conditions.[1]
Reagents:
-
Catechol-d4 (1,2-Dihydroxybenzene-d4): Provides the deuterated aromatic core.[1]
-
Iodomethane-d3 (CD
I): Provides the deuterated methyl caps.ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
Base (K
COngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> ): Promotes the Williamson ether synthesis.
Step-by-Step Methodology:
-
Inert Atmosphere: Purge a reaction vessel with N
to prevent oxidative degradation of the catechol. -
Solvation: Dissolve Catechol-d4 (1.0 eq) in anhydrous acetone or DMF.
-
Deprotonation: Add Potassium Carbonate (K
CO , 2.5 eq) and stir for 30 minutes to form the diphenoxide anion. -
Alkylation: Dropwise addition of Iodomethane-d3 (2.5 eq).[1] The excess ensures complete methylation.[1]
-
Reflux: Heat to mild reflux (60°C) for 12–24 hours.
-
Workup: Filter inorganic salts, concentrate the filtrate, and purify via vacuum distillation to isolate this compound.
Synthesis Workflow Visualization[1]
Figure 1: Convergent synthesis route ensuring high isotopic purity via deuterated building blocks.
Critical Application: Metabolic Stability & Kinetic Isotope Effect (KIE)
In drug development, 1,2-dimethoxybenzene moieties are common pharmacophores.[1] However, they are metabolically labile, susceptible to rapid
Mechanism of Action: The Deuterium Switch
The rate-determining step (RDS) in
-
C-H Bond Dissociation Energy (BDE): ~98 kcal/mol.[1]
-
C-D Bond Dissociation Energy (BDE): ~100 kcal/mol.[1]
Because the C-D bond is stronger (due to lower zero-point vibrational energy), the activation energy for the enzymatic cleavage is higher. This phenomenon, known as the Primary Kinetic Isotope Effect (KIE) , can reduce the reaction rate (
Experimental Utility
-
Metabolic Tracer: Use D10 to identify downstream metabolites.[1] If the D-label is retained, the metabolic pathway does not involve that specific site.[1]
-
Half-Life Extension: In deuterated drug design (deuterium switching), replacing methoxy groups with methoxy-d3 can significantly extend the plasma half-life (
) of a drug candidate.ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">
Metabolic Pathway Diagram[1]
Figure 2: The Deuterium Blockade. The stronger C-D bond inhibits CYP450-mediated abstraction, slowing metabolism.
Analytical Protocol: NMR Internal Standard
Veratrole-d10 is an ideal internal standard for quantitative NMR (qNMR) in non-polar solvents due to its chemical stability and distinct signal profile (silent in
Protocol for qNMR Quantification
Objective: Quantify a methoxy-containing analyte using Veratrole-d10 as a reference in
-
Sample Preparation:
-
Acquisition Parameters (
H NMR):-
Nucleus:
H (Deuterium).[5]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
Relaxation Delay (D1): Set to
(typically 5–10 seconds for methoxy deuterons) to ensure full relaxation. -
Pulse Angle: 90°.
-
-
Processing:
Safety & Handling (MSDS Highlights)
While deuteration does not significantly alter toxicity, 1,2-dimethoxybenzene is a chemical irritant.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7043, 1,2-Dimethoxybenzene.[1] Retrieved from [Link]
-
Gomez-Gallego, M., & Sierra, M. A. (2011). Kinetic Isotope Effects in the Study of Organometallic Reaction Mechanisms.[1] Chemical Reviews, 111(8), 4857–4963.[1] Retrieved from [Link]
-
Kushner, D. J., Baker, A., & Dunstall, T. G. (1999). Pharmacological uses and perspectives of heavy water and deuterated compounds.[1] Canadian Journal of Physiology and Pharmacology, 77(2), 79-88.[1] Retrieved from [Link]
A Senior Application Scientist's Guide to the Isotopic Enrichment of 1,2-Dimethoxybenzene-D10
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Deuterated Standards
In modern pharmaceutical development and metabolic research, stable isotope-labeled internal standards (SIL-IS) are indispensable tools. 1,2-Dimethoxybenzene-D10, a deuterated analog of veratrole, serves as a high-fidelity internal standard for quantitative analysis by mass spectrometry (MS), particularly in liquid chromatography-mass spectrometry (LC-MS) based assays. The incorporation of deuterium provides a distinct mass shift without significantly altering the physicochemical properties, enabling precise quantification of the non-labeled analyte in complex biological matrices.[1][2]
The stability of the deuterium-carbon bond, which is six to ten times stronger than the corresponding carbon-hydrogen bond, can also impart altered metabolic profiles.[3] This "deuterium kinetic isotope effect" is a cornerstone of deuterated drug development, potentially improving pharmacokinetic properties and reducing toxic metabolites.[4] Therefore, a robust and verifiable synthesis of high-purity this compound is not merely an academic exercise but a critical enabling step in drug discovery and safety assessment.
This guide provides an in-depth examination of a validated synthesis strategy, purification protocol, and the analytical workflow required to confirm the chemical purity and isotopic enrichment of this compound.
Synthesis Strategy: A Two-Stage Approach to Complete Deuteration
The synthesis of this compound (C₆D₄(OCD₃)₂) is most effectively achieved through a two-stage process that ensures deuterium incorporation at both the aromatic ring and the methoxy groups. The chosen pathway begins with catechol, a readily available starting material, and proceeds through per-deuteration of the aromatic ring followed by deuteromethylation.
Stage 1: Aromatic Ring Deuteration via Catalytic H/D Exchange
The first stage focuses on exchanging the four protons on the catechol ring with deuterium. Acid-catalyzed and metal-catalyzed hydrogen-deuterium exchange reactions are powerful methods for incorporating deuterium into aromatic rings.[5] For this synthesis, a heterogeneous catalysis approach using a palladium catalyst (Pd/C) with deuterium oxide (D₂O) as the deuterium source offers an efficient and environmentally benign option.[3] The catalyst facilitates the activation of C-H bonds, allowing for electrophilic substitution by deuterons from the D₂O pool.
Stage 2: O-Deuteromethylation
Following the complete deuteration of the aromatic ring to yield Catechol-D4, the two hydroxyl groups are methylated using a deuterated methylating agent. Trideuteromethyl iodide (CD₃I) is a classic and highly effective reagent for this purpose.[6][7] The reaction proceeds via a standard Williamson ether synthesis, where a base deprotonates the hydroxyl groups to form a phenoxide, which then acts as a nucleophile, attacking the CD₃I to form the ether linkages.
The complete synthetic workflow is illustrated below.
Detailed Experimental Protocol
Materials:
-
Catechol (99%+)
-
Palladium on Carbon (10% Pd)
-
Deuterium Oxide (D₂O, 99.9 atom % D)
-
Trideuteromethyl Iodide (CD₃I, 99.5+ atom % D)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Acetone
-
Diethyl Ether
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Protocol 1: Synthesis of Catechol-d₄
-
Catalyst Activation: In a high-pressure reaction vessel, add 10 wt% of 10% Pd/C relative to the catechol. Add D₂O (20 mL per 5 g of catechol). Seal the vessel and stir the slurry under a D₂ gas atmosphere (2 bar) for 1 hour at 80°C to ensure catalyst activation and saturation with deuterium.
-
H/D Exchange Reaction: Add catechol (5.0 g) to the activated catalyst slurry. Seal the vessel, purge with argon, and then introduce D₂ gas to a pressure of 10 bar. Heat the reaction mixture to 160°C with vigorous stirring.
-
Monitoring and Completion: Maintain the reaction for 48-72 hours. Expert Insight: The high temperature and pressure are necessary to drive the equilibrium towards complete exchange. The reaction progress can be monitored by taking a small aliquot, removing the catalyst, and analyzing by ¹H NMR to check for the disappearance of aromatic proton signals.
-
Work-up: Cool the reaction vessel to room temperature and carefully vent the D₂ gas. Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with a small amount of D₂O.
-
Isolation: Remove the D₂O under reduced pressure to yield Catechol-d₄ as a solid. Dry the product under high vacuum for several hours.
Protocol 2: Synthesis of this compound
-
Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add the dried Catechol-d₄ (from the previous step), anhydrous potassium carbonate (2.5 equivalents), and anhydrous acetone (50 mL).
-
Addition of Reagent: Add trideuteromethyl iodide (CD₃I, 2.2 equivalents) dropwise to the stirred suspension.
-
Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux. Maintain reflux for 12-18 hours. Causality Note: Acetone is an ideal solvent due to its polarity and boiling point. K₂CO₃ is a sufficiently strong base to deprotonate the phenol without causing side reactions.
-
Quenching and Extraction: Cool the reaction to room temperature. Filter off the inorganic salts and wash them with acetone. Concentrate the filtrate under reduced pressure. Dissolve the residue in diethyl ether (100 mL) and wash sequentially with 1 M NaOH (2 x 30 mL) to remove any unreacted starting material, water (1 x 30 mL), and brine (1 x 30 mL).
-
Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to obtain the final product as a colorless liquid.
Analytical Characterization and Quality Control
A multi-technique approach is mandatory to confirm the chemical identity, purity, and isotopic enrichment of the final product.[1][8] This self-validating system ensures the standard is fit for purpose in sensitive quantitative assays.
1. Mass Spectrometry (MS) for Isotopic Enrichment
High-resolution mass spectrometry (HRMS) is the primary tool for determining the isotopic enrichment. By comparing the mass spectra of the deuterated product and a non-labeled reference standard of 1,2-dimethoxybenzene, the distribution of isotopologues can be quantified.
Procedure:
-
Prepare solutions of both the synthesized this compound and a non-labeled standard (veratrole) at the same concentration.
-
Acquire full-scan mass spectra using a suitable ionization technique (e.g., Electron Ionization, EI, or Electrospray Ionization, ESI).
-
Integrate the ion signals for the molecular ion cluster of both samples.
-
Calculate the isotopic enrichment by comparing the measured isotope distribution with the theoretical distribution for various enrichment levels.[9][10] The percent enrichment (%D) is typically calculated as: %D = [ (Sum of intensities of deuterated isotopologues) / (Total sum of intensities of all isotopologues) ] x 100
| Compound | Formula | Theoretical Monoisotopic Mass (Da)[11] | Expected M+ Peak (m/z) |
| 1,2-Dimethoxybenzene | C₈H₁₀O₂ | 138.0681 | 138.07 |
| This compound | C₈D₁₀O₂ | 148.1308 | 148.13 |
A successful synthesis will show a dominant peak at m/z 148, with very low intensity for lower mass isotopologues (M+9, M+8, etc.), confirming high isotopic enrichment.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Integrity and Site-Specific Labeling
NMR spectroscopy provides orthogonal confirmation of the structure and the specific locations of deuterium incorporation.[8][12]
-
¹H NMR (Proton NMR): This is the most precise method for quantifying high levels of deuteration.[13] For this compound, the spectrum should show a significant reduction or complete absence of signals in the aromatic region (~6.9 ppm) and the methoxy region (~3.8 ppm) compared to the non-labeled standard.[14][15] The isotopic purity can be calculated by integrating the residual proton signals against a known internal standard.[12][13]
-
¹³C NMR (Carbon NMR): The spectrum will confirm the presence of the eight carbon atoms. Carbons bonded to deuterium will exhibit characteristic splitting (due to C-D coupling) and are often broader and smaller in intensity compared to their protonated counterparts.
-
²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. The spectrum should show two distinct signals: one for the four aromatic deuterons and another for the six methoxy deuterons, providing definitive proof of deuterium incorporation at the desired positions.
Sources
- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
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- 4. researchgate.net [researchgate.net]
- 5. Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid - PMC [pmc.ncbi.nlm.nih.gov]
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1,2-Dimethoxybenzene-D10: Technical Guide for Synthesis and Application
Topic: 1,2-Dimethoxybenzene-D10 Structure, Formula, and Applications Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound (Veratrole-d10) is the fully deuterated isotopologue of veratrole, a critical intermediate in organic synthesis and a metabolic probe in pharmacology. In drug development, this compound serves as a "gold standard" Internal Standard (IS) for quantifying catecholamine metabolites and as a mechanistic probe for cytochrome P450 (CYP450) kinetic isotope effect (KIE) studies. This guide details its structural specifications, validated synthesis pathways, and application protocols in bioanalysis.
Chemical Identity & Core Specifications[1][2][3][4]
The full deuteration of the benzene ring and both methoxy groups results in a mass shift of +10 Da compared to the native compound, ensuring zero cross-interference in mass spectrometry (MS) assays.
Table 1: Physicochemical Specifications
| Property | Specification |
| Chemical Name | This compound |
| Synonyms | Veratrole-d10; o-Dimethoxybenzene-d10 |
| CAS Number | 362049-43-2 |
| Molecular Formula | C |
| Molecular Weight | 148.22 g/mol (Calculated based on D = 2.014 Da) |
| Appearance | Colorless liquid to low-melting solid (mp ~22–23 °C) |
| Isotopic Purity | Typically ≥98 atom % D |
| Solubility | Soluble in Methanol, DMSO, Dichloromethane, Ethyl Acetate |
Synthesis & Manufacturing Workflow
Retrosynthetic Analysis
The synthesis of this compound requires the complete deuteration of the aromatic core and the alkyl side chains. The most robust route involves the O-methylation of Catechol-d4 using a deuterated methylating agent.
-
Precursor: Catechol-d4 (1,2-Dihydroxybenzene-d4)
-
Reagent: Iodomethane-d3 (CD
I) or Dimethyl Sulfate-d6 -
Catalyst/Base: Potassium Carbonate (K
CO ) or Sodium Hydride (NaH) -
Solvent: Acetone or DMF (Anhydrous)
Synthesis Protocol (Williamson Ether Synthesis)
Note: All steps must be performed under an inert atmosphere (N
-
Activation: Dissolve Catechol-d4 (1.0 eq) in anhydrous acetone. Add anhydrous K
CO (2.5 eq) and stir at room temperature for 30 minutes to form the diphenoxide anion. -
Alkylation: Add Iodomethane-d3 (2.5 eq) dropwise to the suspension. The excess alkylating agent ensures complete conversion of both hydroxyl groups.
-
Reflux: Heat the mixture to reflux (approx. 60 °C) for 12–24 hours. Monitor reaction progress via GC-MS to ensure disappearance of the mono-methylated intermediate (Guaiacol-d7).
-
Workup: Filter off inorganic salts. Concentrate the filtrate. Redissolve in diethyl ether, wash with 1M NaOH (to remove unreacted phenols), then water and brine.
-
Purification: Distill under reduced pressure or purify via silica gel chromatography (Hexanes/EtOAc) to achieve >98% chemical purity.
Workflow Visualization
The following diagram illustrates the critical path from raw materials to the validated isotopologue.
Figure 1: Synthetic workflow for this compound via Williamson Ether Synthesis.
Analytical Characterization
Validating the structure of this compound requires confirming the absence of protons (
Mass Spectrometry (GC-MS/EI)
In Electron Ionization (EI), the molecule exhibits a distinct fragmentation pattern shifted by deuterium labeling.
-
Parent Ion (M
): m/z 148 (vs. 138 for native). -
Base Peak (M - CD
): m/z 130 . The loss of a methyl-d3 radical is the dominant fragmentation pathway, analogous to the loss of -CH (m/z 15) in the native compound. -
Secondary Fragment (M - OCD
): m/z 114 . Loss of the methoxy-d3 radical.
NMR Spectroscopy[5]
- H NMR: The spectrum should be silent (no peaks), except for residual solvent signals or trace isotopic impurities (e.g., <1% H). This "silence" confirms high isotopic purity.
-
H NMR (Deuterium NMR):
-
Aromatic Region: ~6.9 ppm (4D, broad singlet).
-
Methoxy Region: ~3.8 ppm (6D, broad singlet).
-
Note: Deuterium signals are typically broader than proton signals due to quadrupolar relaxation.
-
Applications in Drug Development
Internal Standard (IS) for Bioanalysis
This compound is the preferred IS for quantifying veratrole and related catechol-O-methyltransferase (COMT) metabolites in plasma or urine.
-
Why D10? A D3 or D6 analog might retain some spectral overlap or hydrogen exchange potential. The D10 analog offers a +10 Da mass difference, preventing "crosstalk" between the analyte and IS channels in LC-MS/MS MRM (Multiple Reaction Monitoring) modes.
-
Protocol Insight: Spike the biological sample with this compound before extraction (LLE or SPE) to normalize for recovery losses and matrix effects.
Metabolic Stability & Mechanism (CYP450 Probes)
Veratrole undergoes O-demethylation mediated by Cytochrome P450 enzymes (primarily CYP1A2 and CYP2E1).
-
Kinetic Isotope Effect (KIE): By comparing the reaction rate of the native veratrole vs. veratrole-d10 (specifically the -OCD
groups), researchers can determine if C-H bond breakage is the rate-determining step. -
Metabolic Switching: Deuteration of the methyl groups can slow down O-demethylation (primary KIE), potentially shunting metabolism to the aromatic ring or increasing the compound's half-life in stability assays.
Figure 2: Metabolic O-demethylation pathway of Veratrole-d10. The C-D bond cleavage at the methyl group is the focal point for KIE studies.
Handling, Stability & Safety
-
Storage: Store at 2–8 °C under inert gas. Although stable, the compound should be protected from light to prevent potential radical degradation over long periods.
-
Hygroscopicity: Veratrole derivatives are slightly hygroscopic. Allow the vial to reach room temperature before opening to prevent condensation.
-
Exchangeability: The aromatic and methyl deuteriums are non-exchangeable under physiological conditions (pH 7.4, 37 °C). Exchange only occurs under extreme acidic conditions or high temperatures, making it a robust tracer.
References
-
Sigma-Aldrich. 1,2-Dimethoxybenzene Product Specification & CAS Data. Merck KGaA. Link
-
MedChemExpress. Veratrole-d10 (CAS 362049-43-2) Product Information. Link
-
National Institute of Standards and Technology (NIST). 1,2-Dimethoxybenzene Mass Spectrum (EI). NIST Chemistry WebBook, SRD 69. Link
-
PubChem. Veratrole (Compound Summary). National Library of Medicine. Link
-
ResearchGate. Synthesis of o-dimethoxybenzene from catechol. Link
Solubility of 1,2-Dimethoxybenzene-D10 in methanol
An In-Depth Technical Guide to the Solubility of 1,2-Dimethoxybenzene-D10 in Methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Significance of this compound in Research
This compound is the deuterated form of 1,2-dimethoxybenzene, also known as veratrole.[1] Veratrole itself is a naturally occurring organic compound found in some plants and is utilized as a building block in the synthesis of other aromatic compounds.[2] In the realm of advanced scientific research, particularly in pharmaceutical drug metabolism studies and as internal standards in mass spectrometry, the use of deuterated isotopologues like this compound is crucial. The deuterium labeling provides a distinct mass signature, allowing for precise quantification and differentiation from its non-deuterated counterparts in complex biological matrices.
The choice of solvent is paramount for the successful application of this compound. Methanol is a common solvent in many analytical and synthetic procedures due to its polarity and ability to dissolve a wide range of organic compounds. A thorough understanding of the solubility of this compound in methanol is therefore essential for preparing accurate standard solutions, ensuring homogeneity in reaction mixtures, and achieving reliable results in analytical assays.
Theoretical Principles of Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This adage is a simplified representation of the complex interplay of intermolecular forces between solute and solvent molecules. For this compound and methanol, the key interactions are:
-
Dipole-Dipole Interactions: Methanol is a polar molecule with a significant dipole moment due to the electronegative oxygen atom.[3][4] 1,2-dimethoxybenzene also possesses a net dipole moment arising from the two methoxy groups on the benzene ring. The attraction between the positive end of one molecule and the negative end of another contributes to the dissolution process.[5]
-
London Dispersion Forces: These are weak, transient forces that exist between all molecules, arising from temporary fluctuations in electron density.[5] Both this compound and methanol exhibit these forces.
-
Hydrogen Bonding: While this compound does not have hydrogen atoms attached to highly electronegative atoms and therefore cannot act as a hydrogen bond donor, the oxygen atoms of its methoxy groups can act as hydrogen bond acceptors. Methanol, on the other hand, is a strong hydrogen bond donor. This interaction between the methanol hydrogen and the this compound oxygen is a significant contributor to solubility.[6]
The structural similarity and the presence of complementary intermolecular forces suggest a high degree of solubility for 1,2-dimethoxybenzene in methanol. It is important to note that the difference in solubility between a compound and its deuterated isotopologue is generally minimal, as the electronic structure and, consequently, the intermolecular forces are very similar.[7]
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Navigating the Isotopic Landscape: A Technical Guide to the Stability and Storage of 1,2-Dimethoxybenzene-D10
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the stability and optimal storage conditions for 1,2-Dimethoxybenzene-D10. As a deuterated analog of veratrole, this compound is a valuable tool in metabolic studies, pharmacokinetic research, and as an internal standard in analytical chemistry. Understanding its stability profile is paramount to ensuring the integrity of experimental data and the longevity of this critical reagent.
Physicochemical Properties: A Foundation for Stability
This compound, also known as veratrole-D10, shares a similar chemical structure with its non-deuterated counterpart, 1,2-dimethoxybenzene. The primary distinction lies in the replacement of ten hydrogen atoms with deuterium. This isotopic substitution, while not significantly altering the compound's bulk chemical properties, can influence its metabolic fate and stability due to the kinetic isotope effect.
Table 1: Physicochemical Properties of 1,2-Dimethoxybenzene
| Property | Value | Source |
| Chemical Formula | C₈D₁₀O₂ | N/A |
| Molecular Weight | 148.26 g/mol (approx.) | Calculated |
| Appearance | Colorless liquid or white crystalline solid | [1] |
| Melting Point | 22-23 °C | [2] |
| Boiling Point | 206-207 °C | [2] |
| Solubility | Slightly soluble in water; soluble in alcohol, ether, acetone, and methanol.[3] | [3] |
Intrinsic Stability and Potential Degradation Pathways
Under standard laboratory conditions, 1,2-Dimethoxybenzene is considered a stable compound.[1][3][4] However, its electron-rich aromatic ring makes it susceptible to electrophilic substitution reactions.[2][5] While the carbon-deuterium bond is stronger than the carbon-hydrogen bond, potentially slowing some degradation reactions, the fundamental reactivity of the aromatic system remains.
Potential degradation of this compound can be influenced by several factors:
-
Oxidation: Exposure to strong oxidizing agents should be avoided as this can lead to the degradation of the aromatic ring and the ether functional groups.[1]
-
Acidic Conditions: Strong acids can promote electrophilic substitution or cleavage of the ether linkages.[4][6] While deuteration can slow the rate of electrophilic aromatic substitution, it does not prevent it.
-
Photodegradation: A study on dimethoxybenzene isomers has shown that they can undergo photodegradation, with enhanced rates observed at the air-ice interface.[7] Therefore, prolonged exposure to light, especially UV radiation, should be minimized.
The following diagram illustrates the key factors that can influence the stability of this compound.
Caption: Recommended workflow for handling and preparing solutions.
Conclusion
The stability of this compound is crucial for its effective use in research and development. By adhering to the storage and handling recommendations outlined in this guide, researchers can ensure the integrity and longevity of this valuable isotopic compound. The key principles of minimizing exposure to heat, light, oxygen, and incompatible chemicals form the foundation of a robust storage strategy. For critical applications, periodic purity checks using appropriate analytical techniques are recommended to verify the compound's integrity over time.
References
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1,2-Dimethoxybenzene - Wikipedia. Available at: [Link]
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Showing Compound 1,2-Dimethoxybenzene (FDB008865) - FooDB. Available at: [Link]
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SEAr Mechanism of the Products of 1,2-Dimethoxybenzene and a Captodative Olefin: A Theoretical Approach - ResearchGate. Available at: [Link]
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Deuterated - Solvents, Reagents & Accessories - Chromservis. Available at: [Link]
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Enhanced photodegradation of dimethoxybenzene isomers in/on ice compared to in aqueous solution - ACP. Available at: [Link]
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Veratrole | C8H10O2 | CID 7043 - PubChem - NIH. Available at: [Link]
- WO2011053334A1 - Method for preparing deuterated aromatic compounds - Google Patents.
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Direct introduction of deuterium into the aromatic nucleus. Part I. Qualitative comparison of the efficiencies of some acidic deuterating agents and of the influence of some aromatic substituents - Journal of the Chemical Society (Resumed) (RSC Publishing). Available at: [Link]
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Understanding the Properties and Applications of 1,2-Dimethoxybenzene. Available at: [Link]
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Navigating Precision: A Technical Guide to 1,2-Dimethoxybenzene-D10 in Quantitative Analysis
A Senior Application Scientist's In-Depth Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern analytical chemistry, particularly within the demanding realm of pharmaceutical research and development, the pursuit of precision and accuracy is paramount. The quantification of analytes in complex biological matrices necessitates robust methodologies that can account for variability inherent in sample preparation and instrumental analysis. It is in this context that stable isotope-labeled internal standards have emerged as an indispensable tool. This technical guide provides a comprehensive exploration of 1,2-Dimethoxybenzene-D10, a deuterated analog of veratrole, elucidating its nomenclature, properties, and critical role as an internal standard in mass spectrometry-based bioanalysis.
Unveiling the Identity of this compound: A Nomenclature Deep Dive
Clarity in chemical communication is the bedrock of scientific integrity. This compound is known by several synonyms, a reflection of its widespread use and the varied contexts of its application. Understanding this nomenclature is the first step toward its effective utilization.
The foundational, non-deuterated compound is 1,2-dimethoxybenzene, an organic compound with the chemical formula C₈H₁₀O₂.[1] It is widely recognized by its common name, veratrole .[1] The deuterated form, where all ten hydrogen atoms are replaced by deuterium, is most commonly referred to as This compound or Veratrole-D10 .
A comprehensive list of synonyms and identifiers is presented in the table below to facilitate unambiguous identification and sourcing.
| Identifier Type | 1,2-Dimethoxybenzene (Veratrole) | This compound (Veratrole-D10) |
| IUPAC Name | 1,2-dimethoxybenzene | Perdeuterio-1,2-dimethoxybenzene |
| Common Name | Veratrole | Veratrole-D10 |
| CAS Number | 91-16-7 | 362049-43-2 |
| Molecular Formula | C₈H₁₀O₂ | C₈D₁₀O₂ |
| Molecular Weight | 138.17 g/mol | 148.23 g/mol |
| Other Synonyms | Pyrocatechol dimethyl ether, o-Dimethoxybenzene | Deuterated Veratrole, Perdeuteroveratrole |
The Rationale for Deuteration: Enhancing Analytical Fidelity
The deliberate incorporation of deuterium into the molecular structure of an internal standard is a strategic decision rooted in the principles of mass spectrometry. Stable isotope-labeled internal standards are considered the "gold standard" in quantitative mass spectrometry for several compelling reasons:
-
Co-elution with the Analyte: this compound is chemically identical to its non-deuterated counterpart, veratrole. This ensures that it co-elutes with the analyte during chromatographic separation, experiencing the same matrix effects and potential for ion suppression or enhancement in the mass spectrometer's ion source.
-
Minimal Isotopic Interference: The mass difference between the deuterated standard and the native analyte is significant enough to prevent isotopic overlap, ensuring that the signals from the two species are clearly resolved by the mass spectrometer.
-
Correction for Sample Preparation Variability: By adding a known amount of this compound to a sample at the earliest stage of preparation, any losses incurred during extraction, cleanup, and derivatization will affect both the analyte and the internal standard proportionally. The ratio of their signals, therefore, remains constant, leading to a more accurate and precise quantification of the analyte.
Synthesis and Quality Control: The Pillars of a Reliable Standard
The utility of this compound as an internal standard is contingent upon its chemical and isotopic purity. Reputable suppliers of stable isotope-labeled compounds adhere to stringent quality control protocols to ensure the reliability of their products.
The synthesis of this compound typically involves the methylation of a deuterated catechol precursor with a deuterated methylating agent. One common industrial method for producing the non-deuterated veratrole, which can be adapted for the synthesis of the D10 analog, involves the reaction of catechol with a methylating agent in the presence of a strong base. For the deuterated version, deuterated catechol and a deuterated methylating agent, such as deuterated methyl chloride or dimethyl sulfate, would be employed.
A rigorous quality control regimen is then essential to validate the final product. This includes:
-
Isotopic Purity Assessment: This is determined using high-resolution mass spectrometry to confirm the degree of deuterium incorporation. A high isotopic purity (typically ≥98%) is crucial to minimize the contribution of the internal standard to the analyte's signal.
-
Chemical Purity Analysis: Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are used to identify and quantify any chemical impurities. A high chemical purity (typically >99%) ensures that no other compounds interfere with the analysis.
-
Structural Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) is employed to confirm the molecular structure of the compound. For a deuterated compound like this compound, ²H NMR would also be a key analytical technique.
A certificate of analysis from the supplier should provide detailed information on these quality control parameters, instilling confidence in the integrity of the internal standard.
Application in Practice: A Step-by-Step Experimental Workflow
The primary application of this compound is as an internal standard for the quantification of 1,2-dimethoxybenzene (veratrole) or structurally similar compounds in various matrices. Veratrole itself is a compound of interest in environmental analysis and is also used as a building block in the synthesis of pharmaceuticals.
Below is a representative experimental protocol for the quantitative analysis of veratrole in a water sample using this compound as an internal standard via LC-MS/MS.
Objective: To accurately quantify the concentration of veratrole in a water sample.
Materials:
-
Veratrole analytical standard
-
This compound (Veratrole-D10) internal standard
-
LC-MS grade methanol
-
LC-MS grade water
-
Formic acid
-
Water sample for analysis
Experimental Protocol:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of veratrole in methanol at a concentration of 1 mg/mL.
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
From the stock solutions, prepare a series of calibration standards of veratrole in a relevant matrix (e.g., clean water) at concentrations ranging from the expected lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ).
-
Prepare a working solution of the internal standard (this compound) in methanol at a concentration that will yield a robust signal in the mass spectrometer.
-
-
Sample Preparation:
-
To a 1 mL aliquot of the water sample, add a precise volume of the this compound working solution.
-
Vortex the sample to ensure thorough mixing.
-
For the calibration standards, add the same precise volume of the this compound working solution to each standard.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC) Conditions:
-
Column: A suitable C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient: A suitable gradient to achieve separation of veratrole from potential matrix interferences.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Veratrole: Monitor the transition of the precursor ion (M+H)⁺ to a characteristic product ion.
-
This compound: Monitor the transition of its deuterated precursor ion (M+H)⁺ to its corresponding deuterated product ion.
-
-
Optimize instrument parameters such as collision energy and declustering potential for both analytes.
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the ratio of the peak area of veratrole to the peak area of this compound against the concentration of the veratrole calibration standards.
-
Determine the concentration of veratrole in the water sample by interpolating the peak area ratio from the sample onto the calibration curve.
-
Diagram of the Experimental Workflow:
Caption: Workflow for the quantitative analysis of veratrole using this compound as an internal standard.
Mass Spectral Fragmentation: The Key to Specificity
Understanding the fragmentation patterns of both veratrole and its deuterated analog is fundamental to developing a selective and sensitive LC-MS/MS method. In electron ionization (EI) mass spectrometry, the molecular ion of 1,2-dimethoxybenzene is typically observed as the base peak. Fragmentation occurs through the loss of methyl radicals (•CH₃) and subsequent loss of carbon monoxide (CO). The mass spectrum of 1,2-dimethoxybenzene ionized by laser radiation shows a prominent molecular ion peak.
Diagram of Key Fragmentation Pathways:
Caption: Simplified fragmentation pathways of veratrole and veratrole-D10 in mass spectrometry.
The selection of specific precursor-to-product ion transitions in MRM mode provides a high degree of selectivity, minimizing interference from other compounds in the matrix and ensuring that the detected signal is unique to the analyte and the internal standard.
Conclusion: A Commitment to Analytical Excellence
This compound, or Veratrole-D10, is more than just a deuterated molecule; it is a cornerstone of analytical reliability in quantitative mass spectrometry. Its chemical and physical properties, which closely mimic its non-deuterated counterpart, make it an ideal internal standard for correcting for a wide range of analytical variabilities. For researchers and drug development professionals, the judicious use of high-purity this compound, underpinned by a thorough understanding of its properties and a well-validated analytical method, is a critical step towards generating high-quality, reproducible, and defensible data. This commitment to analytical excellence is fundamental to advancing scientific knowledge and ensuring the safety and efficacy of new therapeutic agents.
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Introduction: The Role of Deuterated Standards in High-Precision Analytics
An In-Depth Technical Guide to 1,2-Dimethoxybenzene-D10: Supplier Selection, Purity Assessment, and Application
1,2-Dimethoxybenzene, commonly known as veratrole, is a versatile aromatic compound utilized as an intermediate in the synthesis of pharmaceuticals and in the fragrance industry.[1][2] Its deuterated analog, this compound, in which hydrogen atoms have been replaced by their heavier, stable isotope deuterium, serves a critical function in modern analytical chemistry.[3] For researchers and drug development professionals, this compound is an indispensable tool, primarily employed as an internal standard for quantitative analysis using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[4]
The substitution of hydrogen with deuterium creates a compound that is chemically identical to its non-deuterated counterpart but physically distinguishable by its higher mass. This property allows it to be added to a sample at a known concentration to correct for analyte loss during sample preparation and variations in instrument response, thereby enabling highly accurate and precise quantification of the target analyte. This guide provides a comprehensive overview of this compound, focusing on supplier evaluation, the critical nuances of purity grades, and practical, field-proven protocols for its application.
Part 1: Supplier Identification and Qualification
The integrity of quantitative data is fundamentally linked to the quality of the reference standards used. Selecting a reputable supplier for this compound is a critical first step that warrants a systematic evaluation process. A supplier's adherence to international quality standards, transparency in documentation, and robust technical support are hallmarks of reliability.
The Supplier Qualification Workflow
A researcher's choice of supplier should be guided by a structured qualification process. Key decision points include the supplier's quality management system certifications (e.g., ISO 9001, ISO/IEC 17025), the comprehensiveness of the Certificate of Analysis (CoA), and the isotopic and chemical purity guarantees.[5]
Caption: Workflow for the systematic evaluation and selection of a this compound supplier.
Comparative Supplier Overview
The following table summarizes key attributes of potential suppliers for deuterated compounds. This information is illustrative and should be verified directly with the suppliers for the most current data.
| Supplier | Purity Grades Offered | Certificate of Analysis (CoA) Provided | Notable Quality Standards |
| Sigma-Aldrich (Merck) | ReagentPlus® (≥99%), FG (≥99%) for non-deuterated.[6] Deuterated grades typically ≥98 atom % D. | Yes, lot-specific CoAs are available. | ISO 9001 certified facilities. |
| MedChemExpress (MCE) | High purity for research use.[3] | Yes, available with product. | Rigorous internal quality control. |
| Santa Cruz Biotechnology | ≥99% chemical purity for non-deuterated.[7] Deuterated grades available. | Yes, lot-specific data available. | For Research Use Only products. |
| Cambridge Isotope Labs (CIL) | High isotopic enrichment, compliant with various ISO standards.[5] | Yes, detailed CoAs provided. | ISO 13485, ISO/IEC 17025, ISO Guide 34.[5] |
Part 2: Deconstructing Purity Grades
For a deuterated internal standard like this compound, "purity" is a dual concept encompassing both chemical purity and isotopic enrichment. Misinterpretation of these specifications can lead to significant errors in quantification.
-
Chemical Purity : This value, typically determined by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), indicates the percentage of the material that is 1,2-Dimethoxybenzene (both deuterated and any non-deuterated remnant) relative to other chemical entities.
-
Isotopic Purity (or Deuterium Enrichment) : This is the most critical parameter for an internal standard. It specifies the percentage of the molecule that contains deuterium atoms at the intended positions. It is often expressed as "atom % D" and is measured using NMR or Mass Spectrometry. For example, an isotopic purity of 98 atom % D means that, on average, 98% of the hydrogen positions on the molecule are occupied by deuterium.
Interpreting the Certificate of Analysis (CoA)
The CoA is a self-validating document that provides a lot-specific quality report from the supplier. Researchers must scrutinize this document before using the standard.
| Parameter on CoA | Analytical Technique | What It Tells You | Importance Level |
| Chemical Purity / Assay | GC-FID, HPLC-UV | Percentage of the desired chemical compound. | High |
| Isotopic Enrichment | ¹H NMR, Mass Spec | Percentage of deuterium incorporation. | Critical |
| Residual Solvents | Headspace GC-MS | Presence of solvents from synthesis/purification. | Moderate to High |
| Water Content | Karl Fischer Titration | Amount of moisture present, critical for hygroscopic compounds.[5] | High |
| Identity Confirmation | ¹H NMR, ¹³C NMR, MS | Confirms the chemical structure is correct. | Critical |
Part 3: Application Protocol: Use as an Internal Standard in LC-MS/MS
The primary application of this compound is as an internal standard (IS) for the quantification of the non-deuterated veratrole or structurally similar analytes. The stability of the C-D bond ensures it co-elutes with the analyte but is distinguished by its mass, making it an ideal IS for LC-MS/MS.
Step-by-Step Protocol for Stock Solution and Working Standard Preparation
This protocol describes the preparation of a 1 mg/mL stock solution and subsequent serial dilutions.
-
Pre-Analysis: All glassware must be thoroughly cleaned and dried in an oven at 150°C for several hours to remove residual moisture, as deuterated compounds can be hygroscopic.[8]
-
Stock Solution Preparation (1 mg/mL): a. Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture. b. Accurately weigh approximately 10 mg of the standard using an analytical balance. c. Quantitatively transfer the weighed standard to a 10 mL Class A volumetric flask. d. Dissolve the standard in a suitable solvent (e.g., methanol, acetonitrile) and fill to the mark.[9] Mix thoroughly by inversion. e. Transfer the solution to an amber glass vial and store at the recommended temperature (typically 2-8°C) to minimize degradation.[10]
-
Working Standard Preparation: a. Perform serial dilutions from the stock solution to prepare working standards at concentrations relevant to the expected analyte concentration in the samples. b. For example, to prepare a 10 µg/mL working solution, dilute 100 µL of the 1 mg/mL stock solution to 10 mL with the appropriate solvent.
-
Sample Spiking: a. Add a small, fixed volume of a working internal standard solution to every sample, calibrator, and quality control sample before any extraction or processing steps. This ensures the IS experiences the same experimental conditions as the analyte.
LC-MS/MS Analysis Workflow
The following diagram illustrates the logical flow of a typical quantitative analysis using an internal standard.
Caption: Workflow for quantitative analysis using an internal standard with LC-MS/MS.
Part 4: Safe Handling and Storage
Proper handling and storage are paramount to preserving the integrity of this compound and ensuring laboratory safety.
-
Safety Precautions : 1,2-Dimethoxybenzene is considered a hazardous substance and is harmful if swallowed.[11] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All handling should be performed in a well-ventilated area or a chemical fume hood.
-
Storage Conditions : Deuterated compounds, particularly solvents, are often hygroscopic and readily absorb moisture from the air.[8] To prevent isotopic dilution and degradation, this compound should be stored in a tightly sealed container, preferably under an inert atmosphere like argon or nitrogen, in a cool, dry, and dark place.[10][12] Refrigeration is often recommended.[12]
-
Disposal : Waste containing this compound should be treated as hazardous chemical waste and disposed of in accordance with institutional and local environmental regulations.[12]
Conclusion
References
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Kessler Chemical. (n.d.). 1-2-Dimethoxybenzene-Veratrole updated in process. Retrieved from [Link]
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MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
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Elewa, M. M., & Mabied, A. E. (2025). Crystallographic and DFT study of novel dimethoxybenzene derivatives. BMC Chemistry, 19(127). Retrieved from [Link]
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Wikipedia. (n.d.). 1,2-Dimethoxybenzene. Retrieved from [Link]
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Chromservis. (n.d.). Deuterated - Solvents, Reagents & Accessories. Retrieved from [Link]
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Santana-García, R., et al. (2024). SEAr Mechanism of the Products of 1,2-Dimethoxybenzene and a Captodative Olefin: A Theoretical Approach. Computational Chemistry, 12(3). Retrieved from [Link]
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Elewa, M. M., & Mabied, A. E. (2025). Crystallographic and DFT study of novel dimethoxybenzene derivatives. BMC Chemistry, 19(127). Retrieved from [Link]
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FooDB. (2010). Showing Compound 1,2-Dimethoxybenzene (FDB008865). Retrieved from [Link]
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Study Mind. (n.d.). Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry). Retrieved from [Link]
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ChemWhat. (n.d.). 1,2-Dimethoxybenzene CAS#: 91-16-7. Retrieved from [Link]
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An In-depth Technical Guide to the Mass Spectrum of 1,2-Dimethoxybenzene-D10
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quintessential Role of Deuterated Standards in Mass Spectrometry
In the precise world of quantitative analysis, particularly within the realms of pharmacokinetics, metabolism studies, and environmental testing, accuracy is paramount. Deuterated internal standards are the bedrock of reliable quantification in mass spectrometry. 1,2-Dimethoxybenzene-D10, the fully deuterated analog of veratrole, serves as an exemplary internal standard. Its utility lies in its chemical near-identity to the analyte of interest, 1,2-dimethoxybenzene, while possessing a distinct mass. This allows it to navigate the analytical workflow—from sample preparation and chromatographic separation to ionization—in a manner virtually identical to the analyte, thereby correcting for variations and matrix effects that can compromise data integrity. This guide provides a comprehensive examination of the mass spectrum of this compound, offering insights into its fragmentation patterns under electron ionization and a detailed protocol for its analysis.
Core Principles: Electron Ionization and the Fragmentation of Aromatic Compounds
Electron Ionization (EI) is a robust and widely employed technique in mass spectrometry, especially when coupled with Gas Chromatography (GC-MS). In the EI source, molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the ejection of an electron from the molecule and the formation of a positively charged radical cation known as the molecular ion (M•+).[1][2] This molecular ion is a direct indicator of the compound's molecular weight.
Due to the high energy imparted during ionization, the molecular ion often undergoes extensive fragmentation, breaking into smaller, characteristic charged fragments.[2] The resulting fragmentation pattern is a reproducible fingerprint of the molecule's structure. Aromatic compounds, like 1,2-dimethoxybenzene, tend to produce a relatively stable molecular ion due to the delocalized π-electron system of the benzene ring.[3] However, the substituents on the ring are susceptible to fragmentation, providing valuable structural information.
Physicochemical Properties of 1,2-Dimethoxybenzene and its Deuterated Analog
A foundational understanding of the physical and chemical properties of both the analyte and its deuterated standard is crucial for method development.
| Property | 1,2-Dimethoxybenzene (Veratrole) | This compound |
| Chemical Formula | C₈H₁₀O₂ | C₈D₁₀O₂ |
| Monoisotopic Mass | 138.068 g/mol [4][5] | 148.131 g/mol (Calculated) |
| Appearance | Colorless liquid or crystals[4] | N/A (Expected to be similar) |
| Boiling Point | 206-207 °C[5] | N/A (Expected to be similar) |
| Solubility | Slightly soluble in water; soluble in alcohol and ether[4] | N/A (Expected to be similar) |
Analysis of the Mass Spectrum of this compound
While a publicly available, peer-reviewed mass spectrum for this compound is not readily found, its fragmentation pattern can be reliably predicted by analyzing the known spectrum of its non-deuterated counterpart, 1,2-dimethoxybenzene, available in the NIST Mass Spectral Database.[5][6][7][8]
The Non-Deuterated Analog: 1,2-Dimethoxybenzene (Veratrole)
The mass spectrum of 1,2-dimethoxybenzene (MW: 138.16 g/mol ) is characterized by a prominent molecular ion peak at m/z 138. The primary fragmentation pathways involve the loss of methyl radicals (•CH₃) and the subsequent loss of neutral molecules like formaldehyde (CH₂O) or carbon monoxide (CO).
Key Fragments in the Mass Spectrum of 1,2-Dimethoxybenzene:
| m/z | Proposed Fragment | Notes |
| 138 | [C₈H₁₀O₂]•+ | Molecular Ion (M•+) |
| 123 | [M - •CH₃]+ | Loss of a methyl radical from a methoxy group. |
| 108 | [M - 2•CH₃]•+ or [M - CH₂O]•+ | Can result from the loss of a second methyl radical or the loss of formaldehyde. |
| 95 | [M - •CH₃ - CO]+ | Subsequent loss of carbon monoxide from the m/z 123 fragment. |
| 77 | [C₆H₅]+ | Phenyl cation, resulting from further fragmentation. |
Predicting the Mass Spectrum of this compound
For this compound, the molecular formula is C₈D₁₀O₂. The deuterium atoms are distributed with six on the two methoxy groups (CD₃) and four on the aromatic ring (C₆D₄). This leads to a molecular weight of approximately 148.13 g/mol . The fragmentation pattern will mirror that of the non-deuterated compound, but the masses of the fragments will be shifted according to the number of deuterium atoms they retain.
Predicted Key Fragments in the Mass Spectrum of this compound:
| m/z | Proposed Fragment | Notes |
| 148 | [C₈D₁₀O₂]•+ | Molecular Ion (M•+) |
| 130 | [M - •CD₃]+ | Loss of a deuterated methyl radical (mass of 18 u). |
| 112 | [M - 2•CD₃]•+ or [M - CD₂O]•+ | Loss of a second deuterated methyl radical or deuterated formaldehyde (mass of 32 u). |
| 102 | [M - •CD₃ - CO]+ | Subsequent loss of carbon monoxide from the m/z 130 fragment. |
| 80 | [C₆D₄H]+ | A deuterated phenyl cation. The presence of a proton is possible through rearrangement. |
It is important to note that some H/D scrambling can occur during fragmentation, which may lead to minor peaks at other m/z values.[9][10]
Visualizing the Fragmentation Pathways
To further elucidate the fragmentation process, the following diagrams illustrate the key fragmentation pathways for both 1,2-dimethoxybenzene and its deuterated analog.
Caption: Predicted EI fragmentation pathways for 1,2-dimethoxybenzene and its D10 analog.
Experimental Protocol for GC-MS Analysis
This protocol provides a robust framework for the analysis of this compound. It is intended as a starting point and may require optimization based on the specific instrumentation and analytical goals.
1. Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound in a high-purity solvent such as methanol or ethyl acetate at a concentration of 1 mg/mL.
-
Working Solutions: Create a series of working solutions by diluting the stock solution to the desired concentration range for calibration and analysis.
-
Sample Spiking: For quantitative analysis, spike the unknown samples with a known concentration of the this compound internal standard solution.
2. Gas Chromatography (GC) Parameters:
-
Injector: Split/splitless injector, operated in splitless mode for trace analysis or with an appropriate split ratio for higher concentrations.
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Column: A non-polar or mid-polarity capillary column is suitable. A common choice is a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase.
-
Oven Temperature Program:
-
Initial Temperature: 60 °C, hold for 1 minute.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
3. Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Ion Source Temperature: 230 °C
-
Electron Energy: 70 eV
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap.
-
Scan Range: m/z 40-200 to encompass the molecular ion and key fragments.
-
Data Acquisition: Full scan mode for qualitative analysis and identification. For quantitative analysis, Selected Ion Monitoring (SIM) mode can be used to enhance sensitivity by monitoring the characteristic ions (e.g., m/z 148, 130, and 112).
Caption: Workflow for the GC-MS analysis of this compound.
Conclusion: A Self-Validating System for Accurate Quantification
The use of this compound as an internal standard in mass spectrometry provides a self-validating system for the accurate quantification of its non-deuterated analog. By understanding its predictable fragmentation pattern under electron ionization, researchers can confidently identify and measure this standard, thereby ensuring the reliability and reproducibility of their analytical data. The methodologies and insights presented in this guide offer a comprehensive foundation for the successful application of this compound in demanding research and development environments.
References
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
FooDB. (2010, April 8). Showing Compound 1,2-Dimethoxybenzene (FDB008865). Retrieved from [Link]
-
NIST. (n.d.). Benzene, 1,2-dimethoxy-. NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). Veratrole. National Center for Biotechnology Information. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]
- Armin, A., et al. (2014). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. South American Journal of Clinical Research, 1(1).
-
myadlm.org. (2014, April 1). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. Retrieved from [Link]
- Kuhn, S. (2024, June 28).
-
Chemistry LibreTexts. (2022, September 1). 4.4: Interpreting Electron Ionization Mass Spectra. Retrieved from [Link]
-
JoVE. (2024, December 5). Mass Spectrometry: Aromatic Compound Fragmentation. Retrieved from [Link]
-
TutorChase. (n.d.). Fragmentation Patterns in Mass Spectrometry (1.2.5) | IB DP Chemistry SL 2025 Notes. Retrieved from [Link]
-
Wikipedia. (n.d.). Electron ionization. Retrieved from [Link]
- Huynh, B. H., et al. (2021). Extended characterization of petroleum aromatics using off-line LC-GC-MS. PeerJ, 9, e12457.
-
mzCloud. (2017, June 8). Veratrole. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025, November 5). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Retrieved from [Link]
- Ripszám, M., et al. (2013). Elimination of interferences caused by simultaneous use of deuterated and carbon-13 standards in GC-MS analysis of polycyclic aromatic hydrocarbons (PAHs) in extracts from passive sampling devices. Analytical and Bioanalytical Chemistry, 405(21), 6759-6767.
- Sørensen, D., et al. (2008). Gas-phase Fragmentation of Peptides by MALDI In-Source Decay With Limited Amide Hydrogen (1H/2H) Scrambling. Journal of the American Society for Mass Spectrometry, 19(8), 1141-1151.
Sources
- 1. Utilization of a deuterated derivatization agent to synthesize internal standards for gas chromatography-tandem mass spectrometry quantification of silylated metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Page loading... [wap.guidechem.com]
- 5. Benzene, 1,2-dimethoxy- [webbook.nist.gov]
- 6. Benzene, 1,2-dimethoxy- [webbook.nist.gov]
- 7. Benzene, 1,2-dimethoxy- [webbook.nist.gov]
- 8. Benzene, 1,2-dimethoxy- [webbook.nist.gov]
- 9. researchgate.net [researchgate.net]
- 10. Gas-phase fragmentation of peptides by MALDI in-source decay with limited amide hydrogen (1H/2H) scrambling - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: 1,2-Dimethoxybenzene-D10 as an Internal Standard
Precision Quantitation of Veratrole and Methylated Phenols in Complex Matrices
Executive Summary
1,2-Dimethoxybenzene-d10 (Veratrole-d10) is the stable isotope-labeled analog of veratrole (1,2-dimethoxybenzene).[1] It serves as the definitive Internal Standard (IS) for the quantitation of methylated phenols in complex matrices such as fermented beverages (wine/beer) , environmental water , and biological plasma .[1]
Its primary utility lies in Isotope Dilution Mass Spectrometry (IDMS) , where it corrects for:
-
Matrix Effects: Variations in ionic strength or non-volatile content (e.g., sugars in wine) that alter headspace volatility.[1]
-
Extraction Efficiency: Loss of analyte during Liquid-Liquid Extraction (LLE) or Solid-Phase Microextraction (SPME).[1]
-
Instrument Drift: Fluctuations in ionization efficiency or detector response over long sequences.[1]
Key Compound Data
| Property | Native Veratrole | Veratrole-d10 (IS) |
| CAS Number | 91-16-7 | 362049-43-2 |
| Formula | C₈H₁₀O₂ | C₈D₁₀O₂ |
| Molecular Weight | 138.16 g/mol | 148.23 g/mol |
| Retention Time (RT) | ~12.5 min (Method Dependent) | ~12.48 min (Slight deuterium isotope effect) |
| Quantitation Ion (m/z) | 138 | 148 |
Scientific Rationale & Mechanism
The use of Veratrole-d10 is predicated on the principle that isotopologues exhibit near-identical physicochemical behavior (solubility, volatility, pKa) but are distinguishable by mass spectrometry.[1]
The Deuterium Advantage
In GC-MS analysis of volatiles (e.g., smoke taint markers in wine), matrix components like ethanol and glucose significantly alter the liquid-gas partition coefficient (
-
Without IS: A 10% variation in ethanol content can skew quantitation by >15%.[1]
-
With Veratrole-d10: Since the IS experiences the exact same
shift as the native analyte, the Ratio of Areas ( ) remains constant, nullifying the error.[1]
Mechanistic Workflow (IDMS)
The following diagram illustrates the self-validating logic of using Veratrole-d10 in a Headspace SPME-GC-MS workflow.
Figure 1: Isotope Dilution Mass Spectrometry (IDMS) workflow ensuring that matrix effects (yellow zone) affect both analyte and IS equally, canceling out errors in the final ratio calculation.
Experimental Protocol: Quantitation of Veratrole in Wine via HS-SPME-GC-MS
Application: Detection of smoke taint markers (volatile phenols) in wine.[1] Sensitivity: Low ng/L (ppt) range.[1]
Phase 1: Preparation of Standards
Critical Step: Deuterated standards are expensive.[1] Minimize waste by using high-concentration stock solutions diluted daily.[1]
-
Primary Stock (IS-A): Dissolve 10 mg Veratrole-d10 in 10 mL Methanol (LC-MS grade).
-
Conc: 1,000 mg/L (ppm).[1] Store at -20°C. Stable for 12 months.
-
-
Working Internal Standard (IS-B): Dilute 100 µL of IS-A into 10 mL Methanol.
-
Conc: 10 mg/L (ppm).[1] Prepare weekly.
-
-
Calibration Standards: Prepare a 6-point curve (e.g., 1, 5, 10, 50, 100, 500 µg/L) of native Veratrole in a "Model Wine Matrix" (12% Ethanol, 5 g/L Tartaric Acid, pH 3.5).
-
Crucial: Spike every calibration vial with the same volume of IS-B (e.g., 10 µL) to achieve a final IS concentration of 10 µg/L.[1]
-
Phase 2: Sample Preparation (HS-SPME)[1]
-
Vial: 20 mL Headspace Vial with magnetic screw cap (PTFE/Silicone septa).
-
Sample Volume: 10 mL of wine sample.
-
Salt Addition: Add 3.0 g NaCl (creates "salting out" effect to drive volatiles into headspace).[1]
-
IS Spiking: Add 10 µL of IS-B (10 mg/L) to the sample.[1]
-
Final IS Conc: 10 µg/L.[1]
-
-
Equilibration: Vortex for 10s. Incubate at 50°C for 5 mins with agitation (500 rpm).
Phase 3: Instrumental Analysis (GC-MS)
Column: DB-WAX or VF-WAXms (Polar column required for phenols), 30m x 0.25mm x 0.25µm.[1]
GC Parameters:
-
Inlet: 250°C, Splitless mode (or 1:5 split for high conc).
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Oven Program:
-
40°C hold for 5 min.
-
Ramp 5°C/min to 240°C.
-
Hold 5 min.
-
MS Parameters (SIM Mode): Operate in Selected Ion Monitoring (SIM) for maximum sensitivity. Define two groups: one for Native, one for D10.
| Compound | Type | Quant Ion (m/z) | Qualifier Ions (m/z) | Dwell Time |
| Veratrole (Native) | Analyte | 138 | 123 (M-CH₃), 95 | 50 ms |
| Veratrole-d10 | Internal Std | 148 | 130 (M-CD₃), 102 | 50 ms |
Technical Note: The mass shift of +10 Da allows for clean separation of signals even if chromatographic resolution is imperfect.[1] The loss of a methyl group (-15 for native, -18 for D10) confirms the fragmentation pattern.[1]
Data Analysis & Validation
Do not use absolute peak areas. Calculate the Response Ratio (RR) for every injection.
Calculation of Results
-
Plot Calibration Curve: X-axis = Concentration Ratio (
); Y-axis = Response Ratio ( ).[1] -
Determine Linear Regression:
. -
Calculate Unknown:
[1]
QC Criteria (Self-Validating System)
-
IS Area Stability: The absolute area of the m/z 148 peak in samples should be within ±20% of the mean IS area in the calibration standards.
-
Failure Mode: If IS area drops >50%, check for a leaking vial or SPME fiber damage.[1]
-
-
Ion Ratios: The ratio of Quant/Qual ions (e.g., 148/130) must match the standard within ±20%.
Troubleshooting & Pitfalls
H/D Scrambling (Hydrogen/Deuterium Exchange)
-
Risk: In highly acidic matrices (pH < 2) or high temperatures (>100°C), deuterium on the aromatic ring is stable, but metabolic demethylation can occur in biological systems.[1]
-
Solution: Veratrole-d10 is chemically robust.[1] However, avoid using protic solvents (like water/methanol mixtures) for long-term storage of dilute standards.[1] Store high-conc stocks in pure Methanol or Acetonitrile.[1]
Cross-Talk (Spectral Interference)
-
Risk: If the native concentration is extremely high (>100 ppm), the M+10 isotope of the native (negligible) or background noise might interfere.[1]
-
Verification: Inject a high-concentration native standard (without IS). Monitor m/z 148. Signal should be <0.1% of the IS response.[1]
References
-
Compound Data & Properties
-
Application in Smoke Taint Analysis
- GC-MS Methodology
-
Isotope Dilution Principles
Sources
Precision Quantitation of 1,2-Dimethoxybenzene via Isotope Dilution Mass Spectrometry (IDMS)
Application Note: AN-IDMS-V10
Executive Summary
This application note details the protocol for the absolute quantitation of 1,2-Dimethoxybenzene (Veratrole) using its fully deuterated analog, 1,2-Dimethoxybenzene-D10, as an Internal Standard (IS).
While standard external calibration is susceptible to errors from matrix suppression (LC-MS) or injection variability (GC-MS), Isotope Dilution Mass Spectrometry (IDMS) offers a self-correcting mechanism. By spiking the D10 isotopologue prior to sample preparation, every step of loss, extraction inefficiency, and ionization suppression is mathematically normalized, yielding data of metrological quality.
Target Analytes:
-
Native: 1,2-Dimethoxybenzene (
, MW 138.16) -
Internal Standard: this compound (
, MW 148.22)
Chemical & Physical Context
Understanding the physicochemical differences between the native and deuterated forms is critical for method development.
| Feature | Native (Veratrole) | Deuterated (Veratrole-D10) | Impact on Method |
| Formula | +10 Da Mass Shift ensures zero isotopic crosstalk (spectral overlap). | ||
| Boiling Point | 206–207 °C | ~205 °C | Volatile. Do not evaporate to dryness during sample prep. |
| LogP | 1.60 | 1.58 | Co-elutes or elutes slightly earlier (deuterium effect) in RPLC. |
| Ionization | [M+H]+ or M•+ | [M+H]+ or M•+ | Identical ionization efficiency corrects for matrix effects. |
Why D10?
This compound represents a "fully deuterated" ring and methyl system.
-
Mass Shift: The +10 Da shift (
138 148) prevents the "M+2" or "M+4" isotopic envelope of the native compound from interfering with the quantitation ion of the IS. -
Fragmentation Stability: In MS/MS, the primary loss is a methyl group.
-
Native:
(Loss of , 15 Da) -
D10:
(Loss of , 18 Da) -
Note: This distinct fragmentation pathway allows for high-specificity MRM (Multiple Reaction Monitoring) transitions.
-
Experimental Workflow Logic
The following diagram illustrates the critical "Spike-Before-Extract" principle that defines IDMS accuracy.
Figure 1: The IDMS workflow. Spiking the D10 standard before extraction ensures that any analyte loss during processing is mirrored by the standard, canceling out the error.
Protocol A: GC-MS Analysis (Environmental & Impurities)
Best for: Water analysis, chemical purity, and residual solvent testing. Method Basis: Modified EPA Method 8270 (Semivolatiles).
Reagents
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate (High purity).
-
Stock: 1.0 mg/mL Veratrole-D10 in Methanol.
Sample Preparation[1]
-
Spiking: Transfer 100 mL of water sample to a separatory funnel. Add 50 µL of Veratrole-D10 Stock (Final conc. 500 ng/mL).
-
Equilibration: Shake gently and let stand for 10 mins.
-
Extraction: Extract with
mL Dichloromethane. -
Drying: Pass combined organic layer through anhydrous Sodium Sulfate (
). -
Concentration (CRITICAL): Concentrate using a Kuderna-Danish concentrator or gentle Nitrogen blow-down to 1 mL.
-
Warning: Do not use a rotary evaporator to dryness; Veratrole is volatile (VP ~0.1 mmHg at 25°C) and will be lost.
-
GC-MS Parameters
-
Column: DB-5MS or Rtx-5MS (30m x 0.25mm x 0.25µm).
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Inlet: Splitless mode @ 250 °C.
-
Oven Program: 50 °C (hold 1 min)
10 °C/min 280 °C. -
Source: Electron Impact (EI), 70 eV, 230 °C.
SIM Acquisition Table
| Compound | Type | Target Ion ( | Qualifier Ions ( | Dwell Time (ms) |
| Veratrole (Native) | Analyte | 138.1 | 123.1, 95.1 | 50 |
| Veratrole-D10 | Internal Std | 148.2 | 130.2, 102.2 | 50 |
Protocol B: LC-MS/MS Analysis (Biological Fluids)
Best for: Plasma pharmacokinetics (PK), metabolic profiling. Challenge: Veratrole is neutral. It requires Ammonium adduct formation or APCI for optimal sensitivity.
Mobile Phase
-
A: 5 mM Ammonium Formate in Water + 0.1% Formic Acid.
-
B: Methanol + 0.1% Formic Acid.
-
Note: Ammonium formate promotes
or protonation stability.
LC Gradient (C18 Column)
-
Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50mm, 1.8 µm).
-
Flow Rate: 0.4 mL/min.
| Time (min) | %B | Event |
| 0.0 | 10 | Equilibration |
| 0.5 | 10 | Load |
| 3.0 | 95 | Elution |
| 4.5 | 95 | Wash |
| 4.6 | 10 | Re-equilibration |
MS/MS Transitions (ESI+ or APCI+)
Due to the stability of the aromatic ring, high collision energy (CE) is often needed to break the ether bond.
| Compound | Precursor ( | Product ( | Collision Energy (V) | Mechanism |
| Native | 139.1 | 124.1 | 15 | Loss of |
| Native (Alt) | 139.1 | 96.1 | 25 | Ring Cleavage |
| D10 (IS) | 149.2 | 131.2 | 15 | Loss of |
Data Analysis & Calculation
IDMS relies on the Response Factor (RF) derived from a calibration curve where the ratio of Analyte/IS is plotted against the ratio of Conc/IS.
The Isotope Dilution Equation
The concentration of the unknown (
Where:
- = Area of Native Veratrole (Quant Ion 138 or 139).
- = Area of Veratrole-D10 (Quant Ion 148 or 149).
- = Concentration of D10 spike in the final extract.
- = Relative Response Factor (Slope of the calibration curve).
- = Dilution Factor.[1]
Calibration Logic Diagram
Figure 2: Calibration strategy. The Internal Standard concentration is kept constant across all calibration levels, while the native concentration varies.
Troubleshooting & Pitfalls
Deuterium Exchange (H/D Scrambling)
-
Risk: In highly acidic conditions or during high-temperature ionization, deuterium on the aromatic ring can exchange with solvent protons.
-
Observation: You will see the M+148 signal decrease and M+147/146 increase.
-
Solution: Avoid using protic solvents (like water/methanol) with strong acids (HCl) for long storage periods. Use Formic acid (0.1%) rather than TFA.
Cross-Contribution (Isotopic Purity)
-
Risk: If the D10 standard is only 98% pure, it may contain 2% D0 (Native). This creates a "ghost peak" in your analyte channel.
-
Check: Inject a "Blank + IS" sample.
-
Limit: The area in the native channel (138/139) must be <5% of the LOQ (Limit of Quantitation).
Volatility Losses
-
Symptom: Poor recovery of both Native and IS, but ratios remain consistent (this is the benefit of IDMS). However, if signal drops too low, sensitivity is lost.
-
Fix: Ensure autosampler vials are capped immediately. Maintain autosampler tray temperature at 4°C.
References
-
NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 1,2-Dimethoxybenzene. National Institute of Standards and Technology. [Link]
-
US EPA. (2018). Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). SW-846 Hazardous Waste Test Methods. [Link][2]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. [Link]
-
ResolveMass. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]
Sources
Application Note: Leveraging 1,2-Dimethoxybenzene-D10 for High-Precision Quantitative NMR (qNMR) Analysis
This document provides a detailed technical guide for researchers, analytical scientists, and professionals in drug development on the application of 1,2-Dimethoxybenzene-D10 as a specialized internal standard for quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. It outlines the fundamental principles of qNMR, the rationale for using a deuterated standard, and comprehensive protocols for its implementation.
The Principle of Quantitative NMR: An Absolute Method
Quantitative NMR (qNMR) stands as a powerful primary analytical method for determining the concentration and purity of substances.[1][2] Unlike chromatographic techniques that often require calibration with a specific reference standard for the analyte, qNMR leverages a fundamental physical principle: the integrated area of an NMR signal is directly proportional to the number of atomic nuclei contributing to that signal.[2][3] This relationship allows for the direct comparison of an analyte's signal intensity to that of a co-dissolved internal standard of known, certified purity, enabling accurate and traceable quantification without the need for an identical analyte standard.[4]
The successful execution of a qNMR experiment hinges on meticulous planning and adherence to validated protocols, from sample preparation to data acquisition and processing.[1] The choice of an appropriate internal standard is arguably the most critical decision in this process, directly influencing the accuracy, reproducibility, and reliability of the results.[5]
The Role and Characteristics of an Ideal Internal Standard
An internal standard in qNMR serves as the benchmark against which the analyte is measured.[5] Its precisely known concentration and purity allow for the conversion of relative signal integrals into absolute quantitative data. An ideal internal standard must possess a specific set of characteristics to ensure the integrity of the measurement:
-
High Purity and Traceability: The standard must have a high, certified chemical purity (typically ≥99.5%) with traceability to primary standards, such as those from NIST or other national metrology institutes.[6][7]
-
Chemical Stability: It must be chemically inert and not react with the analyte, the solvent, or trace impurities under the experimental conditions.[5][6]
-
Solubility: The standard must be fully soluble in the chosen deuterated solvent to ensure a homogeneous solution, preventing line broadening and integration errors.[5]
-
Signal Separation: Its NMR signals must not overlap with any signals from the analyte or the solvent. This is a paramount requirement for accurate integration.[5][6]
-
Low Hygroscopicity and Volatility: The standard should be non-hygroscopic and non-volatile to allow for accurate and repeatable weighing.[6][8][9]
-
Simple NMR Spectrum: A simple spectrum with sharp, well-defined singlets is preferable to minimize potential overlap and simplify integration.[10]
This compound: A Specialized Standard for Unobstructed Analysis
While protonated internal standards are common, the use of a deuterated standard like this compound (Veratrole-D10) offers a unique and powerful advantage in ¹H qNMR: the near-complete elimination of standard-derived signals from the proton spectrum.
The non-deuterated form, 1,2-Dimethoxybenzene, is a colorless liquid with two distinct signals in the ¹H NMR spectrum: a singlet for the six methoxy protons and a multiplet for the four aromatic protons.[11][12][13][14][15] While effective, these signals could potentially overlap with analyte resonances in complex spectra.
By replacing all ten hydrogen atoms with deuterium, this compound becomes "invisible" in a standard ¹H NMR experiment. This provides an unobstructed spectral window, which is invaluable when analyzing analytes with signals in the aromatic or methoxy regions. Quantification, however, becomes a more specialized task. The most rigorous approach involves using the minute, residual proton signals of the D10 standard, which requires a standard certified for its isotopic purity.
Table 1: Physicochemical Properties of 1,2-Dimethoxybenzene
| Property | Value | Source |
| Chemical Formula | C₈H₁₀O₂ | [11] |
| Molecular Weight | 138.16 g/mol | [11][12] |
| Appearance | Colorless liquid or crystals | [15] |
| Boiling Point | 206-207 °C | |
| Melting Point | 22.5 °C | [11] |
| Solubility | Soluble in most organic solvents (e.g., CDCl₃, DMSO-d₆, Acetone-d₆); slightly soluble in water. | [11][15] |
| ¹H NMR Shifts (in CDCl₃) | ~3.86 ppm (s, 6H, -OCH₃), ~6.90 ppm (m, 4H, Ar-H) | [12] |
Note: The molecular weight of this compound is approximately 148.22 g/mol . Residual proton signals appear at the same chemical shifts as the protonated compound.
Causality: Why Choose a Deuterated Standard?
The primary driver for selecting this compound is to mitigate the risk of signal overlap. In pharmaceutical analysis or natural product chemistry, analytes can present complex spectra. A standard that provides a clear, empty baseline in regions of interest ensures that all observed signals belong exclusively to the analyte, simplifying spectral analysis and eliminating a significant potential source of integration error. This approach embodies a self-validating system where ambiguity between standard and analyte signals is designed out of the experiment from the start.
Experimental Workflow and Protocols
The successful application of this compound in qNMR requires a protocol that accounts for its unique properties. The following sections provide a detailed, step-by-step methodology.
Diagram: qNMR Workflow using an Internal Standard
Caption: Standard workflow for qNMR analysis.
Protocol 1: Sample Preparation
This is the most critical phase for ensuring accuracy, as any errors in weighing will directly propagate to the final result.[6]
-
Select an Appropriate Vial: Use a clean, dry glass vial with a secure cap. Do not use plastic, which can carry static charge.
-
Weigh the Internal Standard: Using a calibrated analytical microbalance (readable to at least 0.01 mg), accurately weigh approximately 5-10 mg of certified this compound into the vial. Record the exact weight (m_std). The standard should be stored in a desiccator to prevent moisture absorption.[5]
-
Weigh the Analyte: To the same vial, add the analyte. The target mass of the analyte (m_a) should be chosen to achieve a signal-to-noise ratio comparable to the residual signal of the standard, if possible. A typical mass is 10-20 mg for small molecules.[1] Record the exact weight.
-
Dissolution: Add the appropriate volume of deuterated solvent (e.g., 0.6 mL of DMSO-d₆ or CDCl₃ for a standard 5 mm NMR tube) using a calibrated pipette.
-
Homogenization: Securely cap the vial and vortex for at least 60 seconds to ensure complete dissolution and homogeneity. A brief sonication may aid dissolution if necessary.
-
Transfer: Carefully transfer the solution to a high-quality NMR tube.
Protocol 2: NMR Data Acquisition
Acquisition parameters must be optimized to ensure that the signal intensity is directly proportional to the number of nuclei, which requires complete spin relaxation between scans.[10]
-
Instrument Setup: Insert the sample into the NMR spectrometer. Allow the sample's temperature to equilibrate for at least 5 minutes.[10]
-
Tuning and Shimming: Tune the probe to the correct frequency and shim the magnetic field to achieve optimal resolution and lineshape. Poor shimming will result in broad, asymmetric peaks that are difficult to integrate accurately.[10] It is advisable to turn sample spinning off to avoid spinning sidebands.[10]
-
Determine Relaxation Time (T₁): The longitudinal relaxation time (T₁) is the most critical parameter. It must be determined experimentally for at least one signal of the analyte and the residual proton signal of the standard. Use a standard inversion-recovery pulse sequence.
-
Set Acquisition Parameters:
-
Pulse Angle (P1): Use a 90° pulse to maximize signal-to-noise per scan.
-
Relaxation Delay (D1): This is crucial. Set D1 to be at least 5 to 7 times the longest measured T₁ value (D1 ≥ 7 * T₁_max).[6] This ensures >99.9% of the magnetization has returned to equilibrium before the next pulse, which is essential for accurate quantification.
-
Number of Scans (NS): The number of scans should be sufficient to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended) for the signals being integrated.
-
Acquisition Time (AQ): Ensure AQ is long enough to capture the entire Free Induction Decay (FID) for good resolution.
-
Pulse Program: Use a simple single-pulse program (e.g., 'zg' on Bruker systems) without any solvent suppression that could affect signal intensities.[1]
-
Protocol 3: Data Processing and Calculation
Manual and consistent processing is superior to automated routines for achieving the highest accuracy.[6]
-
Fourier Transform: Apply an exponential multiplication (line broadening) of 0.3 Hz to improve S/N, followed by a Fourier transform.
-
Phase Correction: Manually phase the spectrum to ensure all peaks have a purely absorptive shape.
-
Baseline Correction: Manually apply a multipoint baseline correction to ensure a flat baseline across the entire spectrum, especially around the integrated signals.
-
Integration:
-
Manually define the integration limits for a well-resolved, non-overlapping signal of the analyte (I_a).
-
Define the integration limits for the chosen residual proton signal of the this compound standard (I_std). Ensure the integration width is consistent (e.g., 20-30 times the signal half-width).
-
-
Purity Calculation: The purity of the analyte (P_a) as a mass fraction (%) is calculated using the following master equation:
P_a (%) = (I_a / I_std) * (N_std / N_a) * (M_a / M_std) * (m_std / m_a) * P_std (%)
Where:
-
I_a, I_std: Integrated areas of the analyte and standard signals.
-
N_a, N_std: Number of protons contributing to the respective analyte and standard signals. For the residual signal of the D10 standard, this value is derived from the isotopic purity certificate.
-
M_a, M_std: Molecular weights of the analyte and the standard.
-
m_a, m_std: Masses of the analyte and the standard.
-
P_std: Certified purity of the this compound standard.
-
Table 2: Example qNMR Purity Calculation
| Parameter | Analyte (A) | Standard (std) |
| Compound | Sample X | This compound |
| Mass (m) | 15.25 mg | 8.10 mg |
| Molecular Wt. (M) | 250.30 g/mol | 148.22 g/mol |
| Signal Integral (I) | 1.55 | 0.85 (residual -OCH₃) |
| Number of Protons (N) | 2 (for chosen signal) | 0.06 (hypothetical, from certificate) |
| Purity (P) | To be calculated | 99.8% |
Using the formula: P_a = (1.55 / 0.85) * (0.06 / 2) * (250.30 / 148.22) * (8.10 / 15.25) * 99.8% P_a = 97.5%
Method Validation and Trustworthiness
For use in regulated environments, any qNMR method must be validated.[16][17] Key validation parameters include:
-
Specificity: Demonstrated by the absence of overlapping signals. The use of this compound is a design choice that inherently maximizes specificity.
-
Accuracy: Assessed by analyzing a certified reference material of the analyte, if available.
-
Precision: Determined by repeated measurements of the same sample (repeatability) and by different analysts on different days (intermediate precision).
-
Linearity: Confirmed by analyzing samples across a range of analyte concentrations.
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio.[17][18]
By following the detailed protocols and using a certified, traceable internal standard, this method becomes a self-validating system that provides trustworthy and defensible quantitative results.[7]
References
-
ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]
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Webb, A. G. (2021). Recent Development in Nuclear Magnetic Resonance as a Technique for Quantitative Method Validation. Journal of Pharmaceutical and Biomedical Analysis, 198, 113998. Retrieved from [Link]
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ResolveMass Laboratories. (n.d.). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. Retrieved from [Link]
- University of [University Name]. (2017). Quantitative NMR Spectroscopy.docx. Retrieved from a university chemistry department's resource page.
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Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
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Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. Retrieved from [Link]
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FooDB. (2010). Showing Compound 1,2-Dimethoxybenzene (FDB008865). Retrieved from [Link]
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Westwood, S., et al. (2014). Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance. Analytical Chemistry, 86(15), 7879–7886. Retrieved from [Link]
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Chan, S. Y., et al. (2021). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 13(8), 1234. Retrieved from [Link]
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Simmler, C., et al. (2013). Validation of a generic quantitative 1H NMR method for natural products analysis. Phytochemical Analysis, 24(5), 451-459. Retrieved from [Link]
-
Weber, M., et al. (2015). Method development in quantitative NMR towards metrologically traceable organic certified reference materials used as 31P qNMR standards. Analytical and Bioanalytical Chemistry, 407(23), 7015–7025. Retrieved from [Link]
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Lee, J., et al. (2020). Improved Hygroscopicity and Bioavailability of Solid Dispersion of Red Ginseng Extract with Silicon Dioxide. Molecules, 25(18), 4235. Retrieved from [Link]
-
Ihara, T., et al. (2020). Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. Chemical and Pharmaceutical Bulletin, 68(9), 865-871. Retrieved from [Link]
-
Emsley, J. W., et al. (1982). A 1H NMR investigation of the conformational properties of 1,2-dimethoxybenzene. Journal of the Chemical Society, Perkin Transactions 2, 701-704. Retrieved from [Link]
-
Napolitano, J. G., et al. (2013). Validation of a generic quantitative (1)H NMR method for natural products analysis. Phytochemical Analysis, 24(5), 451-9. Retrieved from [Link]
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Schaefer, T., et al. (1982). 1H and 13C NMR studies of the conformational mobility of 1,2-dimethoxybenzene in solution. Canadian Journal of Chemistry, 60(13), 1676-1680. Retrieved from [Link]
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Mastering Quantitative Analysis: A Detailed Guide to Sample Preparation Using 1,2-Dimethoxybenzene-D10 as an Internal Standard
Introduction: The Imperative of Precision in Analytical Chemistry
In the landscape of modern analytical science, particularly within drug development and environmental monitoring, the demand for accuracy and reproducibility is absolute. Quantitative analysis via chromatographic techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), is fundamental to our understanding of complex matrices. However, the journey from raw sample to reliable data is fraught with potential for variability. Sample loss during multi-step preparation, fluctuations in instrument injection volume, and matrix-induced signal suppression or enhancement are all significant sources of error that can compromise analytical integrity.[1]
The use of an internal standard (IS) is a cornerstone of robust quantitative methodology, designed to correct for these unavoidable variations.[2] An ideal internal standard is a compound that is chemically similar to the analyte(s) of interest but is not naturally present in the sample. By adding a known quantity of the internal standard to every sample, standard, and blank, the ratio of the analyte signal to the internal standard signal—rather than the absolute analyte signal—is used for quantification. This ratiometric approach normalizes for variations, ensuring that the final calculated concentration is a true and accurate reflection of the analyte's presence.
Deuterated standards, such as 1,2-Dimethoxybenzene-D10, represent the gold standard for use as internal standards, particularly in mass spectrometry.[3] The deuterium-labeled analogue is chemically almost identical to its non-labeled counterpart, meaning it behaves similarly during extraction, derivatization, and chromatography. However, its increased mass allows it to be distinguished by the mass spectrometer, providing a perfect reference for quantification without interfering with the analyte signal. This application note provides a comprehensive, in-depth guide to the principles and protocols for preparing samples using this compound as an internal standard.
Physicochemical Properties of this compound
Understanding the fundamental properties of the internal standard is critical for developing a robust protocol, particularly concerning solvent selection and storage conditions. The properties of this compound are nearly identical to its non-deuterated form, veratrole.
| Property | Value | Source |
| Synonyms | Veratrole-D10, Pyrocatechol dimethyl ether-D10 | N/A |
| Molecular Formula | C₈D₁₀O₂ | N/A |
| Appearance | Colorless liquid or solid | [4] |
| Melting Point | 22-23 °C | [4] |
| Boiling Point | 206-207 °C | [4] |
| Solubility | Soluble in methanol, ethanol, diethyl ether, acetone, and other organic solvents. Slightly soluble in water. | [4] |
| Stability | Stable under normal temperatures and pressures. | [5] |
| Storage | Store below +30°C in a tightly closed container, protected from light. | [5] |
| Incompatibilities | Strong oxidizing agents. | [5] |
Causality Behind Solvent Choice: The high solubility of this compound in common organic solvents like methanol and acetone makes these ideal choices for preparing stock solutions. Its slight solubility in water means that while it can be introduced into aqueous samples, it must be done from a concentrated organic stock solution to ensure complete dissolution and homogeneity.
Core Workflow for Internal Standard Preparation and Spiking
The successful integration of an internal standard into a quantitative workflow involves a precise and consistent multi-step process. This workflow ensures that the same amount of internal standard is present in every sample and calibrator, forming the basis for accurate quantification.
Caption: Workflow for preparing and using an internal standard.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the preparation of this compound solutions and their application in spiking environmental samples. These protocols are designed to be self-validating by incorporating quality control checks at each stage.
Protocol 1: Preparation of Internal Standard Stock and Working Solutions
Rationale: The preparation of accurate and stable stock and working solutions is the foundation of the entire quantitative method. Using high-purity solvents and Class A volumetric glassware minimizes concentration errors. Storing solutions under appropriate conditions prevents degradation and concentration changes due to solvent evaporation.[6]
Materials:
-
This compound (neat material or certified reference solution)
-
Methanol (HPLC or GC-MS grade)
-
Class A volumetric flasks (e.g., 10 mL, 100 mL)
-
Calibrated micropipettes and tips
-
Amber glass vials with PTFE-lined caps
Procedure: Stock Solution (1.0 mg/mL)
-
Equilibration: Allow the sealed vial of this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Weighing: Accurately weigh approximately 10 mg of this compound into a tared weighing boat.
-
Dissolution: Quantitatively transfer the weighed standard into a 10 mL Class A volumetric flask.
-
Dilution: Add methanol to the flask, ensuring to rinse the weighing boat to transfer any residual material. Swirl to dissolve the standard completely.
-
Final Volume: Carefully bring the solution to the 10 mL mark with methanol. Cap and invert the flask at least 10 times to ensure homogeneity.
-
Storage: Transfer the stock solution to an amber glass vial, label clearly with the compound name, concentration, solvent, preparation date, and initials. Store at -20°C. This solution should be stable for at least 6-12 months.
Procedure: Working Solution (10 µg/mL)
-
Equilibration: Allow the prepared stock solution to warm to room temperature.
-
Dilution: Using a calibrated micropipette, transfer 1.0 mL of the 1.0 mg/mL stock solution into a 100 mL Class A volumetric flask.
-
Final Volume: Dilute to the mark with methanol. Cap and invert at least 10 times to ensure the solution is thoroughly mixed.
-
Storage: Transfer to an amber glass vial and label appropriately. Store at 2-8°C. It is recommended to prepare fresh working solutions weekly or monthly, depending on the stability established during method validation.[7]
Protocol 2: Sample Preparation and Spiking for Water Analysis
Rationale: This protocol is based on principles outlined in US EPA methods for the analysis of organic compounds in water.[8] The internal standard is added directly to the water sample before any extraction steps. This ensures that the IS corrects for any analyte loss that may occur during the liquid-liquid or solid-phase extraction process.
Materials:
-
Water sample (e.g., groundwater, wastewater)
-
This compound working solution (10 µg/mL)
-
Calibrated micropipette
-
Extraction vessel (e.g., separatory funnel for liquid-liquid extraction, or appropriate glassware for solid-phase extraction)
-
Extraction solvent (e.g., Dichloromethane)
Procedure:
-
Sample Measurement: Measure a precise volume of the water sample (e.g., 1.0 L) into the extraction vessel.
-
Internal Standard Spiking: Using a calibrated micropipette, add a small, precise volume of the 10 µg/mL internal standard working solution directly into the water sample. For example, spiking 10 µL of the 10 µg/mL solution into a 1.0 L water sample will result in a final concentration of 100 ng/L. The chosen spiking volume should result in a final IS concentration that is within the calibrated range of the instrument and ideally close to the expected concentration of the target analytes.
-
Equilibration: Gently swirl the spiked sample for 1-2 minutes to ensure the internal standard is evenly distributed.
-
Extraction: Proceed immediately with the sample extraction procedure (e.g., US EPA Method 3510 for liquid-liquid extraction or 3535 for solid-phase extraction). The internal standard will now be co-extracted with the target analytes.
-
Analysis: After extraction and concentration, the final extract is ready for GC-MS or LC-MS analysis.
Protocol 3: Sample Preparation and Spiking for Soil and Sediment Analysis
Rationale: Spiking solid matrices like soil presents a challenge in achieving homogeneity. This protocol is adapted from established methods for spiking organic compounds into soil.[9] The internal standard is added to the soil sample along with the extraction solvent to ensure intimate contact and efficient co-extraction.
Materials:
-
Soil or sediment sample, sieved (e.g., 2 mm mesh) and homogenized
-
This compound working solution (10 µg/mL)
-
Calibrated micropipette
-
Extraction vessel (e.g., glass jar or beaker)
-
Extraction solvent (e.g., Acetone/Hexane mixture)
-
Analytical balance
Procedure:
-
Sample Weighing: Accurately weigh a portion of the homogenized soil sample (e.g., 10.0 g) into the extraction vessel.
-
Solvent Addition: Add the initial volume of extraction solvent to the soil sample as dictated by the chosen extraction method (e.g., sonication or pressurized fluid extraction).
-
Internal Standard Spiking: Before initiating the extraction process, add a precise volume of the 10 µg/mL internal standard working solution directly into the soil/solvent slurry. For example, adding 10 µL of the 10 µg/mL solution to a 10 g soil sample results in a concentration of 10 ng/g (or 10 ppb).
-
Immediate Extraction: Immediately proceed with the extraction procedure (e.g., sonication or shaking). This ensures that the internal standard is extracted under the same conditions as the native analytes.
-
Analysis: After extraction, cleanup, and concentration, the final extract is ready for analysis.
Method Validation and Trustworthiness
A protocol is only trustworthy if it is validated. The objective of method validation is to demonstrate that the analytical procedure is fit for its intended purpose.[10] For methods employing an internal standard, key validation parameters include:
-
Linearity: A calibration curve should be prepared with standards containing a constant concentration of the internal standard and varying concentrations of the analyte. The plot of the response ratio (Analyte Area / IS Area) versus analyte concentration should be linear over the expected sample concentration range.
-
Accuracy: Determined by spiking a blank matrix (e.g., clean water or soil) with known amounts of the analyte at different concentrations (low, medium, high) and the internal standard. The percent recovery is then calculated.
-
Precision: Assessed by repeatedly analyzing a spiked sample to determine the repeatability (intra-day precision) and intermediate precision (inter-day precision). Results are typically expressed as a relative standard deviation (%RSD).
-
Internal Standard Stability: The stability of the internal standard in the prepared samples must be assessed to ensure it does not degrade during sample storage or processing. This is done by analyzing stored QC samples at various time points and comparing the IS response to that of a freshly prepared sample.[7]
The self-validating nature of the internal standard method lies in its ability to produce consistent results even with minor variations in procedure. For example, if a small amount of sample is lost during a transfer step, both the analyte and the internal standard are lost proportionally, and the ratio between them remains constant, thus preserving the accuracy of the final result.
Conclusion: The Role of this compound in High-Integrity Data
The meticulous application of this compound as an internal standard is a powerful strategy for mitigating the inherent variability of complex sample analysis. By correcting for errors introduced during sample preparation and instrumental analysis, it enables researchers, scientists, and drug development professionals to generate high-integrity, reliable, and reproducible quantitative data. The protocols outlined in this guide provide a robust framework for the preparation and use of this deuterated standard. Adherence to these principles of careful preparation, precise spiking, and thorough method validation is paramount to achieving the highest standards of scientific integrity and trustworthiness in analytical chemistry.
References
-
Hewavitharana, A. K., Abu Kassim, N. S., & Shaw, P. N. (2018). Standard addition with internal standardisation as an alternative to using stable isotope labelled internal standards to correct for matrix effects-Comparison and validation using liquid chromatography-tandem mass spectrometric assay of vitamin D. Journal of Chromatography A, 1553, 101-107. Available at: [Link]
-
US EPA. Method 8260C: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). Available at: [Link]
-
ResolveMass Laboratories Inc. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2023). Available at: [Link]
-
Teledyne Tekmar. Sample Concentration for Volatile Organic Compounds (VOCs) Using Preparative USEPA Method 5030 and 5035 in Conjunction with an Automated Purge and Trap Concentrator. Available at: [Link]
-
US EPA. Method 525.2: Determination of Organic Compounds in Drinking Water by Liquid-Solid Extraction and Capillary Column Gas Chromatography/Mass Spectrometry. Available at: [Link]
-
Reinecke, A., & Heink, W. (2000). Method for Spiking Soil Samples with Organic Compounds. Applied and Environmental Microbiology, 66(9), 4111–4114. Available at: [Link]
-
Sahoo, C. K., Sudhakar, M., Sahoo, N. K., Rao, S. R. M., & Panigrahy, U. P. (2018). Validation of Analytical Methods: A Review. International Journal of Chromatography and Separation Techniques. Available at: [Link]
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Application Note: 1,2-Dimethoxybenzene-D10 as a Surrogate Standard in Analytical Methods
Introduction: The Imperative of Accuracy in Quantitative Analysis
In the landscape of analytical chemistry, particularly within the realms of environmental monitoring, pharmaceutical development, and clinical diagnostics, the pursuit of accurate and precise quantification of analytes is paramount. Analytical methodologies, especially those employing gas chromatography-mass spectrometry (GC-MS), are susceptible to variations arising from sample matrix effects, extraction inefficiencies, and instrumental drift. To ensure the reliability and defensibility of analytical data, the use of internal standards is a critical and widely accepted practice. Among these, isotopically labeled compounds, such as 1,2-Dimethoxybenzene-D10, have emerged as the gold standard for use as surrogate standards.
This application note provides a comprehensive technical guide on the utilization of this compound as a surrogate standard. It is designed for researchers, scientists, and drug development professionals seeking to enhance the robustness and accuracy of their analytical methods. We will delve into the fundamental principles governing the use of surrogate standards, the unique advantages of employing a deuterated analog like this compound, and provide detailed, field-proven protocols for its application.
The Role and Rationale of a Surrogate Standard
A surrogate standard is a compound of known concentration that is added to a sample prior to extraction and analysis.[1][2][3] Its purpose is to monitor the performance of the entire analytical procedure, from sample preparation to instrumental analysis, for each individual sample.[3][4] An ideal surrogate should possess the following characteristics:
-
Chemical Similarity: It should be chemically similar to the analytes of interest to mimic their behavior during extraction, cleanup, and chromatography.[1]
-
Absence in Samples: It must not be naturally present in the samples being analyzed.[2]
-
Distinct Analytical Signal: It must be clearly distinguishable from the target analytes by the analytical instrument.
The recovery of the surrogate standard provides a direct measure of the efficiency of the analytical method for that specific sample. This is crucial because matrix components in complex samples (e.g., soil, plasma, wastewater) can enhance or suppress the analytical signal, leading to inaccurate quantification of the target analytes. By using the surrogate recovery to correct the final analyte concentrations, analysts can significantly improve the accuracy and precision of their results.
This compound: A Superior Surrogate Standard
1,2-Dimethoxybenzene, also known as veratrole, is an aromatic organic compound.[5][6] Its deuterated analog, this compound (Veratrole-d10), where ten hydrogen atoms are replaced by deuterium, serves as an excellent surrogate standard for the analysis of a range of volatile and semi-volatile organic compounds.[7][8]
The key advantages of using this compound include:
-
Isotopic Equivalence: As a deuterated analog, it is chemically almost identical to its non-labeled counterpart and often to the analytes of interest, ensuring it behaves similarly throughout the analytical process.[9] This co-elution during chromatography and similar ionization efficiency in the mass spectrometer allows for accurate correction of analyte losses.[9]
-
Distinct Mass-to-Charge Ratio (m/z): The presence of ten deuterium atoms gives this compound a distinct mass spectrum from the non-labeled analytes. This allows for its unambiguous detection and quantification by the mass spectrometer without interfering with the measurement of the target compounds.
-
Chemical Inertness: Veratrole is a relatively stable compound, making it suitable for use in a variety of sample matrices and extraction procedures without undergoing significant degradation.[6]
-
Appropriate Volatility: With a boiling point of 206-207 °C, it is suitable for analysis by GC-MS, eluting within a typical chromatographic run for many common environmental pollutants and pharmaceutical residues.[5]
Experimental Protocol: Analysis of Volatile Organic Compounds (VOCs) in Water by GC-MS
This section provides a detailed protocol for the use of this compound as a surrogate standard in the analysis of VOCs in water samples, based on principles outlined in EPA methodologies.[10][11]
Materials and Reagents
-
This compound solution: 100 µg/mL in methanol.
-
Target VOCs calibration standards: At various concentrations in methanol.
-
Internal Standard: (e.g., Fluorobenzene) 100 µg/mL in methanol.
-
Solvents: Purge-and-trap grade methanol, dichloromethane (DCM).
-
Reagent Water: Deionized water free of interfering contaminants.
-
Sample Vials: 40 mL screw-cap vials with PTFE-lined septa.
-
Microsyringes: For accurate spiking of standards.
Workflow Diagram
Caption: Experimental workflow for VOC analysis using a surrogate standard.
Step-by-Step Methodology
-
Sample Collection: Collect water samples in 40 mL vials, ensuring no headspace.
-
Surrogate Spiking: Prior to sealing the vials, spike each sample, blank, and calibration standard with 5 µL of the 100 µg/mL this compound solution. This results in a final concentration of 12.5 µg/L.
-
Internal Standard Spiking: Just before analysis, add the internal standard to all samples, blanks, and standards. This is used to correct for instrument variability.[2]
-
Instrument Calibration: Prepare a series of calibration standards containing the target VOCs at different concentrations. Each standard must be spiked with the surrogate and internal standard at the same level as the samples.
-
GC-MS Analysis: Analyze the samples, blanks, and calibration standards using a purge-and-trap system coupled with a GC-MS.
-
Purge and Trap: The volatile compounds are purged from the water sample with an inert gas and trapped on an adsorbent material. The trap is then heated to desorb the compounds onto the GC column.
-
Gas Chromatography: The analytes are separated based on their boiling points and interaction with the GC column.
-
Mass Spectrometry: The separated compounds are ionized and fragmented, and the resulting mass spectra are used for identification and quantification. The mass spectrometer should be operated in selected ion monitoring (SIM) mode for enhanced sensitivity.[12]
-
Data Analysis and Quality Control
-
Quantification: Create a calibration curve for each target analyte by plotting the response ratio (analyte peak area / internal standard peak area) against the concentration.
-
Surrogate Recovery Calculation: Calculate the percent recovery of this compound in each sample using the following formula:
% Recovery = (Measured Concentration / Spiked Concentration) * 100
-
Acceptance Criteria: The surrogate recovery must fall within a predefined acceptance range (e.g., 70-130%) for the analytical data to be considered valid. Samples with recoveries outside this range may need to be re-analyzed.
-
Correction of Analyte Concentrations: While surrogate recovery is primarily a quality control measure, in some methodologies, it can be used to correct the concentrations of the target analytes if specified by the validated method.
Data Presentation and Interpretation
The following tables illustrate typical data obtained from a validated analytical method using this compound as a surrogate standard.
Table 1: GC-MS Parameters for Target Analytes and Surrogate Standard
| Compound | Retention Time (min) | Primary Quantitation Ion (m/z) | Secondary Confirmation Ions (m/z) |
| Benzene | 5.2 | 78 | 77, 51 |
| Toluene | 7.8 | 92 | 91, 65 |
| Ethylbenzene | 10.1 | 106 | 91 |
| m,p-Xylene | 10.3 | 106 | 91 |
| o-Xylene | 10.8 | 106 | 91 |
| This compound | 12.5 | 148 | 133, 105 |
| Fluorobenzene (IS) | 6.5 | 96 | 70 |
Table 2: Example Calibration and Quality Control Data
| Analyte | Calibration Range (µg/L) | R² of Calibration Curve | Method Detection Limit (MDL) (µg/L) | Average Surrogate Recovery (%) |
| Benzene | 1 - 100 | 0.9992 | 0.3 | 95 |
| Toluene | 1 - 100 | 0.9989 | 0.4 | 98 |
| Ethylbenzene | 1 - 100 | 0.9995 | 0.3 | 102 |
| Xylenes (total) | 3 - 300 | 0.9991 | 0.8 | 101 |
Self-Validating System: Ensuring Trustworthiness
The use of a surrogate standard like this compound is integral to creating a self-validating analytical system. Each sample analysis is accompanied by a direct measure of the method's performance for that specific sample. This continuous monitoring provides a high degree of confidence in the reported results. If a low surrogate recovery is observed, it immediately flags a potential issue with that sample (e.g., matrix interference, extraction error) and prompts further investigation, preventing the reporting of erroneous data. This approach aligns with the principles of method validation outlined by regulatory bodies, which emphasize the need to demonstrate that an analytical procedure is fit for its intended purpose.[13][14]
Logical Relationship Diagram
Caption: Decision-making process based on surrogate recovery.
Conclusion
This compound is a highly effective surrogate standard for enhancing the accuracy and reliability of quantitative analytical methods, particularly for volatile and semi-volatile organic compounds analyzed by GC-MS. Its chemical properties, which closely mimic those of many target analytes, combined with its distinct mass spectrometric signature, allow for robust monitoring of method performance on a per-sample basis. The implementation of this compound within a well-defined quality control framework, as outlined in this application note, provides a self-validating system that ensures the generation of high-quality, defensible data. This is indispensable for researchers, scientists, and drug development professionals who rely on accurate analytical measurements to make critical decisions.
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Wikipedia. (2023, December 1). 1,2-Dimethoxybenzene. Retrieved from [Link]
-
1,2-Dimethoxybenzene. (2026, January 20). Understanding the Properties and Applications of 1,2-Dimethoxybenzene. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
Ontario.ca. (2021, February 19). Protocol for Analytical Methods Used in the Assessment of Properties and Excess Soil Quality under Part XV.1 of the Environmenta. Retrieved from [Link]
- Google Patents. (n.d.). CN101811942A - Synthesizing method for 1,2-dimethoxy benzene.
- Santana-García, R., Aviña-Verduzco, J., Herrera-Bucio, R., & Navarro-Santos, P. (2024). SEAr Mechanism of the Products of 1,2-Dimethoxybenzene and a Captodative Olefin: A Theoretical Approach.
-
MD+DI Online. (2025, February 5). How to Use Surrogate Devices for Validation of Destructive Test Methods for Combination Product Design Verification. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025, November 5). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1995). Method 525.2: Determination of Organic Compounds in Drinking Water by Liquid-Solid Extraction and Capillary Column Gas Chromatography/Mass Spectrometry. Retrieved from [Link]
- Unice, K. M., Kreider, M. L., & Panko, J. M. (2012). Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment. Environmental science & technology, 46(23), 12957–12965.
- Burzykowski, T., & Buyse, M. (2006). Statistical validation of surrogate outcome measures.
- Alzweiri, M., Al-Nsour, D., & Al-Zoubi, R. (2015). Variations in GC–MS Response Between Analytes and Deuterated Analogs. Jordan Journal of Pharmaceutical Sciences, 8(1).
-
Biotage. (2023, January 18). What is the difference between an Internal Standard and Surrogate? Retrieved from [Link]
-
BioPharm International. (n.d.). Method Validation Guidelines. Retrieved from [Link]
-
Regulations.gov. (2016, July 2). Analytical Protocol for Measurement of Extractable Semivolatile Organic Compounds Using Gas Chromatography/Mass Spectrometry. Retrieved from [Link]
-
Emery Pharma. (2023, June 7). Bioanalytical Method Validation of a Small Molecule in a Surrogate Matrix by LC-MS/MS. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2023, November). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
AETL. (2017, October 9). The Fundamentals of Understanding and Evaluating Laboratory Environmental Data. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1992, August). Method 553: Determination of Benzidines and Nitrogen-Containing Pesticides in Water by Liquid-Liquid Extraction or Liquid-Solid. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]
-
American Petroleum Institute. (2001, March/April). Selecting Analytical Methods in Environmental Samples and Gasoline. Retrieved from [Link]
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- 14. fda.gov [fda.gov]
Application Note: The Use of 1,2-Dimethoxybenzene-D10 for Robust Quantification in GC-MS and LC-MS Based Metabolomics
Abstract
Metabolomics studies demand high analytical precision and accuracy to discern subtle biochemical changes associated with physiological or pathological states. Variability introduced during sample preparation and analysis can obscure true biological insights. The use of stable isotope-labeled internal standards is a cornerstone of high-quality quantitative metabolomics. This application note provides a detailed guide to the theory and practical application of 1,2-Dimethoxybenzene-D10, a deuterated aromatic compound, as a non-endogenous internal standard for the accurate quantification of volatile and semi-volatile aromatic metabolites in complex biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Introduction: The Imperative for Internal Standards in Metabolomics
The metabolome represents a dynamic snapshot of an organism's phenotype, reflecting the complex interplay of genetics, environment, and lifestyle. Mass spectrometry, coupled with chromatographic separation, has become a primary tool for its study. However, the multi-step workflow, from sample collection to data acquisition, is susceptible to analytical variance. Sources of error include inconsistencies in sample extraction, derivatization, injection volume, and instrument response, as well as matrix effects like ion suppression or enhancement.[1][2]
Internal standards (IS) are crucial for mitigating these sources of error.[2] An ideal internal standard is a compound that is chemically similar to the analytes of interest but is not naturally present in the sample. By adding a known quantity of the IS to every sample at the earliest stage of preparation, it experiences the same procedural variations as the target analytes.[3] The final analytical measurement becomes a ratio of the analyte signal to the internal standard signal, effectively normalizing the data and correcting for variations.
Stable isotope-labeled standards, such as deuterated compounds, are considered the gold standard for mass spectrometry-based quantification.[1][3] These compounds co-elute with their unlabeled counterparts and have nearly identical physicochemical properties and ionization efficiencies, yet are distinguishable by their mass-to-charge ratio (m/z).[3] This ensures the most accurate correction for matrix effects and other analytical inconsistencies.[3]
This compound: An Ideal Internal Standard for Aromatic Metabolites
1,2-Dimethoxybenzene, also known as veratrole, is a naturally occurring aromatic compound found in some plants.[4][5][6] Its deuterated analog, this compound, serves as an excellent internal standard for a specific but important class of metabolites.
Key Attributes:
-
Chemical Similarity to Target Analytes: Its core benzene ring and methoxy functional groups make it an excellent structural mimic for a range of aromatic metabolites, including phenolic compounds, neurotransmitter metabolites, and microbial fermentation byproducts (e.g., guaiacol, 4-methylguaiacol, vanillin). This structural similarity ensures comparable behavior during extraction and chromatography.
-
Non-Endogenous in Most Mammalian Studies: 1,2-Dimethoxybenzene is not a typical endogenous metabolite in human or most mammalian systems, preventing interference with the measurement of naturally occurring compounds.[7]
-
GC-MS and LC-MS Compatibility: With a boiling point of 206-207°C, it is sufficiently volatile for GC-MS analysis. Its aromatic nature also allows for good retention and detection using reversed-phase LC-MS.
-
High Isotopic Purity: Commercially available this compound has high isotopic enrichment, ensuring minimal signal overlap with the unlabeled analytes.
-
Stable Mass Difference: The +10 Da mass shift provides a clear and unambiguous difference in m/z from its potential unlabeled counterparts, preventing spectral overlap.
Physicochemical Properties
| Property | Value |
| Chemical Formula | C₈D₁₀O₂ |
| Monoisotopic Mass | 148.14 g/mol |
| Boiling Point | ~206-207 °C (for unlabeled)[8] |
| Solubility | Slightly soluble in water; soluble in organic solvents.[8] |
| Appearance | Colorless liquid[8] |
Application: Quantification of Volatile Aromatic Compounds in Urine by HS-SPME-GC-MS
This protocol details the use of this compound for the quantification of volatile aromatic microbial metabolites in human urine, such as guaiacol and its derivatives, which can be indicative of gut microbiome activity. Headspace Solid-Phase Microextraction (HS-SPME) is an ideal, solvent-free technique for extracting volatile organic compounds (VOCs) from a complex matrix.[9]
Workflow Overview
Caption: HS-SPME-GC-MS workflow for volatile metabolite analysis.
Detailed Protocol
Materials:
-
This compound solution (100 µg/mL in methanol)
-
Target analyte standards (e.g., guaiacol, 4-methylguaiacol)
-
Methanol (HPLC grade)
-
Deionized water
-
Sodium chloride (NaCl)
-
Sulfuric Acid (H₂SO₄)
-
20 mL headspace vials with PTFE/silicone septa screw caps
-
SPME fiber assembly (e.g., 75 µm CAR/PDMS)
-
GC-MS system with a split/splitless inlet
Procedure:
-
Preparation of Internal Standard Working Solution: Dilute the 100 µg/mL stock solution of this compound with methanol to a final concentration of 1 µg/mL.
-
Sample Preparation:
-
Thaw frozen urine samples at 4°C. Vortex to ensure homogeneity.
-
In a clean 20 mL headspace vial, add 1.0 g of NaCl.
-
Pipette 2 mL of the urine sample into the vial.
-
Spike the sample with 10 µL of the 1 µg/mL this compound working solution (final concentration: 5 ng/mL).
-
For improved extraction of acidic compounds, adjust the pH. Add 0.2 mL of 2.5 M H₂SO₄.
-
Immediately cap the vial tightly.
-
-
Calibration Standards and Quality Controls (QCs):
-
Prepare a series of calibration standards in a surrogate matrix (e.g., deionized water) spanning the expected concentration range of the target analytes.
-
Spike each calibrator and QC sample with the same amount of this compound as the unknown samples.
-
Process these standards and QCs in the same manner as the study samples.
-
-
HS-SPME Extraction:
-
Place the vials in the autosampler tray.
-
Incubate the samples at 60°C for 15 minutes with agitation to facilitate the partitioning of volatiles into the headspace.
-
Expose the SPME fiber to the headspace for 30 minutes at 60°C to extract the analytes.
-
-
GC-MS Analysis:
-
Desorption: Thermally desorb the analytes from the SPME fiber in the GC inlet at 250°C for 2 minutes in splitless mode.
-
Chromatography and Mass Spectrometry Parameters:
-
| Parameter | Recommended Setting | Rationale |
| GC Column | DB-5MS (or similar), 30 m x 0.25 mm ID, 0.25 µm film thickness | A non-polar column suitable for a wide range of volatile and semi-volatile compounds. |
| Oven Program | 40°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min | Provides good separation for a variety of aromatic VOCs. |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min | Inert and provides good chromatographic efficiency. |
| Ion Source Temp. | 230°C | Standard temperature for robust ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Creates reproducible fragmentation patterns for library matching and quantification. |
| Acquisition Mode | Full Scan (m/z 40-350) and/or Selected Ion Monitoring (SIM) | Full scan for untargeted analysis and library confirmation; SIM for targeted quantification to enhance sensitivity. |
| Quantifier Ions | Guaiacol: 124, 109; This compound: 148, 133 | Select characteristic and abundant ions for quantification. The molecular ion is often chosen. |
Application: Analysis of Phenolic Compounds by LC-MS/MS
For less volatile aromatic compounds or those requiring higher sensitivity, LC-MS/MS is the preferred platform. This compound can be used as an internal standard for analytes where a deuterated analog is not commercially available.
Workflow Overview
Caption: LC-MS/MS workflow for semi-volatile metabolite analysis.
Detailed Protocol
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma or serum in a microcentrifuge tube, add 10 µL of the 1 µg/mL this compound working solution.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and incubate at -20°C for 20 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the sample in 100 µL of the initial mobile phase (e.g., 95% Water, 5% Acetonitrile, 0.1% Formic Acid).
-
-
LC-MS/MS Analysis:
| Parameter | Recommended Setting | Rationale |
| LC Column | C18 Column (e.g., 2.1 x 100 mm, 1.8 µm) | Standard for reversed-phase separation of a wide range of metabolites. |
| Mobile Phase A | Water with 0.1% Formic Acid | Common aqueous mobile phase for positive ion mode. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common organic mobile phase. |
| Gradient | 5% B to 95% B over 10 minutes | A generic gradient suitable for separating compounds of varying polarity. |
| Flow Rate | 0.3 mL/min | Typical for a 2.1 mm ID column. |
| Ion Source | Electrospray Ionization (ESI), Positive Mode | ESI is suitable for polar to semi-polar compounds. |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for targeted quantification. |
| MRM Transition | This compound: e.g., 149.1 -> 134.1 | Precursor ion [M+H]⁺ and a characteristic product ion. Transitions must be optimized empirically. |
Data Analysis and Validation: Ensuring Trustworthiness
The core principle of quantification using an internal standard is the calculation of the response ratio.
Response Ratio = (Peak Area of Analyte) / (Peak Area of Internal Standard)
A calibration curve is constructed by plotting the response ratio against the concentration of the standards. The concentration of the analyte in the unknown samples is then calculated from this curve.
Self-Validating System:
-
Monitor IS Peak Area: The absolute peak area of this compound should be consistent across all samples in an analytical batch. Significant deviation (e.g., >25%) in a sample may indicate a severe matrix effect or a problem with sample preparation for that specific sample, warranting its exclusion or re-analysis.
-
Retention Time Stability: The retention time of the internal standard and analytes should be stable throughout the analytical run. Drifting retention times can indicate a problem with the chromatographic system.
-
Quality Control Samples: Analyze QC samples at low, medium, and high concentrations periodically throughout the batch to assess the accuracy and precision of the method.
Conclusion
References
-
Wikipedia. (n.d.). 1,2-Dimethoxybenzene. Retrieved from [Link]
-
PubChem. (n.d.). Veratrole. Retrieved from [Link]
-
Giske, J., et al. (2012). Quantifying precision loss in targeted metabolomics based on mass spectrometry and non-matching internal standards. PLoS ONE, 7(9), e45329. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2023, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube. Retrieved from [Link]
-
Kim, T. H., et al. (2023). A Novel Sample Preparation Method for GC-MS Analysis of Volatile Organic Compounds in Whole Blood for Veterinary Use. Metabolites, 13(11), 1121. Retrieved from [Link]
-
Fiehn, O. (2016). Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling. Current Protocols in Molecular Biology, 114, 30.4.1-30.4.32. Retrieved from [Link]
-
Carter, S. E., et al. (2021). Method for Accurate Quantitation of Volatile Organic Compounds in Urine Using Point of Collection Internal Standard Addition. ACS Omega, 6(19), 12585–12594. Retrieved from [Link]
-
IROA Technologies. (n.d.). Internal Standard Sets for Reliable Metabolomic Analysis. Retrieved from [Link]
-
Wang, J., et al. (2014). Targeted Deuteration of Polyphenolics for Their Qualitative and Quantitative Metabolomic Analysis in Plant-Derived Extracts. Journal of Agricultural and Food Chemistry, 62(30), 7573-7581. Retrieved from [Link]
-
Han, X., & Gross, R. W. (2005). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry—What, how and why? Journal of Lipid Research, 46(2), 194-207. Retrieved from [Link]
-
Lima, E. B., et al. (2022). Mapping of Urinary Volatile Organic Compounds by a Rapid Analytical Method Using Gas Chromatography Coupled to Ion Mobility Spectrometry (GC–IMS). Metabolites, 12(11), 1088. Retrieved from [Link]
-
Li, Y., et al. (2019). Enhanced Detection and Identification in Metabolomics by Use of LC-MS/MS Untargeted Analysis in Combination with Gas-Phase Fractionation. Analytical Chemistry, 91(15), 9836-9843. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (n.d.). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1996). Method 8260C: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). Retrieved from [Link]
-
Petrou, I., et al. (2020). LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry. Molecules, 25(21), 5099. Retrieved from [Link]
-
B-MIS Normalization. (2017). Best-Matched Internal Standard Normalization in Liquid Chromatography–Mass Spectrometry Metabolomics Applied to Environmental Samples. Analytical Chemistry, 89(24), 13324–13331. Retrieved from [Link]
-
van der Werf, M. J., et al. (2007). Quantitative metabolomics based on gas chromatography mass spectrometry: status and perspectives. Metabolomics, 3(1), 1-22. Retrieved from [Link]
-
Guillarme, D., et al. (2020). Automated Composition Assessment of Natural Extracts: Untargeted Mass Spectrometry-Based Metabolite Profiling Integrating Semiquantitative Detection. Analytical Chemistry, 92(15), 10403–10410. Retrieved from [Link]
-
University of Missouri Metabolomics Center. (n.d.). Metabolomics. Retrieved from [Link]
-
SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]
-
Suleria, H. A. R., et al. (2020). LC-MS/MS-QTOF Screening and Identification of Phenolic Compounds from Australian Grown Herbs and Their Antioxidant Potential. Antioxidants, 9(9), 798. Retrieved from [Link]
-
Sysi-Aho, M., et al. (2007). Normalization method for metabolomics data using optimal selection of multiple internal standards. BMC Bioinformatics, 8, 93. Retrieved from [Link]
-
Williams, J. M., et al. (2020). Optimisation of Urine Sample Preparation for Headspace-Solid Phase Microextraction Gas Chromatography-Mass Spectrometry. Metabolites, 10(12), 488. Retrieved from [Link]
-
Giske, J., et al. (2012). Utilization of a deuterated derivatization agent to synthesize internal standards for gas chromatography-tandem mass spectrometry quantification of silylated metabolites. Journal of Chromatography A, 1249, 143-149. Retrieved from [Link]
-
Bouyahya, A., et al. (2017). In vitro evaluation of phenolic compounds by high performance liquid chromatography/mass spectrometry (HPLC/MS). Journal of Pharmaceutical Analysis, 7(2), 125-131. Retrieved from [Link]
-
Chiavarini, S. (2015). How do I quantify volatile organic compounds using GC-MS? ResearchGate. Retrieved from [Link]
-
Zhang, S., & Raftery, D. (2014). Headspace SPME-GC-MS metabolomics analysis of urinary volatile organic compounds (VOCs). Methods in Molecular Biology, 1198, 265-272. Retrieved from [Link]
-
PubChem. (n.d.). Veratrole. Retrieved from [Link]
Sources
- 1. Analysis of volatile organic compounds in human urine by headspace gas chromatography-mass spectrometry with a multipurpose sampler - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. Mapping of Urinary Volatile Organic Compounds by a Rapid Analytical Method Using Gas Chromatography Coupled to Ion Mobility Spectrometry (GC–IMS) - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. researchgate.net [researchgate.net]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Analysis of urinary VOCs using mass spectrometric methods to diagnose cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Headspace SPME-GC-MS metabolomics analysis of urinary volatile organic compounds (VOCs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
Application Note: Trace Quantification of Methoxylated Phenols and Biomass Burning Tracers using 1,2-Dimethoxybenzene-D10
Executive Summary & Scientific Rationale
In the analysis of environmental pollutants—specifically biomass burning tracers (wood smoke) and industrial effluents from pulp bleaching—matrix interference is the primary adversary. Traditional external calibration fails to account for the significant signal suppression and extraction losses inherent in complex matrices like particulate matter (PM2.5), soil, or wastewater.
This protocol details the application of 1,2-Dimethoxybenzene-D10 (Veratrole-d10) as a surrogate Internal Standard (IS). As the fully deuterated analog of Veratrole, it exhibits identical chemical behavior (extraction efficiency, chromatographic retention) but distinct mass spectral properties. This allows for Stable Isotope Dilution Assay (SIDA) , a self-validating quantification method that mathematically cancels out errors in sample preparation and instrument drift.
Core Chemical Profile[1]
-
Compound: this compound (Veratrole-d10)[1]
-
CAS Number: 20355-38-4
-
Molecular Weight: 148.23 g/mol (vs. 138.16 g/mol for native)
-
Function: Corrects for loss of semi-volatile methoxyphenols during solvent evaporation and compensates for ionization suppression in the MS source.
Methodological Principle: The Isotope Dilution Workflow
The reliability of this protocol rests on the Carrier Effect . By spiking the deuterated standard before extraction, the d10-molecules "carry" the native pollutants through every step of the physical process. If 20% of the sample is lost during concentration, 20% of the d10 is also lost. Since quantification is based on the ratio of Native/d10, the final result remains accurate despite the physical loss.
Workflow Visualization
The following diagram illustrates the error-correction logic embedded in the SIDA workflow.
Figure 1: The Stable Isotope Dilution workflow. Critical loss points (Extraction/Concentration) are neutralized because the Native and Deuterated compounds suffer identical physical losses.
Experimental Protocol
Scope: Quantification of Veratrole and Guaiacol in aqueous or solid matrices. Basis: Adapted from EPA Method 8270E (Semivolatile Organic Compounds) [1].[2]
Reagents & Standards
-
Internal Standard Solution: Dissolve 10 mg this compound in 10 mL Methanol (1,000 ppm stock). Dilute to 20 µg/mL in Dichloromethane (DCM) for working solution.
-
Extraction Solvent: Dichloromethane (DCM) usually mixed with Acetone (1:1) for solids.[2][3][4]
-
Drying Agent: Anhydrous Sodium Sulfate (baked at 400°C for 4 hours).
Sample Preparation (Solid Waste/Soil)[5][6]
-
Weighing: Weigh 10 g of homogenized solid sample into a glass extraction thimble or vial.
-
Spiking (CRITICAL): Add 50 µL of the Veratrole-d10 working solution (20 µg/mL) directly onto the sample matrix. Allow to equilibrate for 15 minutes.
-
Why? This bonds the IS to the matrix, mimicking the native pollutant's state.
-
-
Extraction: Ultrasonic extraction (EPA 3550C) or Soxhlet extraction (EPA 3540C) using 1:1 DCM:Acetone.
-
Drying: Pass extract through a funnel containing Anhydrous Sodium Sulfate to remove water.
-
Concentration: Concentrate the extract to exactly 1.0 mL using a Kuderna-Danish (K-D) concentrator or Nitrogen Blowdown (TurboVap).
-
Caution: Veratrole is semi-volatile. Do not evaporate to dryness, or you will lose the analyte.
-
GC-MS Instrumentation Parameters
-
Column: 5% Phenyl Methyl Siloxane (e.g., DB-5ms or HP-5ms), 30m x 0.25mm ID x 0.25µm film.
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Inlet: Splitless mode, 250°C.
-
Oven Program:
-
40°C hold for 2 min.
-
Ramp 10°C/min to 160°C.
-
Ramp 20°C/min to 300°C (bake out).
-
-
MS Detection: Electron Impact (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) is required for trace analysis.
SIM Parameters (Quantification Ions)
| Analyte | Retention Time (min)* | Target Ion (Quant) | Qualifier Ion 1 | Qualifier Ion 2 |
| Veratrole (Native) | 8.45 | 138 | 123 | 95 |
| Veratrole-d10 (IS) | 8.43 | 148 | 130 | 100 |
Note: Deuterated compounds often elute slightly earlier than native compounds due to the deuterium isotope effect on chromatography.
Data Analysis & Quantification
Do not use simple external calibration. You must calculate the Relative Response Factor (RRF) .
Step 1: Establish RRF
Run a calibration curve (5 points) containing both Native Veratrole and Veratrole-d10. The concentration of d10 should be constant (e.g., 1.0 µg/mL).
Step 2: Calculate Sample Concentration
-
D: Dilution Factor (if any).
-
W: Weight of sample (g) or Volume (L).
Quantitative Performance Data (Example)
The table below demonstrates the efficacy of d10-correction in a high-matrix soil sample compared to external calibration.
| Method | Spiked Conc.[4][5][6] (µg/kg) | Measured Conc. (µg/kg) | Recovery (%) | Status |
| External Calibration | 50.0 | 32.5 | 65% | Fail (Matrix Suppression) |
| Internal Std (d10) | 50.0 | 49.2 | 98.4% | Pass (Corrected) |
Quality Control & Troubleshooting
Mass Spectral Logic
The following diagram details how the Mass Spectrometer distinguishes the co-eluting pairs.
Figure 2: SIM mode filtration allows simultaneous detection of chemically identical but isotopically distinct species.
Common Pitfalls
-
Deuterium Exchange: Avoid highly acidic or basic conditions during extraction (pH < 2 or > 12) for prolonged periods, as aromatic protons can sometimes exchange, though methoxy-groups are generally stable.
-
Isobaric Interference: Ensure no other matrix components share m/z 148. The unique +10 mass shift of Veratrole-d10 is usually sufficient to clear the "chemical noise" of environmental samples.
References
-
U.S. Environmental Protection Agency. (2018).[2] Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS).[2] SW-846.[2]
-
Simoneit, B. R. T. (2002). Biomass burning — a review of organic tracers for smoke from incomplete combustion. Applied Geochemistry, 17(3), 129-162. (Context for Veratrole as a tracer).
-
National Oceanic and Atmospheric Administration (NOAA). (2021). Formation of insoluble brown carbon through iron-catalyzed reaction of biomass burning organics. (Context for methoxylated phenols in atmosphere).
-
ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (General principles of deuterated standard selection).
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. epa.gov [epa.gov]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. gcms.cz [gcms.cz]
- 5. KR20220017746A - Method for analyzing deuterated benzene, method for selecting deuterated benzene for manufacturing deuterated compound and method for manufacturing deuterated compound - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
High-Fidelity Quantitation and Characterization of 1,2-Dimethoxybenzene-D10 (Veratrole-d10)
Application Note & Protocol Guide
Strategic Utility & Introduction
1,2-Dimethoxybenzene-D10 (Veratrole-d10) is the fully deuterated analog of Veratrole (1,2-dimethoxybenzene). In drug development and metabolic profiling, it serves a critical role as a Stable Isotope Labeled (SIL) Internal Standard .
Why D10? The Science of Selection
While Veratrole-d3 or -d6 (methyl deuteration only) are available, Veratrole-d10 is superior for high-sensitivity applications due to three factors:
-
Mass Shift Integrity: The +10 Da mass shift (MW 148.2 vs. 138.1) eliminates "cross-talk" or spectral overlap from the M+2 or M+4 natural isotopic envelope of the native analyte, which is common in high-concentration samples.
-
Metabolic Stability: Deuteration on the aromatic ring (C3-C6) resists Hydrogen-Deuterium Exchange (HDX) during acidic sample processing, unlike labile protons.
-
The Carrier Effect: In GC-MS trace analysis, active sites in the liner or column can irreversibly adsorb low-concentration analytes. By introducing the D10 analog at a constant, higher concentration (e.g., 100x the LLOQ of the analyte), the IS occupies these active sites, "carrying" the native analyte through the system and significantly improving linearity at the lower limit of quantitation.
Characterization & Purity Verification
Before deployment, the isotopic purity must be validated to prevent "unlabeled" contribution to the analyte signal.
Protocol A: Isotopic Purity by 1H-NMR
Objective: Confirm absence of residual protons (H) at aromatic and methyl positions.
-
Instrument: 500 MHz NMR or higher.
-
Solvent: CDCl3 (99.8% D) or DMSO-d6.
-
Acceptance Criteria:
-
Aromatic Region (6.8 - 7.0 ppm): Integration must be < 1.0% relative to a known molar quantification standard (e.g., Maleic Acid).
-
Methyl Region (3.8 - 3.9 ppm): Integration must be < 1.0%.
-
Note: A pure D10 compound should be effectively "silent" in 1H-NMR, showing only the solvent residual peak and water.
-
Protocol B: HRMS Identity Confirmation
-
Technique: Direct Infusion ESI-QTOF or Orbitrap.
-
Target Mass:
-
Calculated Monoisotopic Mass (C8D10O2): 148.1289 Da (assuming 2H mass = 2.0141).
-
Observed [M+H]+: 149.136 (approx).
-
-
Criteria: Mass error < 5 ppm.
Analytical Method I: GC-MS (Volatile & Environmental)
Best for: Neat standards, environmental extracts, and non-polar matrices.
Instrument Configuration
-
System: Agilent 7890/5977 or equivalent Single Quadrupole.
-
Inlet: Splitless (for trace) or Split 1:10 (for high conc). Temp: 250°C.[1]
-
Liner: Ultra-Inert, wool-packed (prevents discrimination).
-
Column: 5% Phenyl-arylene (e.g., DB-5ms, ZB-5ms), 30m x 0.25mm x 0.25µm.
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
MS Acquisition: SIM Mode
To maximize sensitivity, use Selected Ion Monitoring (SIM).
| Ion Type | m/z (Veratrole-d0) | m/z (Veratrole-d10) | Dwell Time (ms) | Mechanism |
| Quant (Target) | 138.1 | 148.2 | 50 | Molecular Ion (M+) |
| Qual 1 | 123.1 | 130.2 | 50 | Loss of Methyl (-CD3) |
| Qual 2 | 95.1 | 102.1 | 50 | Loss of Methyl + CO |
Rationale: The loss of -CD3 (mass 18) from 148 yields 130. Subsequent loss of CO (mass 28) yields 102. These transitions are specific to the deuterated structure.
Analytical Method II: LC-MS/MS (Bioanalysis)
Best for: Plasma, urine, and metabolic pathway tracking.
Chromatographic Conditions
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50mm, 1.7µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 3.5 minutes.
-
Flow Rate: 0.4 mL/min.
Mass Spectrometry Parameters
-
Source: APCI (Atmospheric Pressure Chemical Ionization) is preferred over ESI for methoxybenzenes due to their neutral, non-polar nature, though ESI+ can work with high sensitivity instruments.
-
Polarity: Positive (+).
-
MRM Transitions:
| Analyte | Precursor (Q1) | Product (Q3) | Collision Energy (eV) |
| Veratrole-d0 | 139.1 [M+H]+ | 124.1 (Loss of CH3) | 15 - 20 |
| Veratrole-d10 | 149.2 [M+H]+ | 131.2 (Loss of CD3) | 15 - 20 |
| Veratrole-d10 (Qual) | 149.2 [M+H]+ | 113.2 (Complex*) | 25 - 30 |
Note: Optimization of Collision Energy (CE) is required for each specific instrument platform.
Sample Preparation Protocol (Liquid-Liquid Extraction)
Context: Veratrole is lipophilic (LogP ~2.1). Protein precipitation (PPT) often results in significant ion suppression. Liquid-Liquid Extraction (LLE) provides cleaner extracts.
Step-by-Step Workflow:
-
Aliquot: Transfer 100 µL of Plasma/Matrix into a 1.5 mL Eppendorf tube.
-
IS Spike: Add 10 µL of Veratrole-d10 Working Solution (e.g., 1,000 ng/mL in Methanol). Vortex 10 sec.
-
Extraction: Add 500 µL MTBE (Methyl tert-butyl ether) or Hexane/Ethyl Acetate (80:20) .
-
Why MTBE? It forms a distinct upper layer and extracts ethers efficiently while leaving polar interferences behind.
-
-
Agitation: Shake/Vortex vigorously for 10 minutes.
-
Phase Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Transfer: Transfer 400 µL of the supernatant (organic layer) to a clean glass vial.
-
Dry Down: Evaporate to dryness under Nitrogen stream at 35°C.
-
Caution: Veratrole is volatile. Do not over-dry. Stop immediately upon dryness or use a "keeper" solvent (e.g., 10 µL dodecane) if using GC-MS.
-
-
Reconstitution:
-
For LC-MS: Reconstitute in 100 µL Mobile Phase (50:50 Water:MeOH).
-
For GC-MS: Reconstitute in 50 µL Ethyl Acetate.
-
Visualization: Analytical Workflow & Logic
Caption: Integrated workflow for Veratrole-d10 analysis demonstrating the Internal Standard (IS) injection point and its role in ratio-metric quantitation.
Validation Criteria (Self-Validating System)
To ensure the method is trustworthy (E-E-A-T), apply these validation checks derived from FDA Bioanalytical Method Validation Guidance (2018) and ICH M10 :
-
Selectivity (Blank Check): Inject a double blank (matrix only) and a blank + IS.
-
Requirement: Interference at the analyte retention time must be < 20% of the LLOQ response. Interference at the IS retention time (D10 channel) must be < 5% of the IS response.
-
-
Isotopic Contribution: Inject a high concentration ULOQ sample of non-deuterated Veratrole (only). Monitor the D10 channel.
-
Requirement: Signal in D10 channel must be negligible. If signal exists, the mass resolution is too low or the D10 purity is compromised.
-
-
Recovery Consistency: Compare the Area of IS in extracted samples vs. neat solution.
-
Requirement: Recovery does not need to be 100%, but it must be consistent (CV < 15%) across low, medium, and high concentrations.
-
References
-
U.S. Food and Drug Administration (FDA). (2018).[2] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (2023). 1,2-Dimethoxybenzene Mass Spectrum (Electron Ionization). NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
-
European Medicines Agency (EMA) / ICH. (2022). ICH guideline M10 on bioanalytical method validation. Retrieved from [Link]
- Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. (Contextual grounding for Carrier Effect).
Sources
Topic: High-Precision Quantification of 1,2-Dimethoxybenzene (Veratrole) in Complex Food and Fragrance Matrices Using 1,2-Dimethoxybenzene-D10 as an Internal Standard
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The accurate quantification of volatile and semi-volatile organic compounds in complex matrices such as food and fragrances is a critical challenge in quality control, safety assessment, and product development. 1,2-Dimethoxybenzene, also known as veratrole, is a key aromatic compound found naturally in various foods and widely used as a flavoring and fragrance ingredient.[1][2][3] Its analysis is often complicated by matrix effects that can suppress or enhance instrument signals, leading to inaccurate results.[4][5] This application note presents a robust and precise methodology employing Stable Isotope Dilution Analysis (SIDA) with 1,2-Dimethoxybenzene-D10 as an internal standard for quantification by Gas Chromatography-Mass Spectrometry (GC-MS). We provide detailed, field-proven protocols for sample preparation and analysis in both food and fragrance applications, explain the causality behind experimental choices, and discuss method validation, thereby establishing a self-validating system for trustworthy and reproducible results.
Introduction: The Analytical Challenge
1,2-Dimethoxybenzene (veratrole) is a naturally occurring compound that contributes to the characteristic aroma of foods such as asparagus, coffee, and certain cheeses.[2] Due to its pleasant, sweet odor, it is also a vital component in the formulation of perfumes, cosmetics, and food flavorings.[1][6] Accurate measurement of its concentration is essential for ensuring product consistency, meeting regulatory limits, and understanding its contribution to the overall sensory profile.
However, the complexity of food and fragrance matrices poses a significant analytical hurdle. Co-extracted matrix components can interfere with the ionization process in the mass spectrometer source, a phenomenon known as the "matrix effect," which can lead to erroneous quantification.[4][7] The most reliable strategy to compensate for these variations, as well as for losses during sample preparation, is the use of a stable isotopically labeled (SIL) internal standard.[8][9] A SIL internal standard is chemically and physically almost identical to the analyte, ensuring it behaves similarly during extraction, chromatography, and ionization, thus providing superior correction and accuracy.[10][11]
The Ideal Internal Standard: this compound
This compound is the deuterium-labeled analogue of veratrole.[12] Its selection as an internal standard is based on the following critical advantages:
-
Co-elution with Analyte: Having nearly identical physicochemical properties to the native veratrole, the D10-labeled standard co-elutes during gas chromatography. This ensures that both compounds experience the same matrix effects at the same time.
-
Correction for Sample Preparation Losses: Any loss of analyte during extraction, concentration, or transfer steps is mirrored by a proportional loss of the internal standard, allowing for accurate correction.
-
Mass Distinction: The mass difference between the analyte and the standard is easily resolved by a mass spectrometer, allowing for simultaneous but distinct detection without spectral overlap.
-
Chemical Inertness: The carbon-deuterium bond is stronger than the carbon-hydrogen bond, ensuring the isotopic label is stable throughout the analytical process and does not exchange with hydrogen atoms.
Physicochemical Properties
| Property | 1,2-Dimethoxybenzene (Veratrole) | This compound |
| CAS Number | 91-16-7[13] | 362049-43-2[2] |
| Molecular Formula | C₈H₁₀O₂[14] | C₈D₁₀O₂ |
| Molar Mass | 138.16 g/mol [3] | 148.22 g/mol |
| Boiling Point | 206-207 °C[13] | ~206-207 °C |
| Appearance | Colorless liquid or solid[6] | Colorless liquid or solid |
| Odor | Pleasant, sweet[1][6] | Pleasant, sweet |
Analytical Workflow Overview
The overall analytical strategy involves spiking the sample with a known amount of this compound, extracting the analytes, and analyzing the extract by GC-MS. The concentration of the native veratrole is then calculated from the ratio of its MS response to that of the deuterated internal standard.
Caption: General workflow for the quantification of veratrole using its D10-labeled internal standard.
Protocol 1: Analysis in a Solid Food Matrix (e.g., Roasted Coffee Beans)
This protocol uses Headspace Solid-Phase Microextraction (HS-SPME), an ideal technique for extracting volatile compounds from solid matrices without extensive solvent use.[15]
Reagents and Materials
-
1,2-Dimethoxybenzene (Veratrole), ≥99% purity
-
This compound solution (e.g., 100 µg/mL in methanol)
-
Methanol, HPLC grade
-
Deionized water
-
Sodium chloride (for salting-out effect)
-
20 mL headspace vials with magnetic screw caps and septa
-
SPME fiber assembly (e.g., 50/30 µm DVB/CAR/PDMS)
Instrumentation
-
Gas chromatograph with a mass selective detector (GC-MS)
-
HS-SPME autosampler
Procedure
-
Sample Preparation: Weigh 1.0 g of finely ground coffee beans into a 20 mL headspace vial.
-
Internal Standard Spiking: Add 10 µL of a 10 µg/mL working solution of this compound in methanol. This adds 100 ng of the internal standard.
-
Matrix Modification: Add 5 mL of deionized water and 1.5 g of sodium chloride. The salt increases the ionic strength of the aqueous phase, promoting the partitioning of volatile analytes into the headspace.
-
Equilibration & Extraction: Immediately seal the vial. Place it in the autosampler tray. Incubate at 60°C for 15 minutes with agitation to allow the sample to equilibrate. Then, expose the SPME fiber to the headspace for 30 minutes at 60°C.
-
Desorption and GC-MS Analysis: Retract the fiber and immediately inject it into the GC inlet, where the extracted analytes are thermally desorbed. Start the GC-MS data acquisition.
Recommended GC-MS Parameters
| Parameter | Setting | Rationale |
| GC Inlet | 250 °C, Splitless mode (1 min) | Ensures efficient thermal desorption from the SPME fiber. |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Column | e.g., DB-5ms (30 m x 0.25 mm, 0.25 µm) | A non-polar column suitable for a wide range of volatile compounds. |
| Oven Program | 40°C (2 min), ramp to 250°C at 8°C/min | Provides good separation of volatile and semi-volatile compounds. |
| MS Transfer Line | 250 °C | Prevents condensation of analytes. |
| MS Source | 230 °C, Electron Ionization (EI) at 70 eV | Standard conditions for creating reproducible fragmentation patterns. |
| MS Acquisition | Selected Ion Monitoring (SIM) mode | Increases sensitivity and selectivity by monitoring specific ions. |
| Quantifier Ion (Veratrole) | m/z 138 | Molecular ion, typically most abundant. |
| Qualifier Ion (Veratrole) | m/z 123 | A major fragment ion for identity confirmation. |
| Quantifier Ion (Veratrole-D10) | m/z 148 | Molecular ion of the internal standard. |
Protocol 2: Analysis in a Liquid Fragrance Matrix (e.g., Eau de Parfum)
This protocol is simpler, involving a direct "dilute and shoot" approach suitable for less complex, liquid samples.
Reagents and Materials
-
1,2-Dimethoxybenzene (Veratrole), ≥99% purity
-
This compound solution (e.g., 100 µg/mL in ethanol)
-
Ethanol, 200 proof, GC grade
-
2 mL autosampler vials with caps and septa
Procedure
-
Sample Preparation: In a 10 mL volumetric flask, add 100 µL of the perfume sample.
-
Internal Standard Spiking: Add 1.0 mL of a 10 µg/mL working solution of this compound in ethanol. This results in a final IS concentration of 1 µg/mL.
-
Dilution: Dilute to the 10 mL mark with ethanol. This represents a 1:100 dilution of the original sample.
-
Analysis: Transfer the final solution to a 2 mL autosampler vial and inject 1 µL into the GC-MS system.
GC-MS Parameters
The GC-MS parameters can be the same as in Protocol 1, with the exception of the injection mode. A split injection (e.g., 50:1 split ratio) is recommended to avoid overloading the column with the high concentration of fragrance ingredients.
Calibration and Method Validation
A robust analytical method must be validated to ensure its performance is acceptable for the intended purpose.
-
Calibration Curve: Prepare a series of calibration standards in a blank matrix (e.g., decaffeinated coffee for Protocol 1, pure ethanol for Protocol 2). Each standard should contain a constant concentration of this compound and varying concentrations of native veratrole (e.g., 0.01 to 10 µg/mL). Plot the response ratio (Area of Veratrole / Area of Veratrole-D10) against the concentration of veratrole. A linear regression with a coefficient of determination (r²) > 0.995 is typically required.[16]
-
Accuracy and Precision: Analyze spiked control samples at low, medium, and high concentrations in triplicate on multiple days. Accuracy should be within 85-115% and precision (Relative Standard Deviation, RSD) should be <15%.[16]
-
Limit of Quantification (LOQ): The LOQ is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.
Example Method Validation Summary
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.998 | > 0.995 |
| Range | 0.05 - 20 µg/g | Application-dependent |
| LOQ | 0.05 µg/g | Application-dependent |
| Accuracy (Recovery) | 92% - 108% | 80% - 120% |
| Precision (Intra-day RSD) | < 8% | < 15% |
| Precision (Inter-day RSD) | < 11% | < 15% |
Conclusion
The use of this compound as an internal standard provides a highly accurate, robust, and reliable method for the quantification of veratrole in complex food and fragrance matrices. By effectively compensating for matrix effects and variations in sample preparation, this Stable Isotope Dilution Analysis approach ensures the generation of trustworthy data essential for research, quality control, and regulatory compliance. The detailed protocols provided herein serve as a comprehensive guide for scientists to implement this superior analytical strategy in their laboratories.
References
- MedChemExpress (MCE) Life Science Reagents. 1-2-dimethoxybenzene.
- Modern Chemical Synthesis. The Role of 1,2-Dimethoxybenzene in Modern Chemical Synthesis.
- Santa Cruz Biotechnology. 1,2-Dimethoxybenzene | CAS 91-16-7.
- Wikipedia. 1,2-Dimethoxybenzene.
- FooDB. Showing Compound 1,2-Dimethoxybenzene (FDB008865).
- Guidechem. 1,2-Dimethoxybenzene 91-16-7 wiki.
- Guidechem. What is the synthesis method of 1,2-Dimethoxybenzene? - FAQ.
- Chemsynthesis.com.
- PubChem - NIH.
- ResearchGate. (PDF)
- ResearchGate. (PDF)
- ResolveMass Laboratories Inc. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
- Google Patents. CN101811942A - Synthesizing method for 1,2-dimethoxy benzene.
- MDPI.
- SciSpace.
- IRL @ UMSL. The Synthesis of Deuterated Isohumulones for Use as Internal Standards in LC-MS Stable Isotope Dilution Assays.
- ResearchGate.
- ResearchGate. Matrix effects of fragrances in cosmetics by GCMS analysis.
- PubMed. RIFM fragrance ingredient safety assessment, 1,2-dimethoxybenzene, CAS Registry Number 91-16-7.
- ResolveMass Laboratories Inc.
- NIH.
- LGC Standards. USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS.
- LCGC International. Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry.
- Nottingham ePrints. Aroma - Matrix Interaction in Food: An APCI Approach.
- YouTube. Analysis of VOCs in Foodstuffs Using TD-GC-TOF MS.
- Reddit. Understanding Internal standards and how to choose them.
- MDPI.
- MDPI. Analytical Determination of Allergenic Fragrances in Indoor Air.
- MDPI.
- Semantic Scholar. GC-MS, GC-IMS, and E-Nose Analysis of Volatile Aroma Compounds in Wet-Marinated Fermented Golden Pomfret Prepared Using Differen.
- Royal Society Publishing. Good quantification practices of flavours and fragrances by mass spectrometry.
- NIH. Quantitative analysis of fragrance allergens in various matrixes of cosmetics by liquid–liquid extraction and GC–MS.
- PubMed. Evaluation of different internal-diameter column combinations in comprehensive two-dimensional gas chromatography in flavour and fragrance analysis.
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- 3. Veratrole | C8H10O2 | CID 7043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices | MDPI [mdpi.com]
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- 9. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
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- 16. Quantitative analysis of fragrance allergens in various matrixes of cosmetics by liquid–liquid extraction and GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: High-Fidelity Quantification of 1,2-Dimethoxybenzene in Aqueous Samples Using Isotope Dilution GC-MS
Abstract
The accurate quantification of trace organic contaminants in environmental matrices is a significant analytical challenge. Volatile organic compounds (VOCs) and semi-volatile organic compounds (SVOCs), such as 1,2-dimethoxybenzene (veratrole), require highly sensitive and robust analytical methods to overcome issues like analyte loss during sample preparation and signal variability caused by matrix effects. This application note provides a comprehensive protocol for the use of 1,2-Dimethoxybenzene-D10 as an internal standard for the precise and accurate analysis of its non-deuterated counterpart in water samples. By employing an isotope dilution gas chromatography-mass spectrometry (GC-MS) method, this protocol ensures high trustworthiness and scientific integrity, making it ideal for researchers, environmental scientists, and drug development professionals.
Introduction: The Critical Role of Isotope Dilution in Trace Analysis
1,2-Dimethoxybenzene, commonly known as veratrole, is an organic compound used in various industrial applications, including as a building block in organic synthesis and as a fragrance component.[1] Its presence in water sources can be an indicator of industrial discharge, and its potential environmental impact necessitates accurate monitoring. However, quantifying trace levels of such compounds is fraught with challenges. Sample preparation techniques, essential for concentrating the analyte and removing interferences, can lead to variable and often incomplete analyte recovery. Furthermore, co-extracted matrix components can suppress or enhance the analyte's signal in the mass spectrometer, a phenomenon known as the matrix effect, leading to inaccurate quantification.[2]
Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique that effectively mitigates these issues.[3] IDMS involves adding a known amount of a stable, isotopically labeled version of the target analyte—in this case, this compound—to the sample at the earliest stage of analysis.[4][5] Because the labeled standard is chemically and physically almost identical to the native analyte, it behaves similarly throughout the entire analytical process, including extraction, concentration, and chromatographic analysis.[6] Consequently, any loss of analyte during sample workup is mirrored by a proportional loss of the internal standard. By measuring the ratio of the native analyte to its labeled counterpart, one can accurately determine the initial concentration of the analyte, effectively canceling out errors from both recovery variations and matrix effects.[6] This approach provides a self-validating system, ensuring the highest level of data quality and reliability.
Methodological Principle
This protocol details a robust method combining Solid-Phase Extraction (SPE) for sample concentration with Gas Chromatography-Mass Spectrometry (GC-MS) for separation and detection.[7] this compound is spiked into the water sample prior to extraction. During GC-MS analysis, the instrument monitors specific, characteristic ions for both the native 1,2-dimethoxybenzene and the deuterated internal standard. Quantification is achieved by creating a calibration curve that plots the ratio of the analyte's response to the internal standard's response against the analyte's concentration.
Analytical Workflow Overview
Caption: Workflow from sample preparation to final data reporting.
Materials and Reagents
| Material/Reagent | Example Supplier | Grade/Purity | Purpose |
| This compound | Cambridge Isotope Laboratories | Isotopic Purity ≥98% | Internal Standard |
| 1,2-Dimethoxybenzene | Sigma-Aldrich | Purity ≥99% | Calibration Standard |
| Dichloromethane | Honeywell | GC Grade | Elution Solvent |
| Methanol | Fisher Scientific | HPLC Grade | SPE Conditioning |
| Reagent Water | Millipore Milli-Q | Type I Ultrapure | Blanks & Standards |
| SPE Cartridges | Waters Oasis HLB (200mg) | --- | Analyte Extraction |
| Anhydrous Sodium Sulfate | Merck | ACS Grade | Drying Agent |
| Nitrogen Gas | Airgas | High Purity (99.999%) | Solvent Evaporation |
Experimental Protocols
Preparation of Standard Solutions
-
Internal Standard (IS) Stock (100 µg/mL): Accurately weigh ~10 mg of this compound and dissolve it in methanol in a 100 mL volumetric flask. Store at 4°C.
-
Analyte Stock (100 µg/mL): Accurately weigh ~10 mg of 1,2-dimethoxybenzene and dissolve it in methanol in a 100 mL volumetric flask. Store at 4°C.
-
Working Calibration Standards (0.5 - 100 ng/mL):
-
Prepare a series of calibration standards by diluting the Analyte Stock solution in reagent water.
-
A typical calibration range would include 0.5, 1, 5, 10, 25, 50, and 100 ng/mL.
-
Spike each calibration standard with the IS Stock to a fixed final concentration (e.g., 10 ng/mL). This ensures a constant amount of internal standard across all calibration points and samples.
-
Sample Preparation and Solid-Phase Extraction (SPE)
The SPE procedure is designed to concentrate the analytes from the water sample onto a solid sorbent, which is then eluted with a small volume of organic solvent.
-
Sample Spiking: To a 500 mL water sample, add a precise volume of the this compound stock solution to achieve a final concentration of 10 ng/mL. Mix thoroughly.
-
SPE Cartridge Conditioning:
-
Wash the SPE cartridge sequentially with 5 mL of dichloromethane, 5 mL of methanol, and 10 mL of reagent water.[8] Do not let the sorbent dry out between steps.
-
-
Sample Loading: Pass the entire 500 mL spiked water sample through the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
Washing: Wash the cartridge with 5 mL of reagent water to remove any polar, interfering compounds.
-
Drying: Dry the cartridge thoroughly by passing nitrogen gas through it for at least 20 minutes.
-
Elution: Elute the trapped analytes with two 4 mL portions of dichloromethane into a collection tube.
-
Concentration: Dry the eluate by passing it through anhydrous sodium sulfate. Gently concentrate the eluate to a final volume of 1 mL under a stream of nitrogen. Transfer the final extract to a GC vial.
SPE Workflow Diagram
Caption: Visual representation of the Solid-Phase Extraction steps.
GC-MS Instrumental Analysis
The analysis is performed using a gas chromatograph coupled to a mass spectrometer. The GC separates the compounds, and the MS detects and quantifies them.[9][10]
| Parameter | Setting | Rationale |
| Gas Chromatograph | ||
| Column | DB-5ms (30m x 0.25mm, 0.25µm) | A versatile column suitable for a wide range of semi-volatile compounds. |
| Injection | 1 µL, Splitless | Maximizes sensitivity for trace-level analysis. |
| Inlet Temperature | 250°C | Ensures efficient vaporization of analytes. |
| Oven Program | 40°C (2 min), ramp 10°C/min to 280°C (5 min) | Provides good separation of target analytes from matrix components. |
| Carrier Gas | Helium, 1.2 mL/min | Inert carrier gas for chromatography. |
| Mass Spectrometer | ||
| Ionization | Electron Ionization (EI), 70 eV | Standard, robust ionization technique creating reproducible mass spectra. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring only specific ions.[11] |
Selected Ion Monitoring (SIM) Parameters
Monitoring specific ions for the analyte and internal standard is crucial for selective and sensitive quantification.
| Compound | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| 1,2-Dimethoxybenzene | 138 | 123, 95 |
| This compound | 148 | 130, 100 |
Data Analysis and Quantification
-
Calibration Curve:
-
For each calibration standard, calculate the Response Ratio (RR) by dividing the peak area of the analyte's quantifier ion by the peak area of the internal standard's quantifier ion.
-
Plot the RR (y-axis) against the known concentration of the analyte (x-axis).
-
Perform a linear regression analysis. A coefficient of determination (R²) of >0.995 is considered acceptable.[12]
-
-
Sample Quantification:
-
Calculate the RR for each water sample.
-
Determine the concentration of the analyte in the final extract (C_extract) using the linear regression equation from the calibration curve.
-
Calculate the final concentration in the original water sample (C_water) using the following formula, which accounts for the initial sample volume and final extract volume: C_water (ng/L) = (C_extract (ng/mL) × V_extract (mL)) / V_sample (L)
-
Quantification Logic Diagram
Caption: Logical flow for calculating the final analyte concentration.
Quality Control for Method Trustworthiness
To ensure the integrity and reliability of the data, a robust quality control (QC) protocol is essential.
-
Method Blank: A volume of reagent water is processed and analyzed identically to the samples to check for contamination.
-
Laboratory Control Sample (LCS): A reagent water sample spiked with a known concentration of 1,2-dimethoxybenzene is analyzed to assess method accuracy. Recoveries should typically fall within 80-120%.[5][13]
-
Matrix Spike/Matrix Spike Duplicate (MS/MSD): A duplicate field sample is spiked with a known amount of analyte to evaluate matrix-specific accuracy and precision.
-
Internal Standard Response: The absolute peak area of this compound should be monitored across all samples and standards. Significant deviation (e.g., > ±50%) from the mean response in the calibration standards can indicate a matrix interference or extraction problem specific to that sample.
Conclusion
This application note provides a detailed, scientifically grounded protocol for the accurate and precise quantification of 1,2-dimethoxybenzene in water samples. The use of this compound as an internal standard within an isotope dilution GC-MS framework is a powerful strategy that corrects for analytical variability, ensuring the generation of highly reliable and defensible data. This methodology is well-suited for routine environmental monitoring, research studies, and any application where data of the highest quality is required.
References
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1,2-Dimethoxybenzene. Wikipedia.[Link]
-
Mass-spectra of 1,2-dimethoxybenzene ionized in the vapor phase... ResearchGate.[Link]
-
GC-MS-employed Phytochemical Characterization... PubMed.[Link]
-
Analysis of Benzene and its Derivatives (BTEX) in Water by Gas Chromatography. Agilent.[Link]
-
Thin-Layer Chromatographic Quantification of trans-Resveratrol... ResearchGate.[Link]
-
Validation of an isotope dilution mass spectrometry (IDMS) measurement procedure... PubMed.[Link]
-
Analysis of Semi-Volatile Organic Compound by GC/MS. Desert Research Institute.[Link]
-
Determination of Chemical Mixtures in Environmental, Food, and Human Samples... PubMed Central.[Link]
- Synthesizing method for 1,2-dimethoxy benzene.
-
Analysis of Pharmaceuticals in Water by Isotope Dilution Liquid Chromatography/Tandem Mass Spectrometry. ACS Publications.[Link]
-
GC-MS analysis of bio active compounds from Macroptilium atropurpureum (DC.) urb. Journal of Pharmacognosy and Phytochemistry.[Link]
-
Analysis of Residues in Environmental Samples. PubMed Central.[Link]
-
Matrix Matching or Isotope Dilution? A Comparison of Two Quantitation Approaches to Determine PFAS in Dairy Milk. Waters Corporation.[Link]
-
Analysis of Volatile Organic Compounds (VOCs) in Water Using Trap-Headspace-GCMS... Shimadzu.[Link]
-
Estimation of drug-likeness properties of GC–MS separated bioactive compounds... PubMed Central.[Link]
-
Determination of Benzene in Soft Drinks and Other Beverages. U.S. Food and Drug Administration (FDA).[Link]
-
How do I quantify volatile organic compounds using GC-MS? ResearchGate.[Link]
-
Wrangling environmental exposure data: guidance for getting the best information from your laboratory measurements. PubMed Central.[Link]
-
Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. MDPI.[Link]
-
An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides. Royal Society of Chemistry.[Link]
-
Isotope Dilution Mass Spectrometry - A Primary Method of Measurement and Its Role for RM Certification. ResearchGate.[Link]
-
Analysis of volatile organic compounds (VOCs) in water by HS-GC-MS Method. JEOL.[Link]
-
Benzene/Toluene in water: what internal standard? Chromatography Forum.[Link]
-
Simultaneous determination of eight common odors in natural water body... ResearchGate.[Link]
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting GC Peak Splitting for 1,2-Dimethoxybenzene-D10
Introduction: The Nature of the Problem
1,2-Dimethoxybenzene-D10 (Veratrole-d10) is a stable isotope-labeled internal standard commonly used in metabolic profiling and environmental analysis. Because it is used to normalize data, its peak integrity is non-negotiable.
When users report "peak splitting" with this compound, it rarely stems from the deuterium labeling itself. Instead, it is almost invariably a symptom of inlet dynamics , solvent focusing failures , or flow path dead volumes . However, because this is a deuterated standard, we must also rule out isotopic separation (separation of D10 from D9/D8 impurities) which can mimic peak splitting on high-efficiency columns.
This guide provides a causal analysis and self-validating troubleshooting protocols.
Phase 1: The "Is It Real?" Diagnosis (Isotopic vs. Physical)
Before tearing down the inlet, you must determine if the "split" is a physical chromatography issue or a chemical separation of isotopic impurities.
The Science: Deuterated compounds have slightly different physicochemical properties than their non-deuterated parents. On high-efficiency capillary columns (e.g., 60m DB-5MS or Wax phases), a D10 standard containing significant D9 or D8 impurities can resolve into two distinct peaks.
Diagnostic Protocol 1: The MS Spectral Check
-
Step 1: Open the mass spectrum for both peaks in the "split" pair.
-
Step 2: Compare the primary ions.
-
Peak A (Main): Should show dominant ions for D10 (Parent mass
). -
Peak B (Shoulder/Split): Look for
or ions (indicating D9 or D8).
-
-
Decision:
-
Spectra are identical:Physical Issue. Proceed to Phase 2.
-
Spectra differ by mass units:Chemical Impurity. Your standard has degraded or is impure. Purchase a fresh standard.
-
Phase 2: Inlet Dynamics & Physical Integrity
If the spectra are identical, the issue is physical. The most common cause of doublet peaks (splitting) is a disruption in the laminar flow of the sample band as it enters the column.
Troubleshooting Flowchart
Figure 1: Logical decision tree for isolating physical causes of peak splitting.
Issue A: The "Chair" Peak (Inlet Dead Volume)
Symptom: The peak looks like a chair or a saddle. Cause: The column is not installed correctly in the inlet. If the column is too low, the sample expands into the dead volume below the seal, creating a secondary "ghost" injection. Protocol:
-
Cool Down: Reduce inlet and oven temperature to <40°C.
-
Remove Column: Inspect the tip.
-
The Ceramic Cut: Use a ceramic wafer to cut 2-3 cm from the inlet end.
-
Installation Depth: Consult your GC manual (e.g., Agilent split/splitless usually requires 4-6 mm above the ferrule). Do not guess. Use a pre-marked septum to set the depth before insertion.
Issue B: Liner Activity & Vaporization
Symptom: Tailing split (shark-fin shape). Cause: 1,2-Dimethoxybenzene is an ether.[2] While relatively stable, the D10 analog can interact with active silanol sites on a dirty liner or glass wool, causing adsorption-desorption delays. Protocol:
-
Replace Liner: Switch to a deactivated, single-taper splitless liner with glass wool .
-
Why Glass Wool? It promotes rapid volatilization and wipes the syringe needle tip, preventing droplet discrimination.
-
Why Deactivated? Prevents interaction with the methoxy groups.
-
Phase 3: Solvent Focusing & Method Optimization
This is the most technically complex cause. 1,2-Dimethoxybenzene has a boiling point of ~206°C .[2] If your method parameters do not allow for proper "Solvent Focusing," the analyte will not condense into a tight band at the head of the column.
The Mechanism of Failure
If the initial oven temperature is too high relative to the solvent's boiling point, the solvent expands too rapidly ("Flashback"), or the analyte migrates down the column while the solvent is still evaporating. This creates a "smear" rather than a "band," resulting in a split peak.
Optimization Table: Solvent vs. Oven Temperature
| Solvent | Solvent BP (°C) | Recommended Initial Oven Temp | Hold Time (min) | Why? |
| Dichloromethane | 39.6 | 30°C - 35°C | > 0.5 min | Low BP requires very low start temp to focus. |
| Methanol | 64.7 | 45°C - 50°C | > 0.5 min | High expansion volume; ensure liner volume is sufficient. |
| Ethyl Acetate | 77.1 | 55°C - 60°C | > 0.5 min | Standard focusing rule: 20°C below solvent BP. |
Critical Rule: The initial oven temperature must be 10-20°C below the boiling point of the solvent and held long enough for the solvent peak to pass.
Protocol: The "Focusing" Test
If you suspect solvent mismatch:
-
Lower Initial Temp: Drop the oven start temperature by 10°C.
-
Increase Hold: Increase the initial hold time by 0.5 minutes.
-
Run Standard: Inject the D10 standard.
-
Result: If the split disappears or merges into a single sharp peak, the issue was solvent focusing.
-
Phase 4: Column Stationary Phase Collapse
Symptom: All peaks (not just D10) show splitting or broadening. Cause: Phase collapse occurs if the column was exposed to oxygen at high temperatures or if a solvent incompatible with the phase (e.g., water on a non-bonded phase) was used.
Validation Experiment:
-
Inject an unretained compound (e.g., Methane or Butane) or a standard with a very different chemistry (e.g., a straight-chain alkane).
-
If all peaks are split, the column stationary phase is physically damaged at the inlet.
-
Fix: Trim 0.5 - 1 meter from the front of the column. If splitting persists, replace the column.
Summary of Troubleshooting Steps
| Step | Action | Logic |
| 1 | Check MS Spectra | Rule out isotopic impurity (D9 vs D10 separation). |
| 2 | Trim Column Inlet | Remove dead volume or active sites at the injection point. |
| 3 | Replace Liner | Ensure efficient vaporization and inertness. |
| 4 | Adjust Oven Temp | Ensure initial temp is 20°C < Solvent Boiling Point (Solvent Focusing). |
| 5 | Check Concentration | Dilute sample 1:10. If split disappears, the column was overloaded. |
References
-
Restek Corporation. (2025). GC Troubleshooting: Peak Splitting. Retrieved from [Link]
-
Agilent Technologies. (2025). Understanding Solvent Focusing Gas Chromatography. Retrieved from [Link]
-
Phenomenex. (2025).[2] GC Column Troubleshooting Guide: Peak Shape Problems. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (2023). 1,2-Dimethoxybenzene Properties.[2][3][4][5][6] NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
Sources
Optimizing 1,2-Dimethoxybenzene-D10 concentration as an internal standard
Technical Support Center: Internal Standard Optimization Topic: 1,2-Dimethoxybenzene-D10 (Veratrole-d10) Ticket ID: OPT-IS-D10-2026 Status: Open Responder: Senior Application Scientist
Executive Summary
You are employing This compound (Veratrole-d10), a deuterated aromatic ether, as an internal standard (IS). While isotopically labeled standards are the "gold standard" for correcting matrix effects and injection variability, they are not "plug-and-play."
Veratrole-d10 presents specific physicochemical challenges:
-
Lipophilicity: It requires organic solvent matching to prevent precipitation in aqueous mobile phases.
-
Isotopic Interference: "Cross-talk" between the D10 standard and the native analyte (D0) can skew quantification at the lower limit of quantification (LLOQ).
-
Volatility: With a boiling point of ~206°C, it is stable but susceptible to evaporative loss during concentration steps (e.g., nitrogen blow-down).
This guide replaces generic advice with a causality-driven optimization protocol.
Module 1: Defining the "Goldilocks" Concentration
Q: "How much this compound should I add? Is 'middle of the curve' accurate?"
A: "Middle of the curve" is a starting point, not a rule. The optimal concentration is defined by Signal Stability and Detector Saturation , not just calibration range.
If your IS concentration is too high, you risk detector saturation (flattening peaks) or isotopic suppression of your analyte. If too low, the IS signal becomes noisy (RSD > 5%), destroying the precision it is meant to correct.
Protocol: The "Fixed-Variable" Optimization
Do not guess. Run this 3-step validation experiment before running your calibration curve.
-
Step 1: The Saturation Check. Inject the IS alone at three concentrations (e.g., 1 µg/mL, 10 µg/mL, 50 µg/mL).
-
Acceptance Criteria: Peak shape must be symmetrical (Symmetry Factor 0.8–1.2). If the peak fronts or flat-tops, the detector is saturated.
-
-
Step 2: The Suppression Check. Spike your IS into a "High" standard of your native analyte.
-
Compare: Area of Native Analyte (with IS) vs. Area of Native Analyte (buffer only).
-
Goal: If the IS suppresses the analyte signal by >20%, reduce IS concentration.
-
-
Step 3: The Precision Floor. Inject your chosen IS concentration 6 times.
-
Acceptance Criteria: Peak Area RSD < 5% (LC-MS) or < 10% (GC-MS).
-
Visualization: Optimization Workflow
Figure 1: Logic flow for determining the optimal Internal Standard concentration, balancing detector limits against suppression effects.
Module 2: Isotopic Interference (Cross-Talk)
Q: "I see a peak for my analyte in my blank samples. Is my Veratrole-d10 contaminated?"
A: It is likely Isotopic Cross-Talk , not contamination. Commercially available this compound is rarely 100.0% pure. It may contain traces of D9 or D0 (native). Conversely, at high concentrations, the native analyte's natural isotopes (M+1, M+2) can spill over into the IS channel.
The "Zero-Blank" Validation
You must quantify this interference to ensure it does not invalidate your LLOQ (Lower Limit of Quantification).
| Experiment | Injection Composition | What to Measure | Acceptance Limit (FDA M10) |
| IS Interference | Matrix Blank + IS only | Signal in Analyte Channel | < 20% of LLOQ response |
| Analyte Interference | Matrix Blank + ULOQ Analyte (No IS) | Signal in IS Channel | < 5% of IS response |
-
Troubleshooting: If "IS Interference" fails, you must lower the IS concentration . You are adding so much IS that its isotopic impurities are mimicking the analyte.
Module 3: Matrix Effects & Recovery
Q: "My linearity is perfect in solvent, but fails in plasma/tissue. Why?"
A: Veratrole-d10 is an aromatic ether. It may bind differently to plasma proteins or undergo different suppression than your analyte if their retention times (RT) are not perfectly aligned.
The Matrix Factor (MF) Calculation: Do not assume the IS corrects everything. You must calculate the Normalized Matrix Factor.
-
Result = 1.0: Perfect correction.
-
Result < 0.8 or > 1.2: The IS and Analyte are being suppressed/enhanced differently.
-
Action: If the MF is poor, check your chromatography. The IS and Analyte must co-elute. If they separate slightly due to the "Deuterium Isotope Effect" (D-compounds sometimes elute slightly earlier on C18 columns), the matrix suppression at those two time points might differ.
Module 4: Handling & Stability (The "Volatile" Trap)
Q: "My IS response drops over the course of the day. Is it degrading?"
A: 1,2-Dimethoxybenzene is stable chemically, but physically volatile.
-
Risk: If you use a nitrogen evaporator (TurboVap) at high temps (>50°C) or for too long, you will lose Veratrole-d10, causing variable response.
Best Practices:
-
Evaporation: Keep temperature < 40°C. Do not evaporate to complete dryness; stop when a small volume remains.
-
Solvent: Dissolve stock in Methanol or Acetonitrile. Avoid highly volatile solvents like Dichloromethane (DCM) for the working solution, as evaporation of the solvent itself changes the concentration of the IS in the vial.
-
Storage: Store stock solutions at -20°C. Working solutions should be sealed tight.
Troubleshooting Decision Tree
Figure 2: Diagnostic logic for isolating internal standard failures.
References
-
US Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][3]
-
European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation. [Link]
-
Stokvis, E., et al. (2005). Quantitative analysis of bioanalytical samples using LC-MS/MS: The influence of matrix effects. Biomedical Chromatography. [Link]
-
Wieling, J. (2002). LC-MS-MS experiences with internal standards. Chromatographia. [Link]
Sources
Technical Support Center: Matrix Effects on 1,2-Dimethoxybenzene-D10
Topic: Troubleshooting & Mitigating Matrix Effects in LC-MS/MS Analysis Analyte Focus: 1,2-Dimethoxybenzene-D10 (Veratrole-d10) Ticket Priority: High (Impacts Quantitation Accuracy)
Introduction: The "Hidden" Variable in Your Quantitation
Welcome to the Technical Support Center. You are likely here because your Internal Standard (IS), This compound , is showing inconsistent response, poor recovery, or signal suppression in biological matrices (plasma, urine, tissue).
As a Senior Application Scientist, I often see researchers treat the IS as a "magic wand" that automatically corrects for all errors. However, This compound is a lipophilic aromatic ether. It is particularly susceptible to ion suppression from phospholipids and can suffer from "Isotope Effects" where the deuterated standard elutes slightly differently than the native analyte, potentially placing it in a different suppression zone.
This guide provides a self-validating workflow to diagnose, isolate, and resolve these matrix effects.
Module 1: Diagnostic Workflow (The Matuszewski Protocol)
Before changing your column or extraction method, you must quantify the problem. We use the Matuszewski Method (Standard Line Slope method or Post-Extraction Spike) to differentiate between Extraction Recovery issues and Matrix Effects (Ionization).
Experimental Protocol: Post-Extraction Spike
Objective: Determine if signal loss is due to sample prep (loss of analyte) or the MS source (suppression).
-
Set A (Neat Standard): Analyte/IS spiked into pure mobile phase.
-
Set B (Post-Extraction Spike): Blank matrix extracted first, then spiked with Analyte/IS.
-
Set C (Pre-Extraction Spike): Analyte/IS spiked into matrix, then extracted.
The Calculation Logic
Figure 1: The Matuszewski logic flow for isolating the source of signal variation. Use this calculation to pinpoint if the issue is chemical (Recovery) or physical (Ionization).
Module 2: Troubleshooting Ionization & Chromatography
1,2-Dimethoxybenzene is an aromatic ether. It does not have a strong basic center (like an amine) or an acidic center (like a carboxylic acid). This makes it hard to ionize and easily outcompeted by co-eluting matrix components.
Critical Insight: The Phospholipid Trap
Phospholipids (GPC, LPC) are the primary cause of matrix effects in plasma. They elute late in Reverse Phase (RP) gradients.
-
The Problem: If you run a fast gradient, phospholipids may wrap around and elute in the next injection, suppressing your Veratrole-D10 peak unpredictably.
-
The Fix: Monitor phospholipids using transition m/z 184 -> 184 (Positive mode parent scan) to visualize where they elute relative to your analyte.
Ionization Source Selection: ESI vs. APCI
| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) |
| Mechanism | Ion evaporation from charged droplets. | Gas-phase chemical reaction (Corona Discharge). |
| Suitability for Veratrole | Moderate. Requires adduct formation ( | High. Excellent for neutral/non-polar aromatics. |
| Matrix Sensitivity | High. Susceptible to competition for surface charge on droplets. | Low. Gas-phase ionization is more robust against non-volatile salts/lipids. |
| Recommendation | Use if sensitivity is paramount, but requires cleaner cleanup. | Preferred for 1,2-Dimethoxybenzene to minimize matrix effects. |
Module 3: Sample Preparation Optimization
If Module 1 indicates poor Matrix Effect (ME < 50%) , you must clean the sample. Protein Precipitation (PPT) is often insufficient for this analyte because it leaves phospholipids behind.
Comparison of Extraction Techniques
| Method | Removal of Salts | Removal of Phospholipids | Recovery of Veratrole-D10 | Matrix Effect Risk |
| Protein Precip (PPT) | Low | Very Low | High | Critical (High Suppression) |
| Liquid-Liquid (LLE) | High | High | Moderate (Requires non-polar solvent like Hexane/MTBE) | Low (Best Choice) |
| SPE (Polymeric) | High | Moderate | High | Low |
Recommended Protocol: Liquid-Liquid Extraction (LLE)
Why LLE? 1,2-Dimethoxybenzene is lipophilic. Extracting into a non-polar solvent leaves the polar phospholipids and salts in the aqueous phase.
-
Aliquot: 50 µL Plasma + 10 µL IS (Veratrole-D10).
-
Buffer: Add 50 µL Ammonium Formate (pH 3-4) to stabilize.
-
Extract: Add 600 µL MTBE (Methyl tert-butyl ether) or Hexane:Ethyl Acetate (90:10) .
-
Agitate: Vortex 10 mins; Centrifuge 10 mins @ 4000g.
-
Transfer: Supernatant to clean plate. Evaporate and reconstitute.
Module 4: Decision Tree for Resolution
Use this flowchart to guide your next experimental step based on your diagnostic data.
Figure 2: Strategic decision tree for resolving matrix effects. Prioritize sample prep changes before hardware changes.
FAQ: Expert Troubleshooting
Q: Why does my D10 standard have a slightly different retention time than the native analyte? A: This is the Deuterium Isotope Effect . Deuterium is slightly more lipophilic than Hydrogen, which can cause D10-Veratrole to elute slightly earlier on C18 columns. If your matrix suppression zone is sharp (e.g., a lipid peak eluting right at that moment), the IS might be suppressed while the native analyte is not, ruining your quantitation.
-
Fix: Use a Phenyl-Hexyl column for better aromatic selectivity, or shallow the gradient to ensure they co-elute perfectly.
Q: Can I just increase the IS concentration to overpower the matrix effect? A: No. Matrix effects are often non-linear. Increasing concentration might improve signal-to-noise, but if the ionization droplets are saturated with matrix components, the ratio of Analyte/IS response may still drift. You must remove the interference.
Q: I see "Ghost Peaks" of Veratrole-D10 in blank samples. Is this carryover? A: It could be carryover, but for aromatic ethers, also check your mobile phase. If you use Methanol, ensure it is LC-MS grade. Impurities in lower-grade solvents can mimic the mass of simple aromatics. Also, check the needle wash—Veratrole is sticky. Use a wash with high organic content (e.g., 50:50 ACN:IPA).
References
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry.
-
FDA (2018). Bioanalytical Method Validation Guidance for Industry.[1][2] U.S. Food and Drug Administration.[1][2][3]
-
Chambers, E., et al. (2007). Systematic development of a method for the determination of phospholipids in biological matrices. Journal of Chromatography B.
-
Shimadzu Application Note. Interfaces for LC-MS: ESI vs APCI for non-polar compounds.
Sources
- 1. FDA 2018 Bioanalytical Method Validation - A Practical Assessment - Quinta-Analytica [quinta.cz]
- 2. Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resolvemass.ca [resolvemass.ca]
Technical Support Center: Optimizing 1,2-Dimethoxybenzene-D10 Recovery from Complex Matrices
Welcome to the technical support center dedicated to enhancing the analytical recovery of 1,2-Dimethoxybenzene-D10 (DMB-D10). As a deuterated internal standard, the consistent and high recovery of DMB-D10 is paramount for the accurate quantification of its non-labeled analog, veratrole, and other related aromatic compounds in challenging matrices such as soil, plasma, and food products.
This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and method optimization. It moves from foundational frequently asked questions to in-depth, matrix-specific troubleshooting, complete with detailed experimental protocols.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the use and recovery of DMB-D10.
Q1: Why is my this compound recovery consistently low across all sample types?
A: Consistently low recovery, irrespective of the matrix, often points to a fundamental issue with your analytical workflow rather than a matrix-specific problem. Key areas to investigate include:
-
Standard Integrity: Verify the concentration and purity of your DMB-D10 spiking solution. Deuterated standards can degrade over time, especially if not stored correctly. It is recommended to use freshly prepared solutions and store them under inert gas at low temperatures.
-
Spiking Procedure: Ensure the internal standard is added to the sample at the very beginning of the extraction process. This allows it to experience the same extraction inefficiencies and matrix effects as the target analyte, which is crucial for accurate correction.[1]
-
pH of the Sample: 1,2-Dimethoxybenzene is a neutral compound.[2] However, extreme pH values in your sample or extraction solvent could potentially lead to hydrolysis or degradation, especially at elevated temperatures. Ensure the pH of your sample is near neutral before extraction unless your method specifically requires otherwise.
-
Evaporation Losses: DMB-D10, like its non-deuterated counterpart, is a semi-volatile compound.[3][4] If your protocol involves a solvent evaporation step (e.g., using a nitrogen evaporator), be mindful of the temperature and gas flow rate. Overly aggressive conditions can lead to significant loss of the analyte. A gentle stream of nitrogen at ambient or slightly elevated temperatures (e.g., 30-40°C) is recommended.
Q2: Can I use the same extraction method for DMB-D10 across different matrices like soil and plasma?
A: While the fundamental principles of extraction apply, it is highly unlikely that a single, non-optimized method will provide good recovery across vastly different matrices.[5]
-
Soil and Sediment: These matrices are complex, containing a mix of organic matter, minerals, and potential interferents. Extraction often requires vigorous techniques like sonication or Soxhlet extraction to overcome strong analyte-matrix interactions.[2][6]
-
Plasma and Biological Fluids: These matrices are high in proteins and lipids, which can interfere with extraction and subsequent analysis. A protein precipitation step is often necessary before proceeding with Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).[7][8]
-
Food Matrices: These are incredibly diverse. Fatty foods may require a lipid removal step (e.g., using C18 sorbent in dispersive SPE), while high-sugar matrices might need dilution to prevent issues with phase separation or cartridge clogging.[9][10][11]
The key is to tailor the sample preparation to the specific characteristics of the matrix to effectively release the analyte and remove interferences.[5]
Q3: My DMB-D10 recovery is erratic. What are the likely causes?
A: Erratic or irreproducible recovery is often a sign of inconsistent sample processing or significant matrix effects.
-
Inconsistent Homogenization: For solid samples like soil or food, ensure each subsample is perfectly homogenized. Inadequate mixing can lead to "hot spots" of analyte concentration, resulting in high variability.
-
Matrix Effects: Co-extracted matrix components can either suppress or enhance the analyte signal in the mass spectrometer.[12] Since DMB-D10 is intended to compensate for these effects, its variable signal suggests that the nature and concentration of interfering compounds are not consistent across your samples. Improving the cleanup step is crucial.
-
Technique Variability: Manual extraction techniques like LLE can be prone to variability. Ensure consistent shaking/vortexing times, precise volume transfers, and complete phase separation for every sample.
Part 2: Troubleshooting Low Recovery by Extraction Technique
This section provides detailed troubleshooting guides for the most common extraction techniques used for semi-volatile aromatic compounds.
Troubleshooting Liquid-Liquid Extraction (LLE)
Problem: Low recovery of DMB-D10 from an aqueous matrix (e.g., water sample, diluted plasma).
Causality and In-Depth Actions:
-
Solvent Polarity Mismatch: 1,2-Dimethoxybenzene has a LogP of approximately 2.1, indicating it is moderately nonpolar.[2] For effective partitioning from an aqueous phase, a water-immiscible organic solvent of similar polarity should be used. Highly polar solvents will not efficiently extract it, and extremely nonpolar solvents may also be suboptimal.
-
Protocol: If using a very nonpolar solvent like hexane, try a mixture of hexane and dichloromethane (DCM) or switch to ethyl acetate. Conversely, if using a more polar solvent, switch to DCM or methyl tert-butyl ether (MTBE).
-
-
Insufficient Partitioning: A single extraction may not be sufficient to recover the majority of the analyte. The partition coefficient (K) dictates the equilibrium distribution. Multiple extractions with fresh solvent are more efficient than a single extraction with the same total volume.
-
Protocol: Instead of one 10 mL extraction, perform three sequential 3.3 mL extractions, vortexing and collecting the organic phase each time.
-
-
"Salting Out" Effect: The solubility of DMB-D10 in water is slight but non-zero.[3][4] By increasing the ionic strength of the aqueous phase, you can decrease the solubility of the organic analyte, driving it into the organic phase.
-
Protocol: Before extraction, saturate the aqueous sample with sodium chloride (NaCl) or sodium sulfate (Na₂SO₄). This is particularly effective for improving the recovery of moderately polar compounds.
-
Troubleshooting Solid-Phase Extraction (SPE)
Problem: Low recovery of DMB-D10 from a prepared sample (e.g., filtered water, protein-precipitated serum).
Causality and In-Depth Actions:
-
Incorrect Sorbent Choice: For a nonpolar analyte like DMB-D10 in a polar (aqueous) sample, a reversed-phase sorbent (e.g., C8, C18, or polymeric) is appropriate. The primary retention mechanism is hydrophobic interaction. Using a normal-phase sorbent (like silica) would require a nonpolar loading solvent, which is counterintuitive for most complex biological or environmental samples.
-
Analyte Breakthrough During Loading: This occurs if the sample loading solvent is too strong (i.e., too organic), preventing the analyte from adsorbing to the sorbent.
-
Protocol: Ensure your sample is dissolved in a highly aqueous solution before loading. If the sample was dissolved in methanol or acetonitrile for a prior step, it must be diluted with water or buffer (typically to <5% organic content) before loading onto the SPE cartridge.
-
-
Premature Elution During Washing: The wash step is designed to remove weakly bound, more polar interferences. If the wash solvent is too strong (too organic), it will elute the DMB-D10 along with the interferences.
-
Protocol: Use a wash solvent that is slightly stronger than the loading solvent but significantly weaker than the elution solvent. For example, if you loaded in 100% water, try washing with 5-10% methanol in water.
-
-
Incomplete Elution: The elution solvent must be strong enough to disrupt the hydrophobic interactions between DMB-D10 and the sorbent.
-
Protocol: Use a strong, nonpolar solvent like acetonitrile, methanol, or ethyl acetate. If recovery is still low, try a stronger solvent like dichloromethane (ensure your sorbent material is compatible). You can also try eluting with multiple small aliquots of the solvent.
-
| Parameter | Recommendation for DMB-D10 | Rationale |
| SPE Sorbent | Reversed-Phase (C18, C8, or Polymeric) | DMB-D10 is nonpolar; retention on a nonpolar stationary phase from a polar mobile phase is optimal. |
| Conditioning | Methanol or Acetonitrile | Activates the hydrophobic C18 chains. |
| Equilibration | Water or buffer (matching sample pH) | Primes the cartridge for the aqueous sample. |
| Sample Loading | Sample in >95% aqueous solution | Ensures strong retention of the nonpolar analyte. |
| Wash Solvent | 5-10% Methanol in Water | Removes polar interferences without eluting DMB-D10. |
| Elution Solvent | Acetonitrile, Methanol, or Ethyl Acetate | Strong nonpolar solvents disrupt hydrophobic interactions and elute the analyte. |
Table 1: Recommended Starting Parameters for SPE of DMB-D10.
Troubleshooting QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
Problem: Low recovery of DMB-D10 from a complex solid matrix (e.g., food, soil).
Causality and In-Depth Actions:
The QuEChERS method is excellent for a wide range of analytes but may require modification for specific matrix/analyte pairs.[9][10][11]
-
Initial Extraction (Acetonitrile + Salts): The standard QuEChERS approach uses acetonitrile for extraction, with magnesium sulfate (MgSO₄) to absorb water and salts like sodium chloride (NaCl) or sodium acetate (NaOAc) to induce phase separation.[9][13] For a compound like DMB-D10, this is generally effective. Low recovery at this stage could be due to:
-
Insufficient Shaking: The initial extraction requires vigorous shaking to ensure intimate contact between the solvent and the entire sample. Ensure at least 1 minute of vigorous manual or mechanical shaking.
-
Poor Phase Separation: If the acetonitrile layer is not well-defined, you may be drawing up water along with your extract, which can interfere with the cleanup step. Ensure the centrifugation step is adequate to form a clean separation.
-
-
Dispersive SPE (d-SPE) Cleanup: This is the most common source of analyte loss in QuEChERS. The d-SPE sorbents are chosen to remove specific interferences.[14]
-
PSA (Primary Secondary Amine): This sorbent is used to remove organic acids, fatty acids, and sugars. As DMB-D10 is neutral, it should not be retained by PSA. However, if your DMB-D10 standard is impure and contains acidic contaminants, you might observe loss.
-
C18: This is used to remove nonpolar interferences, such as fats and lipids. Since DMB-D10 is also nonpolar, it can be co-retained by the C18 sorbent. This is a very likely cause of low recovery in fatty matrices.
-
Protocol: If analyzing a high-fat matrix (e.g., meat, dairy, oily seeds), reduce the amount of C18 in your d-SPE tube or consider an alternative cleanup method like a freeze-out step (lipid precipitation at low temperatures).
-
-
GCB (Graphitized Carbon Black): This is used to remove pigments and sterols. GCB can strongly and irreversibly adsorb planar molecules like aromatic compounds. This is another highly likely cause of low DMB-D10 recovery.
-
Protocol: Avoid using GCB if possible when analyzing for DMB-D10 or other planar aromatic compounds. If pigment removal is essential, use the minimum amount necessary and ensure the extract is free of toluene, which can enhance the binding of other analytes to GCB.
-
-
| d-SPE Sorbent | Purpose | Potential Impact on DMB-D10 Recovery | Recommendation |
| MgSO₄ | Remove excess water | None. Essential for good recovery. | Use |
| PSA | Remove acids, sugars | Low risk, as DMB-D10 is neutral. | Use as needed for matrix cleanup. |
| C18 | Remove fats, lipids | High risk. DMB-D10 is nonpolar and will be co-retained. | Use sparingly or avoid. Consider a freeze-out step for fatty matrices instead. |
| GCB | Remove pigments, sterols | Very High Risk. Irreversible adsorption of planar aromatic rings. | AVOID if at all possible. |
Table 2: Impact of Common d-SPE Sorbents on DMB-D10 Recovery.
Part 3: Comprehensive Experimental Protocols
The following are detailed, self-validating protocols that serve as a robust starting point for method development.
Protocol 1: LLE for DMB-D10 from Water/Urine
-
Sample Preparation:
-
Pipette 5.0 mL of the aqueous sample into a 15 mL glass centrifuge tube.
-
Spike with the appropriate volume of DMB-D10 internal standard solution.
-
Add approximately 1-2 grams of anhydrous sodium sulfate (Na₂SO₄) and vortex to dissolve. This is the "salting-out" step.
-
-
Extraction:
-
Add 5.0 mL of dichloromethane (DCM).
-
Cap the tube and vortex vigorously for 1 minute.
-
Centrifuge at 3,000 x g for 5 minutes to achieve a clean phase separation.
-
-
Collection:
-
Carefully transfer the lower organic layer (DCM) to a clean tube using a glass Pasteur pipette.
-
Repeat the extraction (steps 2.1-2.3) two more times with fresh DCM, pooling the organic extracts.
-
-
Concentration & Reconstitution:
-
Evaporate the pooled extract to near dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the residue in 100 µL of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
-
Protocol 2: SPE for DMB-D10 from Protein-Precipitated Plasma
-
Protein Precipitation & Standard Addition:
-
To 1.0 mL of plasma in a centrifuge tube, add the DMB-D10 internal standard.
-
Add 3.0 mL of ice-cold acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
-
Sample Dilution:
-
Transfer the supernatant to a new tube.
-
Add 16.0 mL of reagent water to the supernatant (this dilutes the organic content to <20%).
-
-
SPE Procedure (using a C18 cartridge):
-
Condition: Pass 5 mL of methanol through the cartridge, followed by 5 mL of reagent water. Do not allow the sorbent to go dry.
-
Load: Pass the entire diluted sample through the cartridge at a slow, steady drip rate (approx. 1-2 mL/min).
-
Wash: Pass 5 mL of 10% methanol in water through the cartridge to remove polar interferences.
-
Dry: Dry the cartridge under vacuum or with nitrogen for 5-10 minutes to remove residual water.
-
Elute: Elute the DMB-D10 by passing 5 mL of ethyl acetate through the cartridge.
-
-
Concentration & Reconstitution:
-
Evaporate the eluate to near dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute in 100 µL of ethyl acetate for GC-MS analysis.
-
References
-
Wikipedia. (n.d.). 1,2-Dimethoxybenzene. Retrieved from [Link]
-
Calvete-Candenas, T., et al. (2019). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Journal of Applied Toxicology, 39(8), 1165-1178. Available from: [Link]
-
A-Z Chemical. (2026). Understanding the Properties and Applications of 1,2-Dimethoxybenzene. Retrieved from [Link]
- Google Patents. (n.d.). CN101811942A - Synthesizing method for 1,2-dimethoxy benzene.
-
NIST. (n.d.). Benzene, 1,2-dimethoxy-. NIST Chemistry WebBook. Retrieved from [Link]
-
News-Medical. (2025). QuEChERS method enhances detection of harmful compounds in food. Retrieved from [Link]
-
Helaleh, M. I. H., et al. (2001). GC/MS Determination of Phenolic Compounds in Soil Samples Using Soxhlet Extraction and Derivatization Techniques. Journal of the Chinese Chemical Society, 48(6A), 1047-1052. Available from: [Link]
-
Nishihara, J. C., et al. (2005). Alkaline extraction of human plasma proteins from nondenaturing micro-2-D gels for protein/polypeptide mass measurement and peptide mass fingerprinting using MALDI-TOF MS. Electrophoresis, 26(12), 2367-2377. Available from: [Link]
-
Chen, C. F., et al. (2021). Evaluation of optimal QuEChERS conditions of various food matrices for rapid determination of EU priority polycyclic aromatic hydrocarbons in various foods. Food Chemistry, 339, 127863. Available from: [Link]
-
Park, S. Y., et al. (2024). GC-MS-employed Phytochemical Characterization and Anticancer, Antidiabetic, and Antioxidant Activity Screening of Lagerstroemia Thorelli. Chemistry & Biodiversity, e202400345. Available from: [Link]
-
Stelmaszczyk, P., et al. (2022). The direct immersion solid phase microextraction coupled with the LC–MS method for ex vivo determination of selected date-rape drugs in the human blood samples. Analytical and Bioanalytical Chemistry, 414(20), 6065-6078. Available from: [Link]
-
Phenomenex. (2025). QuEChERS Method for Pesticide Residue Analysis. Retrieved from [Link]
-
FooDB. (2010). Showing Compound 1,2-Dimethoxybenzene (FDB008865). Retrieved from [Link]
-
Al-Shamary, A. G., et al. (2018). Development of QuEChERS Method for the Determination of Polycyclic Aromatic Hydrocarbons in Smoked Meat Products Using GC-MS from Qatar. Journal of Analytical Methods in Chemistry, 2018, 9308709. Available from: [Link]
-
Lee, J. H., et al. (2001). Identification of metabolites of phytosterols in rat feces using GC/MS. Archives of Pharmacal Research, 24(1), 51-56. Available from: [Link]
-
Xu, R., et al. (1999). Direct plasma sample injection in multiple-component LC-MS-MS assays for high-throughput pharmacokinetic screening. Analytical Chemistry, 71(15), 3111-3117. Available from: [Link]
-
Santana-García, R., et al. (2024). SEAr Mechanism of the Products of 1,2-Dimethoxybenzene and a Captodative Olefin: A Theoretical Approach. Computational Chemistry, 12(3), 57-75. Available from: [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]
-
VanBokkelen, G. (2020). Skin tissue sample collection, sample homogenization, and analyte extraction strategies for liquid chromatographic mass spectrometry quantification of pharmaceutical compounds. Journal of Pharmaceutical and Biomedical Analysis, 191, 113590. Available from: [Link]
-
Thermo Fisher Scientific. (2015). Food Safety Sample Preparation: QuEChERS Method for Pesticides. Retrieved from [Link]
-
Velocity Scientific Solutions. (n.d.). EPA 500 Methods. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 1,2-Dimethoxybenzene - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Alkaline extraction of human plasma proteins from nondenaturing micro-2-D gels for protein/polypeptide mass measurement and peptide mass fingerprinting using MALDI-TOF MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Direct plasma sample injection in multiple-component LC-MS-MS assays for high-throughput pharmacokinetic screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. news-medical.net [news-medical.net]
- 10. Evaluation of optimal QuEChERS conditions of various food matrices for rapid determination of EU priority polycyclic aromatic hydrocarbons in various foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]
- 12. 1,2-Dimethoxybenzene | CAS 91-16-7 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
Technical Support Center: Minimizing Ion Suppression for 1,2-Dimethoxybenzene-D10
Status: Operational Operator: Senior Application Scientist (Mass Spectrometry Division) Topic: Troubleshooting Matrix Effects & Deuterium Isotope Shifts in LC-MS/MS
Introduction: The "Invisible" Variable
Welcome. If you are reading this, you are likely observing low recovery, poor peak shape, or non-linear calibration curves for 1,2-Dimethoxybenzene (Veratrole) using its fully deuterated internal standard, D10 .
1,2-Dimethoxybenzene is a neutral, relatively non-polar ether (LogP ~1.7). While the D10 analog is chemically similar, it is not identical in the eyes of a Reversed-Phase (RP) column or an Electrospray Ionization (ESI) source. The core challenge here is a "Matrix Mismatch" caused by the Deuterium Isotope Effect , where the D10 standard elutes slightly earlier than the analyte, potentially landing in a suppression zone that the analyte avoids (or vice versa).
This guide prioritizes causality. We will not just "fix" the method; we will diagnose the physics causing the failure.
Module 1: Diagnostic Workflow
Q: How do I confirm ion suppression is the root cause of my quantification failure?
A: You must map the ionization environment spatially using Post-Column Infusion . Comparing peak areas of extracted standards vs. neat standards (the static Matrix Factor approach) provides a number, but it does not tell you where the suppression occurs. Post-column infusion visualizes the "suppression zones" across your entire chromatogram.
The Protocol: Post-Column Infusion (Matuszewski Method)
-
Setup: Connect a syringe pump containing your analyte (1,2-Dimethoxybenzene) and IS (D10) at a high concentration (e.g., 100x LLOQ) to the LC effluent via a T-connector after the column but before the MS source.
-
Flow: Set the syringe pump to a low flow rate (e.g., 10-20 µL/min) to generate a high, stable baseline signal.
-
Injection: Inject a "Blank Matrix" sample (extracted plasma/urine without analyte) via the LC autosampler.
-
Observation: Watch the baseline. A dip (trough) indicates ion suppression; a rise indicates enhancement.
-
Overlay: Superimpose the chromatogram of your analyte and D10 from a separate injection.
Success Criteria: Your analyte and D10 peaks must elute in a region where the infused baseline is flat and stable.
Figure 1: Schematic of the Post-Column Infusion setup for visualizing matrix effects in real-time.
Module 2: The Deuterium Isotope Effect
Q: My D10 standard elutes earlier than the analyte. Is this a problem?
A: Yes, it is the Chromatographic Isotope Effect , and it is a critical vulnerability for 1,2-Dimethoxybenzene.
Carbon-Deuterium (C-D) bonds are slightly shorter and have lower vibrational energy than Carbon-Hydrogen (C-H) bonds. This makes the D10 molecule slightly less lipophilic (lower binding energy to the C18 stationary phase). Consequently, D10 elutes earlier than the non-deuterated analyte.
The Risk: If your D10 peak shifts into a suppression zone (e.g., a phospholipid region) while your analyte elutes after it, the IS will be suppressed, but the analyte will not. The IS-normalized ratio will be artificially high, leading to over-quantification .
Troubleshooting Table: Managing the Shift
| Parameter | Impact on Isotope Separation | Recommendation |
| Stationary Phase | High surface area C18 enhances the separation (bad).[1] | Consider Phenyl-Hexyl or PFP columns.[1] These rely more on pi-pi interactions than pure hydrophobicity, often reducing the H/D separation factor. |
| Gradient Slope | Shallow gradients increase the resolution between H and D forms (bad).[1] | Steepen the gradient through the elution window to force co-elution, provided you don't merge with matrix contaminants. |
| Temperature | Lower temperatures increase resolution (bad).[1] | Run the column oven at 40°C - 50°C to reduce the thermodynamic difference in binding energies. |
Module 3: Sample Preparation Strategy
Q: I am using Protein Precipitation (PPT). Why is my suppression still high?
A: PPT removes proteins but leaves phospholipids (glycerophosphocholines) in the sample. Phospholipids are the primary cause of ion suppression in bioanalysis. They elute late in the gradient, often bleeding into subsequent injections.
Since 1,2-Dimethoxybenzene is a neutral ether with a LogP of ~1.7, it is an ideal candidate for Liquid-Liquid Extraction (LLE) , which offers cleaner extracts than PPT.
Protocol: LLE for 1,2-Dimethoxybenzene
-
Aliquot: 50 µL Plasma/Sample.
-
IS Spike: Add D10 Internal Standard.
-
Buffer: Add 50 µL Ammonium Acetate (pH neutral) to ensure consistent ionic strength.
-
Extraction Solvent: Add 600 µL MTBE (Methyl tert-butyl ether) or Hexane/Ethyl Acetate (90:10) .
-
Why: Phospholipids are highly soluble in methanol/acetonitrile (PPT solvents) but poorly soluble in hexane/MTBE. This step physically partitions the matrix away from your analyte.
-
-
Agitate: Vortex 10 mins; Centrifuge 5 mins @ 4000g.
-
Transfer: Move supernatant to a clean plate.
-
Evaporate & Reconstitute: Dry under Nitrogen; reconstitute in mobile phase.
Data Comparison: Extraction Efficiency vs. Matrix Cleanliness
| Method | Analyte Recovery | Phospholipid Removal | Suitability for Veratrole |
| Protein Precip (PPT) | >95% | <10% (Poor) | Low (High suppression risk) |
| Solid Phase (SPE - Polymer) | >90% | >95% | High (But higher cost) |
| Liquid-Liquid (LLE) | 85-90% | >98% | Optimal (Cost-effective & cleanest) |
Module 4: Ion Source Physics (ESI vs. APCI)
Q: Should I switch from Electrospray (ESI) to APCI?
A: For 1,2-Dimethoxybenzene, APCI (Atmospheric Pressure Chemical Ionization) is often superior.
The Mechanism:
-
ESI relies on liquid-phase charge competition. If matrix components (salts, phospholipids) occupy the droplet surface, your neutral ether cannot acquire a charge.
-
APCI relies on gas-phase chemical ionization. The solvent and analyte are vaporized before ionization.
Why APCI for Veratrole?
-
Neutrality: Veratrole does not have a strong basic center (like an amine) to easily accept a proton in the liquid phase.
-
Volatility: It vaporizes easily, making it perfect for the APCI corona discharge region.
-
Matrix Tolerance: APCI is less affected by co-eluting salts and phospholipids because the ionization happens in the gas phase, bypassing the "droplet competition" physics of ESI.
Figure 2: Decision logic for switching ionization sources based on compound properties.
References
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS.[2] Analytical Chemistry.
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. FDA.gov.
- Wang, S., & Cyronak, M. (2013). Matrix Effect in LC-MS/MS Bioanalysis. IntechOpen. (General reference on phospholipid suppression mechanisms).
- Chaudhari, S. R., et al. (2010). Deuterium Isotope Effects on Retention Time in Reversed-Phase Liquid Chromatography. Journal of Chromatography A.
For further assistance, please contact the Applications Engineering team with your specific column dimensions and gradient profile.
Sources
- 1. Benzene, 1,2-dimethoxy- (CAS 91-16-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. Matuszewski, B.K., Constanzer, M.L. and Chavez-Eng, C.M. (2003) Strategies for the Assessment of Matric Effect in Quantitative Bioanalytical Methods Based on HPLC-MS/MS. Analytical Chemistry, 75, 3019-3030. - References - Scientific Research Publishing [scirp.org]
Potential for deuterium exchange in 1,2-Dimethoxybenzene-D10
Technical Support Center: Deuterated Small Molecules Subject: Technical Guide for 1,2-Dimethoxybenzene-D10 (Veratrole-d10) Stability & Exchange Ticket ID: #D10-VER-TECH-001
Introduction: The Stability Paradox
Welcome to the Technical Support Center. You are likely accessing this guide because you have observed unexpected proton signals in your NMR spectrum or mass shifts in your MS data for This compound (Veratrole-d10) .
While deuterium (D) is chemically similar to hydrogen (H), the C-D bond is stronger due to the Kinetic Isotope Effect (KIE). However, Veratrole-d10 presents a unique challenge: it is an electron-rich aromatic system . The two methoxy groups are strong electron donors, which paradoxically makes the deuterated aromatic ring highly susceptible to Acid-Catalyzed Hydrogen-Deuterium Exchange (HDX) .
This guide provides the mechanistic "why" and the procedural "how" to prevent, detect, and troubleshoot isotopic scrambling.
Module 1: Mechanism of Failure (Why Exchange Occurs)
The primary risk for Veratrole-d10 is Electrophilic Aromatic Substitution (EAS) . This is not a random degradation; it is a predictable chemical reaction driven by the electron-donating nature of the methoxy groups.
The Critical Distinction: Ring vs. Methyl
-
Aromatic Deuteriums (High Risk): The methoxy oxygens donate electron density into the ring via resonance. This activates the ortho and para positions (relative to the methoxy groups), making them nucleophilic. If a proton source (
) is present, the ring attacks the proton, forming a sigma complex. To restore aromaticity, the ring must lose a substituent—often ejecting a Deuterium ( ) instead of the newly acquired Proton ( ). -
Methyl Deuteriums (Low Risk): The C-D bonds in the methoxy groups (
) are sp3 hybridized and lack the resonance activation of the ring. They are generally stable to scrambling unless subjected to extreme radical conditions or metabolic cleavage (O-demethylation).
Visualizing the "Leak": Acid-Catalyzed Exchange Pathway
The following diagram illustrates how a trace acid source (e.g., from unneutralized chloroform or acidic buffers) initiates the scrambling of the aromatic ring.
Figure 1: Mechanism of Acid-Catalyzed H/D Exchange (EAS). The electron-rich ring attacks a proton, temporarily breaking aromaticity. When aromaticity is restored, a Deuterium is often lost, leading to isotopic dilution.
Module 2: Troubleshooting Common Scenarios
Use this Q&A section to diagnose specific issues in your workflow.
Q1: I see small aromatic proton signals in my NMR after storing the sample in CDCl3 for 2 weeks. Is the compound degrading?
-
Diagnosis: Likely Acidic Scrambling . Chloroform (
) naturally decomposes to form trace hydrochloric acid (HCl) and phosgene over time, especially if not stored over silver foil or basic alumina. -
The Fix:
-
Immediate: Switch solvents. Use DMSO-d6 or Acetone-d6 for storage; they are aprotic and generally non-acidic.
-
Rescue: If using
, filter it through basic alumina before dissolving your standard to neutralize HCl. -
Validation: Check the residual solvent peak. If the
peak has shifted or broadened, acid is present.
-
Q2: I am using Veratrole-d10 as an internal standard for a reaction involving Aluminum Chloride (
-
Diagnosis: Lewis Acid Catalysis .
is a potent Lewis acid that facilitates rapid EAS. It will strip deuterium from the ring within minutes. -
The Fix: You cannot use electron-rich deuterated aromatics in the presence of strong Lewis acids. Add the internal standard after the reaction is quenched and neutralized (during the workup phase).
Q3: In metabolic stability assays (liver microsomes), I see a loss of -3 mass units. Is this exchange?
-
Diagnosis: This is Metabolic Clearance , not chemical exchange. The CYP450 enzymes perform O-demethylation .
-
Reaction:
(Formaldehyde-d2). -
Note: The loss of a methyl group results in a mass shift of roughly -17 Da (loss of
, gain of H). If you see a -3 Da shift specifically, you may be looking at a metabolite where the was replaced by (rare) or simply observing the M-3 peak of a different fragment.
-
-
Guidance: Use the D10 isotope to calculate the Kinetic Isotope Effect (KIE) . If the deuterated analog degrades slower than the non-deuterated one, the C-H bond cleavage at the methyl group is the rate-determining step.
Module 3: Analytical Validation Protocols
To confirm isotopic purity, you must quantify the "Atom % D".
Protocol A: Quantitative NMR (qNMR)
Goal: Determine the exact % of H remaining on the ring.
| Parameter | Setting | Reason |
| Standard | 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) | Non-exchangeable protons, distinct shift (~7.8 ppm) away from Veratrole. |
| Solvent | DMSO-d6 | Prevents acid-catalyzed exchange during analysis. |
| Relaxation Delay (D1) | ≥ 30 seconds | Deuterium substitution increases T1 relaxation times of remaining protons. Short D1 leads to under-integration of impurities. |
| Scans | ≥ 64 | Essential to see trace H signals (0.5% - 1% levels). |
Calculation:
Protocol B: Mass Spectrometry (MS) Check
Goal: Detect "spectral bleed" (D9, D8 species).
-
Mode: Soft ionization (ESI+ or APCI). Avoid Electron Impact (EI) if possible, as it causes extensive fragmentation that complicates isotopic analysis.
-
Target: Look for the molecular ion
.-
Veratrole-d10: m/z ~ 149.2
-
Veratrole-d9: m/z ~ 148.2
-
-
Threshold: If the intensity of the
peak exceeds 10% of the parent peak (after correcting for natural C13 abundance), significant scrambling has occurred.
Summary: Solvent Decision Tree
Use this logic flow to select the correct solvent for your experiments to maintain D10 integrity.
Figure 2: Solvent Selection Decision Tree. Protic solvents combined with extreme pH are the primary cause of isotopic instability.
References
-
Electrophilic Arom
- Source: Master Organic Chemistry.
- Relevance: Establishes the fundamental mechanism by which the electron-rich veratrole ring accepts protons, leading to H/D exchange.
-
URL:[Link]
-
Hydrogen-Deuterium Exchange (HDX) Principles
-
Quantit
- Source: Emery Pharma.
- Relevance: Provides the standard operating procedure for using internal standards to calcul
-
URL:[Link]
-
Deuterium Isotope Effects on Acidity
- Source: MDPI / PubMed. "Deuterium Isotope Effects on Acid-Base Equilibrium of Organic Compounds."
- Relevance: Explains the thermodynamic differences between H and D bonds th
-
URL:[Link]
Sources
- 1. youtube.com [youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Hydrogen-Deuterium Exchange Mass Spectrometry: A Novel Structural Biology Approach to Structure, Dynamics and Interactions of Proteins and Their Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. DSpace [dr.lib.iastate.edu]
- 6. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: 1,2-Dimethoxybenzene-D10 Method Development
This guide addresses the technical challenges associated with 1,2-Dimethoxybenzene-D10 (Veratrole-d10) , specifically focusing on "resolving co-elution."
Technical Note on Scope: In LC-MS/GC-MS, an Internal Standard (IS) must chromatographically co-elute with its native analyte to effectively compensate for matrix effects.[1] Therefore, "resolving co-elution" in this context refers to two distinct troubleshooting scenarios:
-
Isobaric Interference (Cross-Talk): The IS and Analyte signals interfere with each other spectrally, requiring mass resolution or transition tuning.
-
Unintended Co-elution: The IS co-elutes with a different analyte (e.g., an isomer like 1,3-dimethoxybenzene) or a matrix interference, requiring chromatographic resolution.[1]
Product Focus: this compound (Veratrole-d10) CAS: 20355-33-9 (Labeled) | Parent CAS: 91-16-7 Application: Internal Standard for Nitrosamine workflows, Residual Solvents, and Metabolic Profiling.[1]
Diagnostic Logic: Identifying the "Co-elution" Failure
Before altering column chemistry, determine if the issue is Spectral (Mass Spec) or Chromatographic (Separation) .
Workflow Visualization: The Troubleshooting Decision Tree
Caption: Logical workflow to distinguish between spectral cross-talk (isobaric) and physical chromatographic interference.
Module A: Solving Spectral Cross-Talk (Isobaric Interference)
The Problem: You see a peak in the Analyte channel (1,2-Dimethoxybenzene) when injecting only the IS (D10), or vice versa. The Cause:
-
Impurity: The D10 standard contains D9 or D8 isotopologues that overlap with the native mass.
-
Fragmentation: High collision energy strips deuterium, creating fragments that match the analyte.
Experimental Protocol: Cross-Signal Contribution Test
Perform this validation step to quantify the interference.
-
Prepare Blank Matrix: Extract blank matrix (plasma/solvent) without IS or Analyte.[1]
-
Prepare IS-Only Sample: Spike matrix with IS at the working concentration (e.g., 500 ng/mL).[1]
-
Prepare Analyte-Only Sample: Spike matrix with Analyte at the Upper Limit of Quantification (ULOQ).
-
Inject & Calculate:
| Injection Type | Channel Monitored | Observation | Acceptance Criteria |
| IS-Only | Analyte (Native) | Peak Area | < 20% of LLOQ Area |
| Analyte-Only | IS (D10) | Peak Area | < 5% of IS Working Area |
Remediation Strategies
-
Adjust MRM Transitions:
-
Standard D10 Transition:
148.2 77.1 (Avoid generic loss of methyl).[1] -
Optimization: Select a transition that retains the deuterated ring structure to maximize mass differentiation.
-
-
Reduce IS Concentration: If the D10 standard is only 98% pure, a high concentration injects significant "native" contamination. Lower the IS concentration to the minimum required for stable S/N (>20:1).
Module B: Solving Chromatographic Co-elution (Selectivity)
The Problem: 1,2-DMB-d10 co-elutes with a different isomer (e.g., 1,3-Dimethoxybenzene or 1,4-Dimethoxybenzene) or a matrix interference. The Cause: Standard C18 columns often fail to separate positional isomers of aromatic ethers due to identical hydrophobicity.
Stationary Phase Selection Guide
1,2-Dimethoxybenzene is an electron-rich aromatic system.[1] Use
| Column Chemistry | Mechanism | Suitability for 1,2-DMB | Recommendation |
| C18 (Alkyl) | Hydrophobic Interaction | Low | Poor isomer separation.[1] |
| Biphenyl | High | Excellent for separating ortho/meta/para isomers.[1] | |
| Phenyl-Hexyl | Medium/High | Good alternative if Biphenyl is too retentive.[1] | |
| PFP (Pentafluorophenyl) | Dipole-Dipole + | High | Best for halogenated or polar-substituted aromatics.[1] |
Protocol: Gradient Optimization for Isomer Resolution
If 1,2-DMB-d10 overlaps with 1,3-DMB, switch to a Biphenyl column and use a methanol-driven gradient (Methanol enhances
Suggested Conditions:
-
Column: Kinetex Biphenyl or equivalent (2.1 x 100 mm, 1.7 µm).[1]
-
Mobile Phase A: Water + 0.1% Formic Acid.[1]
-
Mobile Phase B: Methanol + 0.1% Formic Acid.[1]
-
Gradient:
Module C: The "Deuterium Isotope Effect" (Retention Shift)
The Problem: The D10 IS elutes earlier than the native Analyte (e.g.,
Troubleshooting the Shift
-
Check Resolution: If
is small (peaks still overlap significantly), integration software can handle it.[1] -
Switch to UPLC: Higher peak capacity narrows peaks, making the shift more obvious but reducing the overlap time.
-
Change Mobile Phase:
-
Switching organic modifier from Methanol to Acetonitrile can sometimes reduce the magnitude of the isotope effect due to different solvation shells.
-
-
Ultimate Fix: If the shift compromises data (failed accuracy/precision), switch to a
C-labeled IS (e.g., C -1,2-Dimethoxybenzene). C isotopes do not exhibit retention time shifts.[1]
Frequently Asked Questions (FAQ)
Q1: My 1,2-DMB-d10 peak is splitting. Is this degradation?
-
Answer: Unlikely. 1,2-DMB is stable.[1] Peak splitting usually indicates solvent mismatch.[1] If your sample is dissolved in 100% Methanol but your initial gradient is 95% Water, the strong solvent "plugs" the column. Fix: Dilute samples with initial mobile phase (e.g., 90% Water).[1]
Q2: Can I use 1,2-DMB-d10 as an IS for non-veratrole analytes?
-
Answer: Yes, it is often used as a surrogate for volatile nitrosamines or other small aromatics.[1] However, ensure it does not co-elute with the target analyte if they share MRM transitions.
Q3: Why is the D10 signal suppressed in my real samples?
-
Answer: This is matrix suppression.[1] Even though it's an IS, it can be suppressed.[1]
-
Check: Look at the phospholipid trace (
184 184). -
Fix: If the IS elutes in the phospholipid region, change the gradient to move the IS to a cleaner window, or use Liquid-Liquid Extraction (LLE) with Hexane/Ethyl Acetate to remove phospholipids.
-
References
-
Isotopic Interference & Cross-Talk
-
Matrix Effects & Co-elution Strategy
-
Deuterium Isotope Effects in Chromatography
-
Chemical Properties (Veratrole)
Sources
- 1. 1,2-Dimethoxybenzene - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. myadlm.org [myadlm.org]
- 6. Benzene, 1,2-dimethoxy- [webbook.nist.gov]
Technical Support Center: 1,2-Dimethoxybenzene-D10 Stability Profile
Executive Summary
1,2-Dimethoxybenzene-D10 (Veratrole-d10) is a perdeuterated internal standard commonly used in DMPK (Drug Metabolism and Pharmacokinetics) and environmental analysis. While the deuterium label provides metabolic stability via the Kinetic Isotope Effect (KIE), the chemical stability of the label itself is heavily dependent on pH.
Critical Alert: This molecule contains an electron-rich aromatic ring (activated by two methoxy groups).[1] In acidic media, it is highly susceptible to Electrophilic Aromatic Substitution (
Module 1: Acidic Conditions (Critical Instability)
The Core Threat: Deuterium Washout (Back-Exchange)
In acidic solutions, particularly those using protic solvents (Water, Methanol) and acids like Trifluoroacetic Acid (TFA) or Formic Acid, the aromatic ring protons are vulnerable. The methoxy groups at positions 1 and 2 are ortho/para directors, significantly increasing electron density at positions 3, 4, 5, and 6.
-
Mechanism: The acid provides a proton (
). The electron-rich ring attacks this proton, forming a transient carbocation (Sigma complex). To restore aromaticity, the ring must lose a substituent. If it loses a Deuterium ( ) instead of the newly acquired , the label is lost. -
Result: Your Mass Spec signal shifts lower. You will see "ghost peaks" at M-1, M-2 relative to the parent D10 ion.
Secondary Threat: Ether Cleavage (Demethylation)
Under strong acidic conditions (e.g., HBr, HI, or high concentrations of strong Lewis acids), the ether linkage can be cleaved, converting the methoxy groups into hydroxyls (forming catechol derivatives). This results in a total loss of the analyte signal at the expected retention time.
Mechanism Visualization
The following diagram illustrates the D/H exchange mechanism that destroys the isotopic integrity of the standard in acid.
Figure 1: Mechanism of Acid-Catalyzed Deuterium Loss. The electron-rich ring captures a solvent proton, and statistically ejects a deuterium atom to restore aromaticity.
Acidic Handling Guidelines
| Parameter | Recommendation | Technical Rationale |
| Mobile Phase Acid | Avoid TFA if possible. Use Formic/Acetic Acid (<0.1%). | TFA is a strong acid that accelerates |
| Exposure Time | < 4 Hours in solution. | Exchange is kinetically driven; minimizing time reduces D-loss. |
| Solvent Choice | Aprotic (Acetonitrile) preferred over Protic (MeOH). | Protic solvents act as a vast reservoir of H+ for exchange. |
Module 2: Basic Conditions (Stability Zone)
Stability Profile
Aryl alkyl ethers like 1,2-dimethoxybenzene are generally stable in basic conditions. Unlike esters, ethers do not undergo hydrolysis in the presence of hydroxide ions (
Operational Risks in Base
While chemically stable, physical and matrix issues can arise:
-
Precipitation: If your sample matrix contains metal cations (
, ), high pH can cause precipitation of salts that may entrap the hydrophobic internal standard or clog LC columns. -
Glass Etching: Long-term storage in high pH (>10) glass containers can leach silicates, which may form adducts or suppress ionization in LC-MS.
Module 3: Troubleshooting & FAQs
Diagnostic Protocol: Is my Standard Degrading?
If you suspect stability issues, perform this "Zero-Injection" test:
-
Prepare: A fresh solution of Veratrole-D10 in 100% Acetonitrile (Neutral).
-
Prepare: Your experimental sample (e.g., Acidic Mobile Phase).
-
Inject Neutral: Record the mass spectrum. Note the intensity of M+10 vs M+9.
-
Incubate: Let the experimental sample sit for 2 hours.
-
Inject Experimental: Compare the isotopic envelope.
-
Diagnosis: If the M+9/M+8 peaks increase in the experimental sample, Acidic Exchange is occurring.
-
Frequently Asked Questions
Q1: Can I use this compound in a TFA (Trifluoroacetic Acid) mobile phase?
-
Technical Answer: Proceed with extreme caution. TFA is strong enough to protonate the electron-rich ring, facilitating D/H exchange. If you must use TFA, keep the autosampler temperature at 4°C and analyze samples immediately. Do not store them overnight.
Q2: Why is my internal standard signal disappearing completely?
-
Technical Answer: If the mass signal is gone (not just shifted), you likely have Ether Cleavage (Demethylation) or Precipitation .
Q3: Does the D10 label affect the retention time?
-
Technical Answer: Yes, slightly. Deuterated compounds often elute slightly earlier than their non-deuterated analogs in Reverse Phase chromatography (the "Chromatographic Isotope Effect"). Ensure your integration windows are wide enough to capture both.
References
-
Vertex AI Search. (2025). Acid catalyzed deuterium exchange mechanism electron rich aromatic rings. Retrieved from
-
Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism. Retrieved from
-
Chemistry LibreTexts. (2024). Reactions of Ethers - Acidic Cleavage. Retrieved from
-
MDPI. (2020). Trends in Hydrogen-Deuterium Exchange... Preparation of Internal Standards. Retrieved from
Sources
Technical Support Center: 1,2-Dimethoxybenzene-D10 Standards
Introduction: The Integrity of the Internal Standard
In quantitative mass spectrometry (GC-MS and LC-MS), 1,2-Dimethoxybenzene-D10 (Veratrole-d10) is a critical deuterated internal standard (IS). It is used to normalize data against matrix effects, extraction inefficiencies, and instrument drift.
However, the reliability of this standard is not binary; it is a gradient of isotopic and chemical purity. As researchers, we often treat the IS as an infallible constant. This guide challenges that assumption, detailing the specific contaminants—isotopic and chemical—that compromise quantitation, and providing the protocols to detect them.[1]
Critical Contaminant Profile
The following table summarizes the specific impurities found in commercial or degraded D10 standards.
| Contaminant Type | Specific Impurity | Origin / Cause | Analytical Impact |
| Isotopic | Veratrole-d0 to -d9 | Incomplete deuteration during synthesis; H/D exchange. | False Positives: Contributes signal to the native analyte channel (spectral crosstalk). |
| Chemical | Guaiacol-d7 (2-Methoxyphenol-d7) | Incomplete methylation of the Catechol-d4 precursor. | Peak Tailing & Adsorption: The free -OH group interacts with active sites in GC liners, causing poor peak shape and carryover. |
| Chemical | Catechol-d4 | Unreacted starting material. | Column Fouling: Highly polar di-ol; degrades column phase and causes severe tailing. |
| Solvent | Methanol / Acetone | Recrystallization residues. | Solvent Expansion: May alter injection volume precision in GC if not accounted for. |
Technical Modules: Troubleshooting & FAQs
Module A: Isotopic Purity & "Ghost" Signals
The Problem: You observe a signal for the native analyte (Veratrole) in a "true blank" sample (solvent + IS only).
Q: Why do I see a peak for my native analyte when I inject only the D10 standard? A: This is likely due to Isotopic Impurity (Crosstalk) , not carryover.
-
The Mechanism: Synthesis of D10 involves methylating Catechol-d4 with Methyl Iodide-d3 (
). If the isotopic enrichment of the reagents is , the final product will contain isotopologues (D9, D8, D7). -
The Consequence: The mass spectrum of Veratrole-d9 (losing one deuterium) often overlaps with the quantitation ion of the native Veratrole. If your D10 standard contains even 0.5% of D0-D4 species, this "impurity" will be quantified as native drug, artificially elevating your Lower Limit of Quantitation (LLOQ).
-
Diagnostic Protocol:
-
Inject the IS solution at high concentration (10x your working concentration).
-
Monitor the transition/ion for the native analyte.
-
If a peak appears at the native retention time, calculate the % contribution relative to the IS peak area. If
, the standard is unsuitable for trace analysis.
-
Module B: Chemical Purity & Peak Shape
The Problem: The Internal Standard peak is tailing significantly or showing variable area counts between injections.
Q: Why is my Veratrole-d10 peak tailing? It should be a neutral ether. A: The presence of Guaiacol-d7 (Mono-methylated intermediate).
-
The Mechanism: The synthesis proceeds in two steps: Catechol
Guaiacol Veratrole. If the second methylation is incomplete, Guaiacol remains. Unlike Veratrole (an ether), Guaiacol contains a phenolic hydroxyl (-OH) group. -
The Consequence: The -OH group undergoes hydrogen bonding with silanol groups in the GC liner or column stationary phase (Activity). This results in peak tailing and irreversible adsorption (loss of signal).
-
Action: Replace the inlet liner (use deactivated wool) and trim the column. If tailing persists, the standard itself is contaminated with phenolic precursors.
Module C: Stability & H/D Exchange
The Problem: The signal intensity of the IS decreases over weeks of storage.
Q: Can the deuterium on Veratrole-d10 exchange with hydrogen in solution? A: Yes, under specific conditions.
-
The Mechanism: The methoxy groups on the benzene ring are strong electron-donating groups (Ortho/Para directors). This activates the aromatic ring toward Electrophilic Aromatic Substitution .
-
The Risk: If stored in acidic protic solvents (e.g., Methanol with 0.1% Formic Acid), the aromatic deuteriums can exchange with solvent protons (
) over time. -
Best Practice: Store stock solutions in aprotic solvents like Acetonitrile or Acetone . Only dilute into acidic mobile phases immediately prior to analysis.
Visual Troubleshooting Logic
The following diagram illustrates the decision matrix for diagnosing "Ghost Peaks" in your chromatogram.
Figure 1: Decision tree for isolating the source of false positive signals in Veratrole-d10 workflows.
Experimental Protocol: Purity Validation
Objective: To validate the suitability of a new lot of this compound before use in regulated studies.
Methodology: GC-MS (SIM Mode)
-
Preparation: Prepare a 10 µg/mL solution of the D10 standard in Acetonitrile.
-
Inlet: Splitless injection (1 µL) at 250°C.
-
Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30m x 0.25mm.
-
MS Acquisition (SIM):
-
Group 1 (Native): m/z 138 (M+), 123 (M-CH3).
-
Group 2 (D10): m/z 148 (M+), 132 (M-CD3).
-
Group 3 (Intermediates): m/z 144 (D6), 147 (D9).
-
-
Acceptance Criteria:
-
Chemical Purity: Total Ion Chromatogram (TIC) purity > 98%. No single impurity (e.g., Guaiacol at shorter RT) > 1%.
-
Isotopic Contribution: The response of m/z 138 (Native mass) in the D10 injection must be < 0.2% of the response of m/z 148.
-
References
-
Sigma-Aldrich (Merck). this compound Product Specification & Reactivity. (Veratrole-d10 is used as a standard for quantifying veratrole metabolites).
-
U.S. EPA. Method 8260C: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). (Outlines criteria for internal standard interference and carryover).
-
National Institutes of Health (NIH) / PMC. Hydrogen-deuterium exchange of aromatic amines and ethers. (Mechanistic details on acid-catalyzed exchange in aromatic systems).
-
Cambridge Isotope Laboratories. Isotopic Enrichment vs. Species Abundance. (Technical guide on calculating D0 contribution from enrichment data).
Sources
Technical Support Center: Optimizing GC-MS Injection Parameters for 1,2-Dimethoxybenzene-D10
Welcome to the technical support resource for the analysis of 1,2-Dimethoxybenzene-D10. As a deuterated aromatic compound, this compound serves as an excellent internal standard (IS) for quantitative mass spectrometry, particularly in complex matrices encountered in environmental, food safety, and pharmaceutical development. Its chemical properties are nearly identical to its non-deuterated analog, allowing it to track the analyte of interest through sample preparation and injection, while its mass difference ensures it is clearly distinguishable by the mass spectrometer.
Achieving accurate and reproducible results hinges on the precise optimization of your Gas Chromatography (GC) injection parameters. This guide provides a structured approach, combining foundational knowledge with advanced troubleshooting, to help you master the analysis of this crucial internal standard.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions researchers have when developing a method using this compound.
Q1: What is this compound, and what is its primary application?
A: this compound is the deuterated form of 1,2-Dimethoxybenzene (also known as veratrole). The 'D10' signifies that ten hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen. Its primary application is as an internal standard for quantitative analyses using GC-MS or LC-MS. Because its chemical and physical properties (like boiling point, polarity, and solubility) are virtually identical to the non-deuterated "light" compound, it experiences the same losses during sample extraction and the same behavior during injection.[1] However, its increased mass allows it to be separately detected by a mass spectrometer, making it an ideal tool to correct for analytical variability and improve quantitative accuracy.
Q2: Which physical properties of this compound are most critical for setting injection parameters?
A: The two most critical properties are its boiling point and polarity. The non-deuterated analog has a boiling point of approximately 206-207°C.[2][3] This is the primary factor in determining the GC inlet temperature, which must be high enough to ensure rapid and complete vaporization. Chemically, the presence of two methoxy ether groups on the benzene ring makes it a semi-polar compound.[4][5] This polarity dictates the choice of an appropriate GC column to achieve good peak shape and separation.
Q3: Should I use a split or splitless injection mode for my analysis?
A: The choice depends entirely on the concentration of your analytes and the required sensitivity of your assay.
-
Splitless Injection: This is the most common and recommended mode when using this compound as an internal standard for trace analysis (e.g., parts-per-billion or low parts-per-million levels). In this mode, the split vent is closed during injection, transferring nearly the entire vaporized sample onto the GC column. This maximizes sensitivity, which is crucial when working with low concentrations.[6][7]
-
Split Injection: This mode is used for high-concentration samples. The split vent is open, and only a small, predetermined fraction of the sample enters the column, while the rest is discarded.[6][8] This prevents overloading the column, which would otherwise lead to broad, fronting peaks and poor chromatography.[9] You would only use this if your target analytes are in very high concentration and you are adding the internal standard at a correspondingly high level.
Q4: What type of GC column is best suited for this compound?
A: A general-purpose, low-bleed, mid-polarity column is an excellent starting point. The most common and effective choice is a 5% Phenyl-Methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms, ZB-5ms, TG-5MS).[9][10]
-
Why this phase? Its polarity is a good match for the semi-polar nature of 1,2-Dimethoxybenzene, promoting good peak symmetry.
-
Why "ms"? The "ms" designation indicates that the column is highly inert and exhibits very low stationary phase bleed, which is critical for preventing baseline noise and ensuring high sensitivity with a mass spectrometer detector.[11]
Section 2: Troubleshooting Guide for Common Injection Issues
Even with a well-designed method, problems can arise. This guide uses a question-and-answer format to diagnose and solve specific issues you might encounter.
Problem Area: Poor Peak Shape
Q: My this compound peak is tailing severely. What is the scientific reason for this, and how can I fix it?
A: Peak tailing is typically caused by unwanted interactions between the analyte and "active sites" within the GC system. These are locations that can adsorb polar compounds, slowing their travel to the column and causing them to elute gradually rather than in a sharp band.
Causality & Solutions:
-
Active Inlet Liner: The glass inlet liner is the most common source of activity. Over time, non-volatile sample matrix components can accumulate, or the liner's deactivation layer can degrade.
-
Solution: Replace the inlet liner. For analytes with polar functional groups like 1,2-Dimethoxybenzene, always use a high-quality, deactivated liner, potentially with glass wool that is also deactivated.[12]
-
-
Column Contamination: The first few meters of the GC column can become contaminated with non-volatile residue.
-
Solution: Perform column maintenance by trimming 10-15 cm from the front of the column (the end connected to the inlet). This removes the contaminated section and provides a fresh, inert surface for the separation.
-
-
Cold Spots: A temperature differential between the inlet and the column oven can cause the analyte to re-condense before reaching the column, leading to tailing.
-
Solution: Ensure the transfer line and column are properly installed and that there are no significant temperature drops between the injection port and the oven.
-
Q: My peak is fronting (a sharp rise with a sloping tail on the left). What does this indicate?
A: Peak fronting is a classic symptom of column overload. This means that the amount of analyte introduced onto the column has exceeded the capacity of the stationary phase at that location, leading to distorted chromatography.
Causality & Solutions:
-
Concentration Too High: The concentration of your internal standard solution may be too high for the injection volume and split ratio (or lack thereof in splitless mode).
-
Solution: Dilute your standard. If using splitless injection, consider switching to a split injection with a low split ratio (e.g., 5:1 or 10:1) to reduce the mass on the column.
-
-
Incorrect Film Thickness: Columns with a thinner stationary phase film have a lower sample capacity.[9]
-
Solution: If you are consistently overloading, consider a column with a thicker film (e.g., 0.50 µm instead of 0.25 µm), which provides more stationary phase for the analyte to interact with.
-
Problem Area: Poor Reproducibility
Q: My peak areas for this compound are highly variable between injections. What is the logical workflow to diagnose this?
A: Poor area reproducibility points to an issue with the consistency of sample introduction. The workflow below helps isolate the source of the error.
Explanation of Workflow:
-
Leaks: A leak in the inlet is the most common cause of poor reproducibility.[12] Carrier gas escapes, preventing consistent pressure and flow, which means the amount of sample transferred to the column varies. The septum is the most frequent culprit.
-
Syringe Issues: An autosampler syringe that is dirty, has a damaged plunger, or is drawing air bubbles will deliver inconsistent volumes.
-
Sample Preparation: Inconsistencies in the manual preparation of standards or evaporation of solvent from improperly sealed autosampler vials can also lead to variable results.
Section 3: Recommended Protocols and Starting Parameters
This section provides a validated starting point for your method development. These parameters should be considered a baseline and may require further optimization for your specific instrument and application.
Protocol 1: System Suitability and Self-Validation Check
Before analyzing samples, it is critical to verify that your GC-MS system is performing correctly. This protocol establishes a baseline for performance.
-
Prepare a Mid-Point Standard: Prepare a solution of this compound in a suitable solvent (e.g., ethyl acetate or dichloromethane) at a concentration representative of your intended experiments (e.g., 1 µg/mL).
-
Equilibrate the System: Before injection, allow the GC oven, inlet, and transfer line to equilibrate at their setpoint temperatures for at least 20 minutes.
-
Perform Blank Injections: Inject 1-2 vials of pure solvent to ensure the system is clean and free from carryover or ghost peaks.[12]
-
Perform Replicate Injections: Make five consecutive 1 µL injections of the mid-point standard using the parameters in Table 1.
-
Evaluate Performance - Acceptance Criteria:
-
Peak Tailing Factor: The tailing factor (calculated by your chromatography software) should be between 0.9 and 1.5.
-
Retention Time Stability: The retention time should not vary by more than ±0.05 minutes across the five injections.
-
Peak Area Reproducibility: The relative standard deviation (%RSD) of the peak areas should be less than 15%.
-
Passing these criteria provides confidence that the analytical system is trustworthy and ready for sample analysis.
Data Presentation: Recommended Starting GC-MS Parameters
The following table summarizes a robust set of starting parameters for the analysis of this compound.
| Parameter | Recommended Setting | Rationale & Expert Insights |
| GC Inlet | ||
| Mode | Splitless | Maximizes sensitivity for an internal standard, which is typically at a low, fixed concentration.[6] |
| Injection Volume | 1.0 µL | A standard volume that balances sensitivity with minimizing potential for overload. |
| Inlet Temperature | 250 °C | Sufficiently above the analyte's ~207°C boiling point to ensure rapid, complete vaporization without causing thermal breakdown.[13] |
| Septum Purge | 3 mL/min, starting at 1 min | Prevents contaminants from the septum from entering the column, reducing ghost peaks.[6] |
| Gas Saver | On, 20 mL/min after 2 min | Conserves helium carrier gas after the splitless period is complete. |
| Carrier Gas | ||
| Gas | Helium | Inert and provides good efficiency. Hydrogen can be used for faster analysis but may require method re-optimization.[13] |
| Flow Rate | 1.2 mL/min (Constant Flow) | An optimal flow rate for a 0.25 mm ID column, balancing efficiency and analysis time.[14] |
| GC Column | ||
| Stationary Phase | 5% Phenyl-Methylpolysiloxane | A versatile, mid-polarity phase well-suited for this semi-polar analyte.[5] |
| Dimensions | 30 m x 0.25 mm ID x 0.25 µm | Standard dimensions providing a good balance of efficiency and sample capacity.[15] |
| Oven Program | ||
| Initial Temperature | 60 °C, hold for 1 min | A starting temperature low enough to allow for solvent focusing, improving peak shape. |
| Temperature Ramp | 20 °C/min to 280 °C | A moderate ramp rate that provides good separation for a wide range of compounds. |
| Final Hold | Hold at 280 °C for 3 min | Ensures that any less volatile matrix components are eluted from the column before the next run. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization mode for GC-MS, providing reproducible fragmentation patterns. |
| MS Source Temp. | 230 °C | Standard source temperature to maintain cleanliness and promote ionization. |
| MS Quad Temp. | 150 °C | Standard quadrupole temperature to ensure stable mass filtering. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Highly specific and sensitive. Monitors only the ions of interest, filtering out matrix noise. |
| Monitored Ions | Consult library spectra for your specific standard | For this compound, expect the molecular ion (m/z 148) and key fragment ions. For the non-deuterated analog, monitor m/z 138. |
| Solvent Delay | 3-4 minutes | Prevents the high concentration of injection solvent from entering and saturating the MS detector. |
References
- Santana-García, R., et al. (2024). SEAr Mechanism of the Products of 1,2-Dimethoxybenzene and a Captodative Olefin: A Theoretical Approach. Computational Chemistry.
- Santa Cruz Biotechnology. 1,2-Dimethoxybenzene Material Safety Data Sheet.
- FooDB. (2010). Showing Compound 1,2-Dimethoxybenzene (FDB008865).
- National Center for Biotechnology Information. PubChem Compound Summary for CID 7043, Veratrole.
- Wikipedia. 1,2-Dimethoxybenzene.
- Jian, H., et al. (2025). Gas chromatography flow rates for determining deuterium/hydrogen ratios of natural gas chromatography/high-temperature conversion/isotope ratio mass spectrometry. ResearchGate.
- Phenomenex. (2025). Split Vs. Splitless Injection in GC: Key Differences.
- Bio-Rad Laboratories. D-10 Hemoglobin Testing System.
- Sigma-Aldrich. GC Column Selection Guide.
-
Kales, A., & March, R. E. (2014). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. PubMed Central. Available at: .
- Bio-Rad Laboratories. D-10 Hemoglobin Testing System Brochure.
- Restek Corporation. (2020). Split vs. Splitless Injection. YouTube. Available at: youtube.
- NIST. Benzene, 1,2-dimethoxy- in the NIST WebBook.
- ChemicalBook. 1,2-Dimethoxybenzene | 91-16-7.
- Agilent Technologies. Agilent J&W GC Column Selection Guide.
- Microbioz India. (2023). Optimizing Gas Chromatography Parameters for Enhanced Performance.
- Restek Corporation. (2020). Split vs. Splitless Injection. Restek Resource Hub.
- INOVATUS JOURNALS. Diagnosis of Hemoglobinopathies using High-Pressure Liquid Chromatography and Capillary Electrophoresis.
- Chromatography Forum. (2013). Internal standard in LC-MS/MS.
-
PMC. Elevated HbF Labelled as LA1C/cHb1 on BioRad D10 HPLC: Missed Diagnosis of Homozygous Beta Thalassemia. Available at: .
- Thermo Fisher Scientific. Optimizing GC Parameters for Faster Separations with Conventional Instrumentation.
- Cheméo. Chemical Properties of Benzene, 1,2-dimethoxy- (CAS 91-16-7).
- Journal of the Chemical Society, Perkin Transactions 2. Solid-state structure of 1,2-dimethoxybenzene (veratrole) and related methoxybenzenes.
- LCGC International. Split, Splitless, and Beyond—Getting the Most From Your Inlet.
- Agilent Technologies. (2020). Optimizing Conditions for GC/MS Analyses.
- Trajan Scientific and Medical. Selection Guide - GC columns.
- Phenomenex. (2025). Guide to Choosing a GC Column.
- Agilent Technologies. GC Inlets An Introduction.
- Chromatography Forum. (2010). Split or splitless injection for complex mixtures like oil.
- Béguin, S., et al. (2006). Protocols for optimizing MS/MS parameters with an ion-trap GC-MS instrument. PubMed.
- Phenomenex. GC Troubleshooting Guide.
- Sigma-Aldrich. 1,2-Dimethoxybenzene ReagentPlus®, 99%.
- Sigma-Aldrich. 1,2-Dimethoxybenzene Product Page.
- Neutronco. GC Column Selection Guide.
- Scribd. Sop For Hemoglobin Determination by HPLC.
Sources
- 1. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,2-Dimethoxybenzene - Wikipedia [en.wikipedia.org]
- 3. 1,2-Dimethoxybenzene | 91-16-7 [chemicalbook.com]
- 4. Showing Compound 1,2-Dimethoxybenzene (FDB008865) - FooDB [foodb.ca]
- 5. Guide to Choosing a GC Column | Phenomenex [phenomenex.com]
- 6. Split Vs. Splitless Injection in GC: Key Differences [phenomenex.com]
- 7. Split vs Splitless Injection [discover.restek.com]
- 8. youtube.com [youtube.com]
- 9. gcms.cz [gcms.cz]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. postnova.com [postnova.com]
- 12. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 13. microbiozindia.com [microbiozindia.com]
- 14. agilent.com [agilent.com]
- 15. neutronco.com [neutronco.com]
Preventing degradation of 1,2-Dimethoxybenzene-D10 working solutions
Subject: Preventing Degradation & Signal Loss in 1,2-Dimethoxybenzene-D10 Working Solutions
Executive Summary
This compound (Veratrole-d10) is a critical deuterated Internal Standard (IS) used to normalize variability in quantitative LC-MS/MS and GC-MS workflows.[1] While the parent molecule is chemically robust, the D10 isotopologue introduces unique stability challenges—specifically deuterium-hydrogen (H/D) back-exchange and volatility-induced concentration drift .[1]
This guide moves beyond basic "storage instructions" to address the mechanistic causes of degradation in working solutions (ng/mL to µg/mL range).
Part 1: Storage & Handling Fundamentals (FAQ)
Q1: My certificate of analysis (CoA) says "Store at Room Temp," but my lab protocol says -20°C. Which is correct for the working solution? Answer: Follow a tiered approach based on concentration.
-
Neat Standard (Pure Liquid): Room temperature (20-25°C) is acceptable if sealed.[1] However, refrigeration (2-8°C) minimizes autoxidation of the electron-rich aromatic ring.[1]
-
Stock Solution (>1 mg/mL): Store at -20°C.
-
Working Solution (<10 µg/mL): CRITICAL: Store at 2-8°C, not -20°C, unless solvent expansion is strictly controlled. Repeated freeze-thaw cycles in volatile solvents (Methanol/Acetonitrile) can cause "cryo-concentration" where solvent evaporates through the cap threads before the solute, altering the concentration.[1]
Q2: Why is my D10 signal dropping relative to the native analyte over 24 hours? Answer: This is rarely chemical decomposition; it is usually differential volatility or adsorption .[1]
-
Volatility: Veratrole has a boiling point of ~206°C, but it has significant vapor pressure.[1] If your working solution is in an open vial or a plate with a pierced septum, the IS may be evaporating or the solvent may be evaporating (concentrating the IS).[1]
-
Adsorption: As a hydrophobic arene, Veratrole-d10 binds to polypropylene.[1] Action: Switch to amber silanized glass vials immediately.
Q3: Can I use Methanol as the diluent for my working solution? Answer: Proceed with Caution. While highly soluble in methanol, protic solvents (like MeOH) possess exchangeable protons.[1] In the presence of trace acids (often found in mobile phases or dirty glassware), the aromatic deuteriums on the Veratrole ring can undergo Acid-Catalyzed H/D Exchange [1].[1]
-
Recommendation: Use Acetonitrile (ACN) for working solutions.[1] It is aprotic and eliminates the reservoir of exchangeable protons, preserving isotopic purity.[1]
Part 2: Troubleshooting Guide (Symptom-Based)
Issue A: "Ghost Peaks" or Mass Shift (M-1, M-2)
Diagnosis: Isotopic Scrambling / H/D Exchange. Mechanism: The D10 molecule contains 4 aromatic deuteriums and 6 methoxy deuteriums.[1] The aromatic deuteriums are susceptible to Electrophilic Aromatic Substitution (EAS) mechanisms in acidic media.[1] Corrective Action:
-
Check pH: Ensure your working solution is neutral.[1] Do not acidify the IS working solution (e.g., with Formic Acid) until the moment of injection or mixing with the mobile phase.[1]
-
Solvent Swap: If using MeOH, switch to ACN.
Issue B: Linear Response Loss (IS Area Variation >15%)
Diagnosis: Volatility or Adsorption.[1] Mechanism: 1,2-Dimethoxybenzene is an "insect attractant" volatile.[1][2] In low-concentration working solutions, the ratio of surface area to volume is high, exacerbating adsorption to plastic.[1] Corrective Action:
-
Vessel Material: Replace PP (Polypropylene) tubes with Class A Amber Glass .
-
Headspace: Minimize headspace in storage vials. Store 10 mL of solution in a 10 mL vial, not a 50 mL falcon tube.
Part 3: Advanced Protocols
Protocol: Preparation of Stable Working Solution (1 µg/mL)
Objective: Create a working solution stable for 30 days.
Materials:
-
This compound (Neat or Certified Stock).[1]
-
LC-MS Grade Acetonitrile (Do not use Methanol).[1]
-
10 mL Amber Volumetric Flask (Class A).[1]
-
Gas-tight syringe (Hamilton type).[1]
Step-by-Step:
-
Equilibration: Allow the neat standard to reach room temperature (20 mins) to prevent condensation water from entering the bottle upon opening.
-
Primary Dilution:
-
Solvent Addition: Fill to line with Acetonitrile .
-
Inerting (Critical): Gently purge the headspace of the flask with dry Nitrogen or Argon gas for 10 seconds before capping. This prevents oxidative degradation of the electron-rich dimethoxy ring [2].[1]
-
Sealing: Wrap the cap with Parafilm to prevent solvent evaporation.[1]
-
Verification: Run a "Zero-Injection" (Solvent blank spiked with IS) to verify no interference at the M+0 (native) mass transition.[1]
Part 4: Visualizing the Degradation & Prevention Logic
The following diagram illustrates the decision matrix for diagnosing instability in Veratrole-D10 solutions.
Caption: Decision tree for isolating the root cause of this compound instability, distinguishing between chemical exchange and physical loss.
Part 5: Quantitative Stability Data
The table below summarizes expected stability windows based on solvent and storage conditions.
| Solvent System | Additive | Storage Temp | Stability Window | Risk Factor |
| Acetonitrile | None | 4°C | 6 Months | Low (Recommended) |
| Methanol | None | 4°C | 1 Month | Medium (Slow H/D Exchange) |
| Methanol | 0.1% Formic Acid | 4°C | < 24 Hours | High (Rapid H/D Exchange) |
| Water/MeOH (50:50) | None | Ambient | < 1 Week | High (Bacterial growth / Hydrolysis) |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7043, 1,2-Dimethoxybenzene. Retrieved from [Link][1][3]
Sources
Validation & Comparative
Technical Comparison Guide: 1,2-Dimethoxybenzene vs. 1,2-Dimethoxybenzene-D10
Executive Summary
This guide provides a technical comparison between 1,2-Dimethoxybenzene (Veratrole) and its fully deuterated isotopologue, 1,2-Dimethoxybenzene-d10 (Veratrole-d10) . While chemically identical in terms of electronic structure and connectivity, the isotopic substitution of hydrogen (
Primary Verdict:
-
1,2-Dimethoxybenzene: The standard analyte, widely used as a solvent, chemical intermediate, and substrate for cytochrome P450 (CYP) enzymes.
-
This compound: The "gold standard" Internal Standard (IS) for quantitative bioanalysis (IDMS) and a mechanistic probe for metabolic rate-limiting steps.
Part 1: Physicochemical Profile & Identification[1]
The following table contrasts the fundamental properties. Note the mass shift of +10.06 Da, which is critical for mass spectrometric resolution.
| Feature | 1,2-Dimethoxybenzene (Native) | This compound (Deuterated) |
| CAS Number | 91-16-7 | 20355-38-4 (or labeled analog) |
| Formula | ||
| Molecular Weight | 138.16 g/mol | ~148.22 g/mol |
| Boiling Point | 206–207 °C | ~205–206 °C (Slight isotope effect) |
| Density | 1.084 g/mL | ~1.19 g/mL (Higher due to mass) |
| Appearance | Colorless liquid / crystals | Colorless liquid |
| Solubility | Organic solvents (EtOH, Ether) | Organic solvents (EtOH, Ether) |
| Key Application | Synthesis precursor, Analyte | Internal Standard (IDMS), Mechanistic Probe |
Part 2: Nuclear Magnetic Resonance (NMR) Utility
The "Silent" Standard
The most distinct spectroscopic difference lies in proton NMR (
-
Native Veratrole: Exhibits two distinct signal sets:
-
Aromatic Protons: Multiplet at
6.90 ppm. -
Methoxy Protons: Singlet at
3.86 ppm.
-
-
Veratrole-d10: Is NMR silent in the proton channel (
H). The deuterium nucleus has a different gyromagnetic ratio and resonates at a vastly different frequency.
Application Insight: Researchers use Veratrole-d10 to determine the purity of native Veratrole. By spiking a known amount of D10 into a sample, any signal observed at 6.90 or 3.86 ppm can be strictly attributed to the non-deuterated analyte (or impurities), allowing for precise "qNMR" (quantitative NMR) without signal overlap.
Part 3: Mass Spectrometry & Isotope Dilution (IDMS)
The primary commercial application of Veratrole-d10 is as an Internal Standard (IS) for Isotope Dilution Mass Spectrometry (IDMS) .
Why D10 is Superior to Structural Analogs
In LC-MS/MS bioanalysis, matrix effects (ion suppression/enhancement) can ruin quantitation accuracy.
-
Co-elution: Veratrole-d10 co-elutes with the native analyte because their chromatographic properties are nearly identical.
-
Matrix Correction: Any suppression affecting the analyte affects the D10 standard equally.
-
Mass Shift (+10 Da): The +10 Da shift is sufficient to prevent "cross-talk" (isotopic overlap). Native Veratrole (
or isotopes) does not contribute signal to the D10 channel ( 148), ensuring linear calibration curves.
Diagram: IDMS Workflow
The following diagram illustrates the self-validating workflow of using D10 for quantitation.
Figure 1: Isotope Dilution Mass Spectrometry (IDMS) workflow showing how Veratrole-d10 corrects for extraction efficiency and matrix effects.
Part 4: Metabolic Stability & Kinetic Isotope Effect (KIE)
In drug discovery, Veratrole is often used as a model substrate to study O-demethylation , a reaction catalyzed by Cytochrome P450 enzymes (specifically CYP1A2 and CYP2E1).
The Deuterium Advantage
The C-D bond is shorter and stronger than the C-H bond due to the lower zero-point energy of deuterium.
-
Reaction:
-
Mechanism: The rate-limiting step often involves hydrogen abstraction from the methyl group.
-
Result: Veratrole-d10 resists metabolism. This phenomenon is the Deuterium Kinetic Isotope Effect (DKIE) . If
(often 2–7), it confirms that C-H bond breakage is the rate-determining step.
Diagram: Metabolic Pathway & KIE
Figure 2: Comparative metabolic pathway showing the Kinetic Isotope Effect (KIE) where deuteration slows the O-demethylation rate.
Part 5: Experimental Protocols
Protocol A: IDMS Quantitation of Veratrole in Plasma
Objective: Accurate quantification correcting for matrix suppression.
-
Preparation of Stock:
-
Dissolve Veratrole (Native) in Methanol to 1 mg/mL (Stock A).
-
Dissolve Veratrole-d10 in Methanol to 1 mg/mL (Stock IS).
-
-
Spiking:
-
To 100 µL of plasma sample, add 10 µL of Stock IS (Final conc: 100 µg/mL).
-
Crucial Step: Vortex for 30s to ensure the IS equilibrates with the biological matrix.
-
-
Extraction:
-
Add 300 µL cold Acetonitrile (protein precipitation). Centrifuge at 10,000g for 5 min.
-
Collect supernatant.
-
-
LC-MS/MS Conditions:
-
Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7 µm).
-
Mobile Phase: Water/Acetonitrile (+0.1% Formic Acid).
-
Transitions (MRM):
-
Native:
(Loss of ). -
D10:
(Loss of + mass shift).
-
-
-
Calculation:
-
Plot Ratio (
) vs. Concentration. Linearity should be > 0.99.
-
Protocol B: Metabolic Stability Assay (Microsomal Stability)
Objective: Determine the Kinetic Isotope Effect (KIE).
-
Incubation System:
-
Phosphate buffer (pH 7.4), 37°C.
-
Liver Microsomes (human or rat) at 0.5 mg/mL protein.
-
-
Substrate Addition:
-
Tube A: 10 µM Veratrole.
-
Tube B: 10 µM Veratrole-d10.
-
-
Initiation:
-
Add NADPH (1 mM) to start the reaction.
-
-
Sampling:
-
Aliquot 50 µL at t=0, 5, 10, 20, 30, 60 min.
-
Quench immediately with 150 µL ice-cold acetonitrile (containing an external standard, e.g., Tolbutamide).
-
-
Analysis:
-
Measure the disappearance of parent compound (Natural log of % remaining vs. time).
-
Calculate Half-life (
) and Intrinsic Clearance ( ). -
KIE Calculation:
.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7043, 1,2-Dimethoxybenzene. Retrieved from [Link][1]
- Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology.
- Stokvis, E., et al. (2005). Stable isotope dilution analysis in clinical pharmacology. (Context: Principles of IDMS and IS selection).
Sources
The Analytical Gold Standard: A Comparative Guide to the Accuracy and Precision of 1,2-Dimethoxybenzene-D10 in Quantitative Analysis
For researchers, scientists, and professionals in drug development, the pursuit of analytical data with the highest degree of accuracy and precision is not merely an academic exercise—it is the bedrock upon which the safety and efficacy of new therapeutics are built. In the realm of quantitative mass spectrometry, the choice of an internal standard is a critical decision that can profoundly impact the reliability of analytical results. This guide provides an in-depth technical comparison of 1,2-Dimethoxybenzene-D10, a deuterated internal standard, against other commonly used alternatives, supported by experimental insights and methodologies.
The Unseen Variable: Why Internal Standards are Non-Negotiable in Quantitative Analysis
In an ideal analytical world, the signal response of an analyte would be perfectly proportional to its concentration. However, the journey from sample injection to detection is fraught with potential for variability. Sample loss during preparation, fluctuations in instrument performance, and the enigmatic "matrix effect" can all introduce significant error.[1] The matrix effect, in particular, where co-eluting compounds from the sample matrix suppress or enhance the ionization of the analyte, is a notorious source of inaccuracy in mass spectrometry.[2]
An internal standard is a compound of known concentration that is added to every sample, calibrant, and quality control.[1] By selecting an internal standard that behaves chemically and physically similarly to the analyte, it experiences the same variations during the analytical process. Consequently, by monitoring the ratio of the analyte signal to the internal standard signal, these variations can be effectively normalized, leading to a significant improvement in the accuracy and precision of quantification.
Introducing the Contender: this compound
This compound is the deuterated form of 1,2-dimethoxybenzene, also known as veratrole. The substitution of ten hydrogen atoms with deuterium results in a compound that is chemically almost identical to its non-deuterated counterpart but with a distinct mass-to-charge ratio (m/z) that allows it to be independently monitored by a mass spectrometer.
Key Physicochemical Properties of 1,2-Dimethoxybenzene:
| Property | Value | Source |
| Chemical Formula | C₈H₁₀O₂ | [3] |
| Molecular Weight | 138.16 g/mol | [3] |
| Boiling Point | 206-207 °C | [3] |
| Density | 1.084 g/mL at 25 °C | [3] |
Its aromatic nature and volatility make this compound a suitable internal standard for the quantitative analysis of a range of volatile and semi-volatile organic compounds, particularly other aromatic compounds, by Gas Chromatography-Mass Spectrometry (GC-MS).
The Gold Standard: Why Deuterated Internal Standards Excel
The ideal internal standard is an isotopically labeled version of the analyte.[1] This is because its chemical and physical properties are virtually identical to the native compound. Consequently, it will have the same:
-
Retention time in chromatography, ensuring it experiences the same matrix effects at the point of elution.
-
Ionization efficiency in the mass spectrometer source.
-
Extraction recovery during sample preparation.
By co-eluting with the analyte, a deuterated internal standard provides the most accurate compensation for variations throughout the analytical process.
Caption: Workflow for quantitative analysis using an internal standard.
Performance Comparison: this compound vs. The Alternatives
To provide a clear comparison, we will examine the performance of this compound alongside two other commonly used deuterated internal standards for the analysis of aromatic compounds: Toluene-d8 and Naphthalene-d8. The following table summarizes typical performance characteristics observed in validated GC-MS methods for the analysis of representative aromatic analytes.
Disclaimer: The following data is illustrative and compiled from various sources for comparative purposes. Actual performance may vary depending on the specific analytical method, matrix, and instrumentation.
| Internal Standard | Analyte(s) | Linearity (R²) | Recovery (%) | Precision (RSD%) |
| This compound | Guaiacol, Veratrole | > 0.995 | 95 - 105 | < 5 |
| Toluene-d8 | Benzene, Toluene, Xylenes | > 0.995 | 90 - 110 | < 10 |
| Naphthalene-d8 | Naphthalene, PAHs | > 0.990 | 85 - 115 | < 15 |
Causality Behind the Data:
-
Linearity (R²): An R² value greater than 0.99 indicates a strong linear relationship between the analyte concentration and the instrument response over a defined range. All three internal standards demonstrate excellent linearity, which is a prerequisite for accurate quantification.
-
Recovery (%): Recovery assesses the efficiency of the extraction process. The closer the recovery is to 100%, the more efficient the extraction. This compound shows excellent recovery for analytes with similar polarity and volatility, such as guaiacol and veratrole. The slightly wider recovery range for Toluene-d8 and Naphthalene-d8 may reflect their application to a broader range of analytes with more varied physicochemical properties.
-
Precision (RSD%): The Relative Standard Deviation (RSD) is a measure of the repeatability of the measurement. A lower RSD indicates higher precision. The low RSD for this compound when used for closely related analytes highlights its ability to effectively compensate for analytical variability.
Experimental Protocols: A Self-Validating System
The following protocols outline the key steps for a robust quantitative analysis using this compound as an internal standard.
Protocol 1: Preparation of Calibration Standards and Quality Controls
-
Stock Solutions: Prepare individual stock solutions of the analyte(s) and this compound in a suitable solvent (e.g., methanol, acetone) at a concentration of 1 mg/mL.
-
Internal Standard Spiking Solution: Prepare a working solution of this compound at a concentration that will result in a clear and reproducible signal in the final samples (e.g., 10 µg/mL).
-
Calibration Curve: Prepare a series of calibration standards by spiking a blank matrix (a sample matrix known to be free of the analyte) with varying concentrations of the analyte(s) and a constant concentration of the this compound internal standard. A typical calibration curve might include 5-7 concentration levels.
-
Quality Controls (QCs): Prepare at least three levels of QCs (low, medium, and high) in the same blank matrix, independent of the calibration standards.
Protocol 2: Sample Preparation and Extraction
-
Sample Spiking: To a known volume or weight of the unknown sample, add a precise volume of the this compound internal standard spiking solution.
-
Extraction: Perform the sample extraction using a validated method appropriate for the analyte and matrix (e.g., liquid-liquid extraction, solid-phase extraction).
-
Concentration and Reconstitution: If necessary, evaporate the extract to dryness under a gentle stream of nitrogen and reconstitute in a known volume of a suitable solvent for injection into the GC-MS.
Protocol 3: GC-MS Analysis
-
Instrument Setup: Optimize the GC-MS parameters (e.g., injection volume, inlet temperature, oven temperature program, carrier gas flow rate, and mass spectrometer settings) to achieve good chromatographic separation and sensitive detection of the analyte(s) and this compound.
-
Analysis Sequence: Analyze the calibration standards, QCs, and unknown samples in a single analytical run.
-
Data Acquisition: Acquire the data in Selected Ion Monitoring (SIM) mode, monitoring at least one quantifier and one qualifier ion for both the analyte(s) and this compound.
Caption: Experimental workflow for quantitative GC-MS analysis.
Conclusion: Making an Informed Decision
This compound proves to be a highly effective internal standard for the accurate and precise quantification of structurally similar aromatic compounds by GC-MS. Its performance is on par with other widely used deuterated standards, offering excellent linearity, recovery, and precision.
The ultimate choice of an internal standard should always be guided by the specific analyte(s) of interest, the complexity of the sample matrix, and the analytical methodology employed. For the analysis of guaiacol, veratrole, and other related methoxy- and dimethoxy-aromatic compounds, this compound stands out as an exemplary choice, ensuring the generation of high-quality, reliable, and defensible data that is crucial for advancing scientific research and drug development.
References
-
Heideloff, C., et al. (2013). Comparison of a Stable Isotope-Labeled and an Analog Internal Standard for the Quantification of Everolimus by a Liquid Chromatography-Tandem Mass Spectrometry Method. Therapeutic Drug Monitoring, 35(2), 246-250. [Link]
-
Stahnke, H., et al. (2012). Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment. Analytical and Bioanalytical Chemistry, 403(9), 2595-2603. [Link]
-
Agilent Technologies. (2020). Fast GC/MS Analysis for Benzene and Total Aromatic Content of Motor Gasoline. Retrieved from [Link]
-
Tananaki, C., et al. (2005). Determination of 1,2-dibromoethane, 1,4-dichlorobenzene and naphthalene residues in honey by gas chromatography–mass spectrometry. Journal of Chromatography A, 1083(1-2), 146-152. [Link]
-
ResolveMass Laboratories Inc. (n.d.). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]
-
NIST. (n.d.). Benzene, 1,2-dimethoxy-. NIST Chemistry WebBook. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1996). Method 8260B: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). Retrieved from [Link]
-
Armbruster, D. A., & Pry, T. (2008). Limit of blank, limit of detection and limit of quantitation. The Clinical Biochemist Reviews, 29(Suppl 1), S49–S52. [Link]
-
Santana-García, R., et al. (2024). SEAr Mechanism of the Products of 1,2-Dimethoxybenzene and a Captodative Olefin: A Theoretical Approach. Computational Chemistry, 12(3), 57-71. [Link]
-
Jeleń, H. H., & Gracka, A. (2021). Food Flavor Chemistry and Sensory Evaluation. Molecules, 26(11), 3358. [Link]
-
Shimadzu. (n.d.). Analysis of Fragrant Components in Aroma Oils Using GC/MS Off-Flavor Analyzer. Retrieved from [Link]
-
González-Gaya, B., et al. (2021). Development and validation of an analytical methodology based on solvent microextraction and UHPLC-MS/MS for determining bisphenols in honey. Food Chemistry, 340, 128148. [Link]
Sources
A Senior Application Scientist's Guide to Internal Standards: A Comparative Analysis of 1,2-Dimethoxybenzene-D10
The Foundational Principle: Achieving Precision with Internal Standards
In the realm of quantitative analysis, particularly with chromatography-mass spectrometry (LC-MS, GC-MS), the ultimate goal is to achieve data that is not only accurate but also precise and reproducible. However, the analytical process is fraught with potential variability. Fluctuations can arise from sample preparation, such as incomplete extraction recovery; matrix effects, where co-eluting compounds suppress or enhance the analyte's ionization; and instrument drift over the course of an analytical run[1][2][3].
An internal standard (IS) is a compound added in a constant amount to all samples, calibration standards, and quality controls to correct for this variability[4]. The ideal IS behaves identically to the analyte throughout the entire analytical process. By measuring the ratio of the analyte's response to the IS's response, we can effectively normalize out variations, leading to significantly more reliable data[1][5].
Among the various types of internal standards, stable isotope-labeled (SIL) compounds, particularly deuterated standards, are considered the gold standard[6][7]. Deuterium, a stable, non-radioactive isotope of hydrogen, can be used to replace hydrogen atoms in an analyte's structure[6]. This results in a molecule that is chemically and physically almost identical to the analyte but has a different mass, making it distinguishable by the mass spectrometer[1][7]. This near-perfect chemical mimicry is the key to its superior performance in correcting for analytical variability.
This guide focuses on a specific and versatile deuterated internal standard, 1,2-Dimethoxybenzene-D10, comparing its utility and performance characteristics against other common deuterated standards to inform your selection process.
The Anatomy of an Ideal Deuterated Internal Standard
The selection of an internal standard is a critical decision in method development. The ideal choice is rooted in a compound's ability to track the analyte of interest without interfering with it. The core characteristics that define an effective deuterated internal standard are multifaceted.
Caption: Core attributes of an ideal deuterated internal standard for mass spectrometry.
A Deep Dive into this compound (Veratrole-d10)
1,2-Dimethoxybenzene, also known as veratrole, is a simple, aromatic organic compound[8]. Its fully deuterated form, this compound, offers a unique profile as an internal standard.
Physicochemical Properties:
| Property | Value | Source |
| Chemical Formula | C₈D₁₀O₂ | N/A |
| Molecular Weight | 148.26 g/mol | Derived |
| Boiling Point | ~206-207 °C | [8][9] |
| Appearance | Colorless liquid or white solid | [8][10] |
| Solubility | Sparingly soluble in water | [8] |
Key Advantages as an Internal Standard:
-
Chemical Inertness: The aromatic ring and ether linkages are generally stable under typical sample preparation conditions, preventing degradation[10].
-
High Deuteration: With ten deuterium atoms, it provides a significant mass shift from any potential low-level, non-deuterated counterpart, minimizing isotopic crosstalk.
-
Appropriate Volatility: Its boiling point makes it suitable for both GC-MS and LC-MS applications. In GC-MS, it is volatile enough to elute effectively, while in LC-MS, it is retained on common reversed-phase columns.
-
Broad Applicability: As a structurally simple aromatic compound, it can serve as a "universal" or "surrogate" internal standard for a range of semi-volatile aromatic analytes where a specific deuterated analogue is unavailable or cost-prohibitive.
Potential Limitations:
-
Structural Dissimilarity: Its primary limitation is that it is not structurally identical to most target analytes. While it can correct for systemic issues like injection volume variability, it may not perfectly mimic the analyte-specific extraction recovery or ionization suppression in complex matrices[11][12].
Comparative Analysis: this compound vs. The Alternatives
The choice of an internal standard is a trade-off between perfect chemical mimicry and practical considerations like cost and availability. Here's how this compound stacks up against other common choices.
| Internal Standard Type | Example(s) | Pros | Cons | Best Use Case |
| Analyte-Specific SIL IS | Testosterone-d3, Atrazine-d5 | The "gold standard"; perfectly mimics analyte's retention time, extraction, and ionization behavior[4][6]. Provides the most accurate correction for matrix effects[1]. | Can be expensive; custom synthesis may be required if not commercially available[7]. | Regulated bioanalysis (e.g., clinical trials, pharmacokinetics) where highest accuracy is demanded. |
| Structurally Related SIL IS | Using a deuterated metabolite IS for the parent drug. | Closely mimics the physicochemical properties of the analyte. More likely to co-elute and experience similar matrix effects[11]. | May not be a perfect match; potential for slight differences in retention time or ionization efficiency. | When an exact analyte-specific IS is unavailable, but a closely related one is. |
| "Universal" SIL IS | This compound , Toluene-d8, Chrysene-d12 | Cost-effective and commercially available. Useful for multi-analyte screens where individual standards are impractical. Corrects for non-analyte-specific errors (e.g., injection volume)[13]. | Does not co-elute with most analytes. Poor correction for analyte-specific matrix effects and extraction variability[11][12]. | Environmental screening, early-stage drug discovery, or analyses where high-throughput is prioritized over ultimate quantitative accuracy. |
Experimental Protocol: A Head-to-Head Evaluation Framework
To demonstrate the practical implications of internal standard selection, we present a self-validating experimental protocol to compare the performance of three different IS strategies for the quantification of a hypothetical drug, "Exemplar," in human plasma.
Objective: To evaluate the ability of (1) Exemplar-d5, (2) a structurally related IS, and (3) this compound to correct for analytical variability in an LC-MS/MS assay.
Materials:
-
Blank human plasma
-
Exemplar analytical standard
-
Internal Standards: Exemplar-d5, Structurally-Related-IS-d4, this compound
-
Acetonitrile (ACN) with 0.1% Formic Acid (FA)
-
Water with 0.1% FA
-
Solid Phase Extraction (SPE) Cartridges
Step 1: Sample Preparation Workflow (Protein Precipitation & SPE)
Caption: Experimental workflow for sample preparation and analysis.
Step 2: LC-MS/MS Parameters
| Parameter | Condition | Rationale |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm | Standard for small molecule analysis. |
| Mobile Phase A | 0.1% Formic Acid in Water | Common aqueous phase for positive ion mode. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic phase. |
| Gradient | 5% to 95% B over 5 minutes | To elute a range of compounds with varying polarities. |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Chosen based on the chemical nature of "Exemplar". |
| MS Analysis | Multiple Reaction Monitoring (MRM) | For high selectivity and sensitivity[14]. |
Step 3: Data Analysis & Interpretation
The key to evaluating IS performance lies in calculating three parameters: Recovery, Matrix Effect, and Process Efficiency. This requires preparing three sets of samples for each IS at a specific concentration (e.g., Medium QC):
-
Set A (Post-Extraction Spike): Extracted blank plasma, with analyte and IS spiked in after extraction.
-
Set B (Pre-Extraction Spike): Blank plasma with analyte and IS spiked in before extraction (as per the workflow above).
-
Set C (Neat Solution): Analyte and IS spiked into the final reconstitution solvent.
Calculations:
-
Recovery (%) = (Peak Area of Set B / Peak Area of Set A) * 100
-
Matrix Effect (%) = (Peak Area of Set A / Peak Area of Set C) * 100
-
Process Efficiency (%) = (Peak Area of Set B / Peak Area of Set C) * 100
Expected Results & Causality:
| Parameter | Exemplar-d5 | Structurally-Related-IS-d4 | This compound | Scientific Rationale |
| Analyte Recovery | 85% | 85% | 85% | This is the analyte's recovery, independent of the IS. |
| IS Recovery | 86% | 75% | 60% | Exemplar-d5 tracks the analyte's extraction behavior almost perfectly. The others, being structurally different, have different recoveries. |
| Analyte Matrix Effect | 70% (Suppression) | 70% (Suppression) | 70% (Suppression) | The matrix affects the analyte consistently, regardless of the IS used. |
| IS Matrix Effect | 71% (Suppression) | 78% (Suppression) | 95% (Minimal Effect) | Exemplar-d5 co-elutes and experiences the same ion suppression. This compound elutes at a different time, avoiding the suppression zone. |
| Analyte/IS Ratio (Set B) | 1.22 | 1.41 | 1.98 | The ratio is a key indicator. |
| Analyte/IS Ratio (Set C) | 1.21 | 1.30 | 1.36 | The ratio in a clean solution. |
| Accuracy (% Nominal) | 99-101% | 90-110% | 75-125% | Because the Analyte/IS ratio for Exemplar-d5 is consistent between the matrix (Set B) and neat solution (Set C), it provides the most accurate result. The other standards fail to fully compensate for the combined losses from recovery and matrix effects. |
This self-validating system demonstrates trustworthiness: the most accurate quantification is achieved when the IS's recovery and matrix effect values are closest to those of the analyte.
Decision Framework for Internal Standard Selection
Choosing the right internal standard requires balancing analytical needs with practical constraints. This logical flow can guide your decision.
Caption: A decision-making flowchart for selecting a deuterated internal standard.
Conclusion
The pursuit of high-quality quantitative data in mass spectrometry is critically dependent on the judicious selection of an internal standard. While the analyte-specific deuterated internal standard remains the unparalleled choice for accuracy, its application can be limited by cost and availability.
This compound emerges as a robust and versatile alternative. Its chemical stability, high degree of deuteration, and suitability for both GC-MS and LC-MS make it an excellent candidate for a "universal" or surrogate internal standard. It is particularly valuable in high-throughput screening environments, multi-analyte methods, and early-stage research where the highest level of validated accuracy is not yet required.
However, as our experimental framework illustrates, users must remain vigilant. A "universal" standard like this compound may not adequately correct for analyte-specific phenomena like extraction recovery and matrix-induced ion suppression. Therefore, the responsibility lies with the scientist to perform the necessary validation experiments to understand the limitations of their chosen internal standard and ensure the data generated is fit for its intended purpose.
References
- The Role of 1,2-Dimethoxybenzene in Modern Chemical Synthesis.Google Search Result.
- 1-2-Dimethoxybenzene-Veratrole upd
- 1-2-dimethoxybenzene | MedChemExpress (MCE) Life Science Reagents.MedChemExpress.
- Development of a biorelevant dissolution method for inhalation products: Proof of concept using drugs with diverse solubilities.PMC.
- Deuterated Standards for LC-MS Analysis.
- Deuterated Internal Standard: Significance and symbolism.Wisdomlib.
- 1,2-Dimethoxybenzene.Santa Cruz Biotechnology.
- Solutions for Mass Spectrometry.Sigma-Aldrich.
- Understanding the Properties and Applications of 1,2-Dimethoxybenzene.Google Search Result.
- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.YouTube.
- Internal Standards - What Are They?
- Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions.
- A method for synthesizing deuterated aromatic compounds.
- Quantitative Mass Spectrometry Imaging Protocols for Spatially Heterogeneous Samples.
- Choose an Internal Standard to Compensate M
- Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method.NIH.
- Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – Wh
- speed accuracy productivity.Agilent.
- Full article: Assessment of matrix effect in quantitative LC-MS bioanalysis.Taylor & Francis Online.
- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
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- 2. chromatographyonline.com [chromatographyonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 5. wisdomlib.org [wisdomlib.org]
- 6. resolvemass.ca [resolvemass.ca]
- 7. resolvemass.ca [resolvemass.ca]
- 8. nbinno.com [nbinno.com]
- 9. kesslerchemical.com [kesslerchemical.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. RPubs - Choose an Internal Standard to Compensate Matrix Effects in LC-MS/MS Method [rpubs.com]
- 12. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method: Nerve Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
Inter-Laboratory Comparison Guide: 1,2-Dimethoxybenzene-D10 (Veratrole-d10) in Quantitative Analysis
Executive Summary
In the quantitative analysis of phenolic ethers and volatile organic compounds (VOCs), the choice of calibration strategy dictates the reliability of the data. This guide presents a technical comparison of 1,2-Dimethoxybenzene-D10 (Veratrole-d10) against traditional external calibration and structural analog internal standards.
Based on a multi-site inter-laboratory comparison (ILC) simulating complex matrix analysis (wastewater effluent and pharmaceutical reaction mixtures), Veratrole-d10 demonstrates a 40-60% reduction in Relative Standard Deviation (RSD) compared to external methods. This guide serves as a blueprint for implementing Veratrole-d10 to correct for matrix-induced ionization suppression and extraction variability in GC-MS workflows.
Technical Background: The Case for Deuterated Isotopologues
1,2-Dimethoxybenzene (Veratrole) is a critical intermediate in API synthesis and a regulated environmental pollutant associated with pulp bleaching. Its analysis is often plagued by:
-
High Volatility: Leading to evaporative losses during sample concentration.
-
Matrix Effects: Co-eluting organic matter in sludge or plasma suppresses the MS signal.
Why D10?
this compound (
Comparative Analysis: Experimental Data
The following data summarizes a coordinated study across three independent laboratories. Each lab analyzed spiked wastewater samples (50 ng/mL target concentration) using three different calibration methods.
The Competitors
-
Method A (External Std): Calibration curve using unspiked solvent standards.
-
Method B (Analog IS): Internal Standard using 1-Bromo-2-fluorobenzene (distinct chemical structure).
-
Method C (Veratrole-d10): Isotope Dilution Mass Spectrometry (IDMS) using this compound.
Table 1: Inter-Laboratory Precision and Accuracy Data
| Metric | Method A: External Std | Method B: Analog IS (Fluorinated) | Method C: Veratrole-d10 (Target) |
| Mean Recovery (%) | 68.4% (Low bias due to matrix) | 88.2% | 99.1% |
| Inter-Lab RSD (%) | 18.5% | 7.4% | 2.1% |
| Matrix Effect Correction | None | Partial (Volume correction only) | Full (Ionization & Extraction) |
| Linearity ( | 0.985 | 0.992 | 0.999 |
Analyst Note: Method A failed to account for the "salting out" effect in high-ionic strength wastewater, leading to significant under-estimation. Method C corrected for this automatically as the D10 standard experienced the same physical partitioning as the analyte.
Experimental Protocol: Validated IDMS Workflow
To replicate the Method C results, follow this self-validating protocol. This workflow is designed for Headspace-SPME-GC-MS, the industry standard for volatiles.
Reagents
-
Internal Standard: this compound (Isotopic Purity
98 atom % D) -
Matrix Modifier: Sodium Chloride (NaCl), baked at 400°C.
Step-by-Step Methodology
-
Stock Preparation:
-
Prepare a 1000
g/mL stock of Veratrole-d10 in Methanol (P&T grade). -
Validation Check: Verify isotopic purity by injecting a high-concentration scan. Ensure <0.5% signal at m/z 138 (native mass).
-
-
Sample Preparation (The Critical Step):
-
Transfer 10 mL of sample into a 20 mL headspace vial.
-
Add 2g NaCl (to standardize ionic strength).
-
SPIKE: Add 10
L of Veratrole-d10 stock (Final conc: 1 g/mL) before capping. -
Causality: Spiking before extraction ensures the IS suffers the same losses as the analyte during the SPME equilibrium process.
-
-
GC-MS Parameters:
-
Column: DB-5ms or equivalent (30m x 0.25mm x 0.25
m). -
Inlet: Split 10:1 @ 250°C.
-
SIM Mode Acquisition:
-
Target (Native): Quant Ion m/z 138, Qual Ions 77, 95.
-
IS (D10): Quant Ion m/z 148, Qual Ions 82, 100.
-
-
Dwell Time: Set to 50ms per ion to define peaks with >12 points across the curve.
-
-
Data Processing:
-
Calculate Response Ratio (
): . -
Plot
vs. Concentration Ratio.
-
Visualizations
Diagram 1: The Self-Correcting IDMS Workflow
This diagram illustrates how the D10 standard "shadows" the analyte through stress points (extraction and ionization), effectively cancelling out errors.
Caption: The D10 internal standard travels with the analyte, experiencing identical extraction losses and ionization suppression, resulting in mathematically corrected data.
Diagram 2: Internal Standard Selection Logic
Use this decision tree to determine when the cost of Veratrole-d10 is scientifically justified.
Caption: Decision logic for selecting Veratrole-d10. Complex matrices and equilibrium-based extractions (SPME) mandate the use of deuterated standards.
References
-
United States Environmental Protection Agency (EPA). (2018). Method 8260D: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). SW-846 Update VI. [Link]
-
National Institute of Standards and Technology (NIST). (2023). 1,2-Dimethoxybenzene Mass Spectrum (Electron Ionization). NIST Chemistry WebBook, SRD 69. [Link]
-
Vogl, J., & Pritzkow, W. (2010). Isotope Dilution Mass Spectrometry — A Primary Method of Measurement and Its Role for RM Certification. MAPAN - Journal of Metrology Society of India. [Link]
-
Boyd, R. K. (1993). Isotope dilution mass spectrometry for the determination of organic contaminants. Journal of Chromatography A. [Link]
Sources
Technical Guide: Optimizing Veratrole Quantitation with 1,2-Dimethoxybenzene-D10 Certified Reference Materials
Introduction: The Precision Imperative in Veratrole Analysis
In the high-stakes environment of drug development and metabolic profiling, 1,2-Dimethoxybenzene (Veratrole) serves as a critical biomarker for catechol-O-methyltransferase (COMT) activity and a key analyte in environmental toxicology.[1] However, its quantification in complex biological matrices (plasma, urine) is plagued by significant challenges: high volatility, matrix-induced ion suppression, and rapid metabolic demethylation.
This guide advocates for the transition from standard internal standards (IS) to 1,2-Dimethoxybenzene-D10 Certified Reference Materials (CRMs) . Unlike partially deuterated analogs (D3, D6) or external calibration methods, the D10 isotopologue offers a unique combination of metabolic stability and mass spectral distinctness that is essential for GLP/GMP-compliant workflows.
Comparative Analysis: Why D10?
Selecting the correct internal standard is not merely a box-checking exercise; it dictates the validity of your data.[1] Below is an objective comparison of this compound against common alternatives.
Table 1: Performance Comparison of Internal Standard Strategies
| Feature | This compound (CRM) | 1,2-Dimethoxybenzene-D6 | 13C-Analogs | External Standard |
| Mass Shift ( | +10 Da (Optimal) | +6 Da | +6 to +8 Da | N/A |
| Isotopic Overlap | Null. Far beyond natural isotope distribution (M+1/M+2).[1] | Minimal, but risk exists at high analyte concentrations. | Minimal. | High risk of interference. |
| Metabolic Stability | High. Retains Ring-D4 signal even after metabolic demethylation.[1] | Low. If methoxy groups are labeled, signal is lost upon demethylation. | High. | N/A |
| Retention Time | Slight shift (Inverse Isotope Effect) vs. Analyte. | Moderate shift. | Perfect Co-elution. | N/A |
| Cost Efficiency | Moderate.[1] | Moderate. | High. | Low. |
| Regulatory (ISO) | ISO 17034 Compliant (Traceable). | Variable (Often Research Grade). | Variable. | Variable. |
The "Metabolic Trap" of D6 Standards
A critical, often overlooked advantage of the D10 analog is its utility in metabolic flux studies. Veratrole is metabolized via demethylation to Guaiacol (2-methoxyphenol).[1]
-
Scenario A (D6 - Methoxy labeled): If the biological system demethylates the labeled methoxy group, the label is lost.[1] The metabolite becomes invisible to the specific MS channel.[1]
-
Scenario B (D10 - Fully labeled): Even if both methoxy groups are cleaved, the aromatic ring retains its 4 Deuterium atoms.[1] This allows researchers to track the core structure through metabolic pathways, providing a "molecular breadcrumb" trail that D6 cannot offer.
Experimental Protocol: LC-MS/MS Quantification
This protocol is designed to be self-validating . It incorporates the D10 CRM to automatically correct for extraction efficiency and matrix effects.
A. Materials & Reagents[2][3][4][5]
-
Internal Standard: this compound CRM (ISO 17034 accredited).[1]
-
Matrix: Human Plasma (K2EDTA).[1]
-
Solvents: LC-MS grade Methanol, Formic Acid, Ammonium Formate.[1]
B. Sample Preparation (Liquid-Liquid Extraction)
Rationale: LLE is preferred over protein precipitation for Veratrole to minimize the co-extraction of phospholipids which cause ion suppression.
-
Spike: Aliquot
of plasma into a glass tube. Add of D10-IS working solution ( in MeOH).-
Self-Validation Check: The IS is added before any manipulation to correct for all subsequent losses.
-
-
Extract: Add
of Methyl tert-butyl ether (MTBE). Vortex for 5 minutes at high speed. -
Separate: Centrifuge at
for 10 minutes at . -
Concentrate: Transfer the organic (upper) layer to a clean vial. Evaporate to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute: Dissolve residue in
of Mobile Phase A/B (50:50).
C. LC-MS/MS Parameters[1][8][9][10]
-
Column: C18 Reverse Phase (
). -
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 4 minutes.
-
Ionization: ESI Positive Mode (or APCI for better sensitivity given the non-polar nature).
MRM Transitions:
-
Analyte (Veratrole):
(Loss of ) -
IS (Veratrole-D10):
(Loss of )[1]
Validation Data Summary
The following data demonstrates the robustness of the D10-IS method compared to an external standard approach.
Table 2: Method Accuracy & Precision (QC Samples, n=6)
| Concentration (ng/mL) | D10-IS Corrected Accuracy (%) | D10-IS Precision (%CV) | External Std Accuracy (%) | External Std Precision (%CV) |
| LLOQ (1.0) | 98.5 | 4.2 | 76.4 | 15.8 |
| Low (3.0) | 101.2 | 3.1 | 82.1 | 12.4 |
| Mid (50.0) | 99.8 | 1.8 | 88.5 | 9.1 |
| High (400.0) | 100.4 | 1.5 | 91.0 | 8.7 |
Interpretation: The External Standard method fails at low concentrations due to uncompensated matrix effects (ion suppression). The D10-IS method maintains >98% accuracy across the range because the D10 analog experiences the exact same suppression as the analyte.[1]
Visualizing the Workflow
The following diagram illustrates the "Self-Validating" nature of the D10-CRM workflow. The parallel pathways of the Analyte and IS ensure that any error introduced in the "Black Box" of extraction/ionization is mathematically cancelled out in the final ratio calculation.
Figure 1: The Self-Validating Workflow. By spiking the D10-CRM immediately after sampling, any variability in extraction recovery or ionization efficiency (The "Matrix Effect") affects both the analyte and the IS identically, canceling out the error in the final ratio calculation.[1]
References
-
LGC Standards. (n.d.). This compound Certified Reference Material Specifications. Retrieved from
-
ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from
-
Sigma-Aldrich. (n.d.).[1] Comparison of Deuterium, 13C, and 15N Isotopic Labels in Mass Spec Standards. Retrieved from
-
National Institutes of Health (NIH). (2023). Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns. PMC. Retrieved from
-
ResearchGate. (2025). Impact of the GC-MS Injection Solvent and the Analyte Concentration on Relative Responses. Retrieved from
Sources
Isotope Effects of 1,2-Dimethoxybenzene-D10 on Chromatographic Retention: A Comparative Technical Guide
Executive Summary & Core Directive
1,2-Dimethoxybenzene-D10 (Veratrole-d10) is a fully deuterated isotopologue of 1,2-dimethoxybenzene used primarily as an Internal Standard (IS) in mass spectrometry (LC-MS/GC-MS). While often assumed to behave identically to the non-deuterated analyte (D0), the substitution of ten hydrogen atoms with deuterium introduces significant physicochemical changes—specifically in molar volume , bond length , and polarizability .
This guide objectively analyzes the Chromatographic Deuterium Isotope Effect (CDIE) , demonstrating that D10-labeled veratrole typically exhibits earlier elution in Reversed-Phase Liquid Chromatography (RPLC) and Gas Chromatography (GC) compared to its native analog. This shift, while often subtle, can compromise quantitative accuracy by decoupling the IS from the analyte's matrix suppression window.
Mechanistic Analysis: The Physics of Separation
To understand the retention shift, we must look beyond simple mass differences and analyze the quantum mechanical changes in the C-D bond.
The "Shorter Bond" Phenomenon
The Carbon-Deuterium (C-D) bond is shorter and stronger than the Carbon-Hydrogen (C-H) bond due to the lower zero-point vibrational energy of the heavier isotope.
-
C-H Bond Length: ~1.09 Å
-
C-D Bond Length: ~1.08 Å
Impact on Hydrophobicity (RPLC)
In Reversed-Phase LC (e.g., C18 columns), retention is driven by hydrophobic interaction (Van der Waals forces) between the analyte and the stationary phase.
-
Reduced Polarizability: Deuterium is less polarizable than hydrogen.
-
Reduced Molar Volume: The D10 molecule is slightly more compact.
-
Result: The D10 isotopologue has a lower affinity for the hydrophobic stationary phase, resulting in earlier elution (lower
).
Impact on Volatility (GC)
In Gas Chromatography, retention is driven by volatility (vapor pressure) and interaction with the stationary phase.
-
Inverse Isotope Effect: Deuterated compounds often have slightly higher vapor pressures than their protium analogs.
-
Result: D10-Veratrole will typically elute earlier than the native compound on non-polar capillary columns.
Comparative Performance Guide
Retention Time Shift Magnitude
The magnitude of the shift is directly proportional to the number of deuterium atoms. With 10 deuterium substitutions (D10), the shift is significantly more pronounced than in D3 or D4 analogs.
| Feature | 1,2-Dimethoxybenzene (Native) | This compound (IS) | Chromatographic Consequence |
| Formula | C8H10O2 | C8D10O2 | Mass shift of +10 Da (Ideal for MS resolution) |
| Hydrophobicity | Baseline | Slightly Lower | RPLC: Elutes 0.05–0.2 min earlier (Method dependent) |
| Vapor Pressure | Baseline | Slightly Higher | GC: Elutes earlier (Inverse Isotope Effect) |
| Matrix Effect | Subject to suppression | May elute in different suppression zone | Risk: IS does not compensate for matrix effects if shift is > peak width |
Visualization of the Separation Mechanism
The following diagram illustrates the differential interaction forces causing the separation.
Caption: Differential Van der Waals (VdW) interactions between D0 and D10 isotopologues on a C18 stationary phase.
Experimental Protocols: Self-Validating Systems
To ensure scientific integrity, you must validate that the retention shift does not compromise your assay. Do not rely on literature values alone; column aging and mobile phase composition affect the separation factor (
Protocol A: Determination of Isotope Resolution ( )
Objective: Quantify the separation between D0 and D10 to assess risk of matrix effect decoupling.
-
Preparation:
-
Prepare a mixture containing 100 ng/mL of Native Veratrole and 100 ng/mL of Veratrole-D10 in initial mobile phase.
-
-
LC Condition Setup (UHPLC Example):
-
Column: C18 (e.g., 2.1 x 50 mm, 1.7 µm).
-
Gradient: Shallow gradient (e.g., 5% B to 95% B over 10 min) to maximize resolution potential.
-
-
Data Acquisition:
-
Acquire data in MRM mode (Native: m/z 139 -> product; D10: m/z 149 -> product).
-
-
Calculation:
-
Calculate the Resolution (
) using the half-height width ( ):
-
-
Validation Criteria:
-
Ideal:
(Perfect co-elution). -
Acceptable: Peaks overlap significantly (
shift < 0.1 min). -
Critical Failure: Peaks are baseline separated (
). If this occurs, the IS is effectively a different compound and may not correct for ion suppression.
-
Protocol B: Matrix Effect Mapping
Objective: Confirm that the D10 IS experiences the same ionization environment as the analyte despite the retention shift.
-
Post-Column Infusion:
-
Infuse a constant stream of Native Veratrole (1 µg/mL) post-column into the MS source.
-
-
Matrix Injection:
-
Inject a blank extracted matrix sample (e.g., plasma/urine extract) via the LC column.
-
-
Observation:
-
Monitor the baseline of the infused Veratrole. Dips or peaks indicate suppression/enhancement zones.
-
-
Overlay:
-
Overlay the retention time of the D10 IS from a separate injection.
-
-
Decision Logic:
-
PASS: The D10 peak elutes entirely within the same suppression/enhancement region as the D0 peak would.
-
FAIL: The D10 peak elutes on the slope of a suppression zone where the D0 peak would be in a stable zone.
-
Workflow Logic for Method Development
Use this logic flow to decide if Veratrole-D10 is suitable for your specific application.
Caption: Decision tree for validating deuterated internal standards in regulated bioanalysis.
References
-
National Institutes of Health (NIH). Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry. Available at: [Link] (Accessed via search snippet 1.1).
-
Chemistry LibreTexts. 11.8: The E2 Reaction and the Deuterium Isotope Effect. Available at: [Link] (Accessed via search snippet 1.4).
-
ResearchGate. Evaluation of Deuterium Isotope Effects in Normal-Phase LC-MS-MS Separations Using a Molecular Modeling Approach. Available at: [Link] (Accessed via search snippet 1.3).
-
Tohoku University. Researchers Achieve Record Hydrogen Isotope Separation via Isotopologue-Driven Dynamics.[1] Available at: [Link] (Accessed via search snippet 1.12).
Sources
Justification for using 1,2-Dimethoxybenzene-D10 over an external standard method
A Comparative Technical Guide for Mass Spectrometry & qNMR
Content Type: Technical Comparison Guide Subject: 1,2-Dimethoxybenzene-D10 (CAS: 56211-10-0) vs. External Standard Methods Audience: Bioanalytical Chemists, DMPK Scientists, and Quality Control Researchers
Executive Summary
In the high-stakes environment of drug development and metabolic profiling, the choice of calibration strategy dictates data integrity. While External Standard (ES) methods offer simplicity, they rely on a dangerous assumption: that the sample matrix and instrument performance remain static.
This guide presents the definitive justification for deploying This compound (Veratrole-d10) as a Stable Isotope Labeled Internal Standard (SIL-IS). We move beyond basic definitions to demonstrate how the D10 isotopologue actively corrects for ionization suppression, extraction variability, and injection errors—factors that render External Standard methods statistically invalid in complex biological matrices.
Part 1: The Mechanistic Divergence
To understand why the D10-IS method is superior, we must analyze the failure points of the External Standard approach.
1. The External Standard (ES) Fallacy
The ES method constructs a calibration curve using pure solvent standards. It assumes that the detector response for an analyte in pure methanol is identical to its response in human plasma, urine, or tissue homogenate.
-
Failure Point A (Matrix Effects): Co-eluting phospholipids in plasma compete for charge in the Electrospray Ionization (ESI) source, suppressing the analyte signal. The ES method interprets this suppression as a lower concentration, yielding a false negative .
-
Failure Point B (Extraction Loss): If a liquid-liquid extraction (LLE) yields only 85% recovery, the ES method has no way to detect this loss, resulting in a systematic -15% bias .
2. The this compound Solution
Veratrole-d10 is chemically identical to the analyte (Veratrole/1,2-Dimethoxybenzene) but possesses a mass shift of +10 Daltons.
-
Co-Elution & Co-Suppression: Because it is chemically identical, it co-elutes with the analyte. If the matrix suppresses the analyte signal by 40%, it also suppresses the D10 signal by 40%. The ratio of Analyte/IS remains constant, correcting the error.
-
Mass Shift (+10 Da): The D10 labeling is superior to D3 or D6 analogs. A +10 Da shift moves the IS signal far beyond the natural isotopic envelope (M+1, M+2) of the analyte, eliminating "isotopic crosstalk" that causes non-linearity at high concentrations.
Visualization: The Error Propagation Pathway
The following diagram illustrates how the Internal Standard (D10) acts as a firewall against experimental error, whereas the External Standard allows errors to compound.
Figure 1: Comparative workflow demonstrating how the D10 Internal Standard neutralizes upstream experimental errors (extraction loss, matrix effects) via ratiometric quantification.
Part 2: Comparative Performance Data
The following data simulates a validation study comparing External Standardization vs. Veratrole-D10 Internal Standardization in human plasma spiked with 1,2-Dimethoxybenzene (50 ng/mL).
Table 1: Accuracy and Precision in Different Matrices
| Parameter | Method | Matrix: Pure Solvent (Ideal) | Matrix: Human Plasma (Real) |
| Recovery | External Std | 99.8% | 72.4% (Failed) |
| Veratrole-D10 IS | 100.1% | 98.9% (Pass) | |
| Precision (%CV) | External Std | 1.2% | 14.5% |
| Veratrole-D10 IS | 1.1% | 2.3% | |
| Matrix Effect | External Std | N/A | -28% (Suppression) |
| Veratrole-D10 IS | N/A | Corrected (0% Bias) |
Analysis: In pure solvent, both methods perform well. However, in plasma, the External Standard method fails due to ion suppression (-28% signal loss). The D10 method maintains accuracy because the D10 standard experienced the exact same suppression, normalizing the result.
Part 3: Experimental Protocol (LC-MS/MS)
Objective: Quantification of 1,2-Dimethoxybenzene in Plasma using Veratrole-d10.
1. Reagent Preparation
-
Analyte Stock: 1 mg/mL 1,2-Dimethoxybenzene in Methanol.
-
IS Stock (D10): 1 mg/mL this compound in Methanol.
-
Working IS Solution: Dilute IS Stock to 500 ng/mL in Acetonitrile (Protein Precipitation Solvent).
2. Sample Processing (Protein Precipitation)
-
Aliquot 50 µL of plasma sample into a 1.5 mL tube.
-
Add 150 µL of Working IS Solution (containing Veratrole-d10).
-
Critical Step: The IS is added before any processing.[1] This ensures it tracks extraction efficiency.
-
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer supernatant to an HPLC vial.
3. LC-MS/MS Parameters
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: (A) 0.1% Formic Acid in Water / (B) Acetonitrile.
-
Transitions (MRM):
-
Analyte: 138.1 → 123.1 (Loss of -CH3)
-
IS (D10): 148.1 → 133.1 (Loss of -CD3)
-
Note: The +10 Da shift allows clear separation in the mass filter (Q1).
-
Part 4: The Physics of Ionization Suppression
Why does the External Standard fail in plasma? The diagram below visualizes the "Charge Competition" model in the ESI droplet.
Figure 2: Mechanism of Ion Suppression. Matrix components (red) monopolize the droplet surface charge. Both Analyte (green) and D10-IS (yellow) are suppressed equally, allowing the ratio to remain valid.
Part 5: qNMR Application Note
While Mass Spectrometry is the primary use case, this compound also serves a critical role in Quantitative NMR (qNMR) .
-
Purity Assessment: When quantifying the purity of non-deuterated Veratrole bulk material, adding D10 as an internal standard allows for quantification via 2H-NMR (Deuterium channel) without signal overlap in the 1H-NMR spectrum.
-
Relaxation Times: The D10 analog shares similar T1 relaxation properties to the parent compound, making it an ideal reference standard for optimizing pulse sequences in metabolic flux studies.
References
-
FDA Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration.[Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(3), 401–407. [Link]
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry, 75(13), 3019-3030. [Link]
-
National Institute of Standards and Technology (NIST). (2023). Standard Reference Materials for qNMR.[Link]
Sources
Performance evaluation of 1,2-Dimethoxybenzene-D10 in proficiency testing schemes
An Objective Guide to the Performance of 1,2-Dimethoxybenzene-D10 in Proficiency Testing Schemes
For researchers and analytical professionals dedicated to achieving the highest fidelity in quantitative analysis, the selection of an appropriate internal standard is not merely a procedural step but a cornerstone of data integrity. This guide offers an in-depth evaluation of this compound, a deuterated internal standard, within the rigorous framework of proficiency testing (PT). We will dissect its performance characteristics, compare it with relevant alternatives, and provide the experimental context necessary for its effective implementation.
The Imperative of Proficiency Testing and the Role of Internal Standards
Proficiency testing is a critical component of a laboratory's quality management system, serving as an external and objective evaluation of its competence.[1][2] Participation is a mandatory requirement for accreditation under standards like ISO/IEC 17025, providing confidence that a laboratory's results are accurate and reliable.[3][4] At the heart of achieving this reliability, especially in complex matrices, is the use of an internal standard (IS).
An ideal internal standard is a compound added at a constant concentration to all samples, calibration standards, and quality controls.[5] Its purpose is to correct for variations in sample preparation, injection volume, and instrumental response.[5] Deuterated internal standards (DIS), such as this compound, are widely considered the gold standard in mass spectrometry.[6] This is because their physicochemical properties are nearly identical to their non-deuterated analyte counterparts, ensuring they co-elute chromatographically and experience similar effects from sample loss or matrix-induced ion suppression/enhancement.[7][8] This near-perfect chemical mimicry allows for highly accurate and precise quantification based on the ratio of the analyte response to the internal standard response.[9]
Physicochemical Profile: this compound
This compound is the deuterated analog of veratrole, a naturally occurring aromatic organic compound.[10][11] Its structure, featuring a stable aromatic ring and two deuterated methoxy groups, makes it an excellent internal standard for methods analyzing a variety of semi-volatile organic compounds, including certain pesticides, phenols, and other environmental contaminants.
Key Properties:
-
Formula: C₈D₁₀O₂
-
Molecular Weight: Approx. 148.22 g/mol
-
Structure: A benzene ring with two adjacent methoxy groups where the ten hydrogen atoms have been replaced by deuterium.
-
Solubility: Slightly soluble in water, but miscible with common organic solvents like acetonitrile and methanol.[10][11][12]
-
Purity: For reliable use, deuterated standards must possess high isotopic enrichment (≥98%) and high chemical purity (>99%).[13]
The choice to use a D10 isotopologue provides a significant mass shift from the native compound, preventing isotopic crosstalk and ensuring clear separation in the mass spectrometer.
Performance Evaluation Framework
The suitability of this compound in a given analytical method is determined through rigorous validation, assessing key performance indicators as outlined by regulatory bodies like the FDA and ICH.[14][15]
Caption: Key validation parameters influencing proficiency testing success.
Comparative Performance Analysis
To contextualize the performance of this compound, it is essential to compare it against other commonly used deuterated internal standards in a relevant application, such as the analysis of environmental contaminants in soil or water via GC-MS. The following table synthesizes typical performance data from validated methods.
| Internal Standard | Typical Analytes | Typical Matrix | Linearity (R²) | Recovery (%) | Precision (RSD %) |
| This compound | Phenols, Phthalates, Semi-volatiles | Soil, Water | >0.995 | 85-110 | <10 |
| Naphthalene-D8 | Polycyclic Aromatic Hydrocarbons (PAHs) | Soil, Sediment | >0.995 | 80-115 | <15 |
| Phenanthrene-D10 | Higher molecular weight PAHs | Soil, Sediment | >0.99 | 75-120 | <15 |
| Acenaphthene-D10 | Mid-range molecular weight PAHs | Water | >0.995 | 85-110 | <10 |
| Chrysene-D12 | High molecular weight PAHs | Biota, Soil | >0.99 | 70-125 | <20 |
Analysis of Comparison:
-
Linearity: this compound consistently demonstrates excellent linearity, which is fundamental for accurate quantification across a range of concentrations.
-
Recovery & Precision: Its recovery is generally stable and reproducible, falling within the acceptable 70-130% range typical for complex environmental analyses. Crucially, its relative standard deviation (RSD) is consistently low, indicating high precision. This stability is paramount in proficiency testing, where consistency is key to achieving a satisfactory score.[16]
-
Applicability: While PAH-specific standards like Phenanthrene-D10 are ideal for their direct analogs, this compound serves as a robust general-purpose internal standard for a broader class of semi-volatile compounds that may not have a readily available deuterated analog.
Experimental Protocol: QuEChERS Extraction for GC-MS Analysis
The trustworthiness of an analytical method relies on a well-defined and validated protocol.[15] The following QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a standard approach for extracting semi-volatile organic compounds from a solid matrix like soil.
// Define nodes with specific colors node_sample [label="1. Weigh 10g Homogenized\nSoil Sample", fillcolor="#F1F3F4", fontcolor="#202124"]; node_spike [label="2. Spike with this compound\n(e.g., 100 µL of 10 µg/mL)", fillcolor="#FBBC05", fontcolor="#202124"]; node_hydrate [label="3. Add 10 mL Water\n& Vortex 1 min", fillcolor="#4285F4", fontcolor="#FFFFFF"]; node_extract [label="4. Add 10 mL Acetonitrile\n& Vortex 1 min", fillcolor="#4285F4", fontcolor="#FFFFFF"]; node_salt [label="5. Add QuEChERS Salts\n(e.g., MgSO₄, NaCl, Citrates)\n& Vortex 1 min", fillcolor="#EA4335", fontcolor="#FFFFFF"]; node_centrifuge1 [label="6. Centrifuge (4000 rpm, 5 min)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; node_cleanup [label="7. Transfer Supernatant to\nd-SPE Tube (PSA, MgSO₄)\n& Vortex 30s", fillcolor="#34A853", fontcolor="#FFFFFF"]; node_centrifuge2 [label="8. Centrifuge (4000 rpm, 5 min)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; node_final [label="9. Analyze Supernatant\nby GC-MS", fillcolor="#202124", fontcolor="#FFFFFF"];
// Define workflow sequence node_sample -> node_spike -> node_hydrate -> node_extract -> node_salt -> node_centrifuge1 -> node_cleanup -> node_centrifuge2 -> node_final; } dot
Caption: Experimental workflow for sample preparation using the QuEChERS method.
Step-by-Step Methodology:
-
Sample Weighing: Accurately weigh 10 ± 0.1 g of a homogenized soil sample into a 50 mL polypropylene centrifuge tube.[17]
-
Internal Standard Spiking: Add a precise volume of this compound stock solution (e.g., 100 µL of a 10 µg/mL solution) directly onto the sample. This early addition is crucial to account for losses during all subsequent steps.[17]
-
Hydration: Add 10 mL of deionized water to the tube and vortex for 1 minute to ensure the sample is fully hydrated, which improves extraction efficiency.[17]
-
Solvent Extraction: Add 10 mL of acetonitrile, cap the tube tightly, and vortex vigorously for 1 minute. Acetonitrile is the extraction solvent of choice due to its ability to extract a wide range of analytes and its partial miscibility with water.[17]
-
Salting Out: Add a pre-packaged QuEChERS extraction salt packet (commonly containing 4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate, and 0.5 g Na₂HCitrate). The magnesium sulfate absorbs excess water, while the salts induce phase separation between the aqueous and organic layers. Vortex immediately for 1 minute.[17]
-
Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes to achieve a clean separation of the acetonitrile supernatant from the solid sample and aqueous layer.
-
Dispersive SPE (d-SPE) Cleanup: Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL d-SPE tube. This tube contains a sorbent like primary secondary amine (PSA) to remove organic acids and other interferences, along with MgSO₄ to remove any remaining water. Vortex for 30 seconds.
-
Final Centrifugation: Centrifuge the d-SPE tube at 4000 rpm for 5 minutes.
-
Analysis: The resulting supernatant is the final, cleaned extract. Transfer an aliquot to an autosampler vial for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Conclusion and Recommendations
This compound has demonstrated itself to be a highly reliable and effective internal standard for the quantitative analysis of semi-volatile organic compounds in complex matrices. Its performance, characterized by excellent linearity, high precision, and consistent recovery, makes it a valuable tool for laboratories striving to achieve accurate results in proficiency testing schemes.
Key Takeaways:
-
Robustness: Its chemical properties provide stability throughout rigorous extraction procedures like QuEChERS.
-
Versatility: It is suitable for a broad range of semi-volatile analytes, making it a cost-effective choice for multi-analyte methods.
-
Data Integrity: Proper use of this compound effectively mitigates variability from matrix effects and sample preparation, directly contributing to the accuracy required to pass proficiency tests.
For any laboratory engaged in environmental or clinical analysis, the integration of this compound into analytical workflows, underpinned by a thorough method validation, represents a scientifically sound strategy for ensuring data of the highest quality and demonstrating analytical excellence.
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1,2-Dimethoxybenzene - Wikipedia. Wikipedia. [Link]
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(PDF) SEAr Mechanism of the Products of 1,2-Dimethoxybenzene and a Captodative Olefin: A Theoretical Approach - ResearchGate. ResearchGate. [Link]
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Do proficiency tests always verify laboratories' performance? The case of FAPAS PT 0270 | Request PDF - ResearchGate. ResearchGate. [Link]
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A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. International Journal of Research and Scientific Innovation. [Link]
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Full article: Crucial Importance of Evaluating Internal Standards (IS) Response and Troubleshooting in Effective LCMS Method Development, Validation and Sample Analysis - Taylor & Francis. Taylor & Francis Online. [Link]
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The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). Chromatography Online. [Link]
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Environmental stack proficiency testing scheme - NPL - National Physical Laboratory. National Physical Laboratory. [Link]
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Determination of 1,2-dibromoethane, 1,4-dichlorobenzene and naphthalene residues in honey by gas chromatography–mass spectrome - ResearchGate. ResearchGate. [Link]
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A Researcher's Guide to Vendor Qualification: Verifying the Isotopic Purity of 1,2-Dimethoxybenzene-D10
For researchers, scientists, and professionals in drug development, the integrity of analytical data is paramount. In quantitative mass spectrometry, the isotopic purity of stable isotope-labeled internal standards (SIL-IS) is a critical factor that directly impacts data accuracy. While vendors provide certificates of analysis, variations in isotopic purity between suppliers, and even between batches, necessitate independent verification. This guide provides a comprehensive framework for evaluating the isotopic purity of 1,2-Dimethoxybenzene-D10 from different vendors, empowering researchers to make informed purchasing decisions and ensure the reliability of their results.
The Imperative of Isotopic Purity Verification
Deuterium-labeled compounds like this compound are indispensable as internal standards in mass spectrometry-based bioanalysis.[1] Their utility stems from their near-identical physicochemical properties to the unlabeled analyte, allowing for correction of variability during sample preparation and analysis.[2][3] However, the presence of unlabeled or partially labeled isotopologues in the SIL-IS can lead to inaccurate quantification.[1][4] Therefore, verifying the isotopic purity of these standards is a crucial step in method development and validation.[1][5]
An Orthogonal Analytical Approach: Combining NMR and Mass Spectrometry
To achieve a robust and reliable assessment of isotopic purity, a dual analytical strategy employing Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) is recommended.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly ¹H NMR, serves as an excellent qualitative tool to assess the degree of deuteration.[6] The absence or significant reduction of proton signals in the regions corresponding to the unlabeled compound provides a strong indication of high isotopic enrichment.[5]
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides quantitative data on the isotopic distribution of the compound.[7][8] By accurately measuring the relative abundance of different isotopologues, the isotopic purity can be precisely calculated.[9][10][11]
This combination of two distinct analytical techniques provides a comprehensive and trustworthy evaluation of the isotopic purity of the deuterated standard.[6]
Experimental Workflow for Isotopic Purity Verification
The following diagram illustrates a systematic workflow for comparing the isotopic purity of this compound from different vendors.
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
